Chenodeoxycholic acid-d5
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,7-dihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16-,17-,18+,19+,20-,22+,23+,24-/m1/s1/i8D2,12D2,16D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUDATBOHQWOJDD-FVAYXOGXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H](C[C@@H]2C1([2H])[2H])O)CC[C@@H]4[C@H](C)CCC(=O)O)C)C)([2H])[2H])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90745918 | |
| Record name | (4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,7-dihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90745918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52840-12-7 | |
| Record name | (4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,7-dihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90745918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Biological Significance of Chenodeoxycholic Acid-D5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the biological significance and applications of chenodeoxycholic acid (CDCA) and its deuterated analog, chenodeoxycholic acid-d5 (CDCA-d5). While CDCA is a primary bile acid with crucial physiological roles and therapeutic applications, CDCA-d5 serves as an indispensable tool in biomedical research, primarily as an internal standard for mass spectrometry-based quantification. This guide will detail the mechanism of action of CDCA, its clinical relevance, and the specific utility of CDCA-d5 in quantitative bioanalysis. Detailed experimental protocols and quantitative data from relevant studies are presented to provide a comprehensive resource for professionals in the field.
Introduction to Chenodeoxycholic Acid (CDCA)
Chenodeoxycholic acid is a primary bile acid synthesized in the liver from cholesterol.[1][2] It is one of the two major primary bile acids in humans, alongside cholic acid.[1] CDCA plays a fundamental role in the digestion and absorption of dietary fats and fat-soluble vitamins by acting as an emulsifying agent in the intestine.[3] Beyond its role in digestion, CDCA is a key signaling molecule that regulates cholesterol homeostasis and the expression of genes involved in lipid and glucose metabolism.[4][5]
The Role of this compound in Research
This compound is a stable isotope-labeled version of CDCA where five hydrogen atoms have been replaced by deuterium atoms. This isotopic labeling makes it an ideal internal standard for quantitative analysis using liquid chromatography-mass spectrometry (LC-MS).[6][7] In such analyses, a known amount of CDCA-d5 is added to a biological sample. Since CDCA-d5 is chemically identical to CDCA, it behaves similarly during sample extraction and chromatographic separation. However, due to its higher mass, it can be distinguished from the endogenous, non-labeled CDCA by the mass spectrometer. This allows for precise and accurate quantification of the endogenous CDCA levels in the sample, correcting for any sample loss during preparation or variations in instrument response.
Mechanism of Action of Chenodeoxycholic Acid
CDCA exerts its biological effects primarily through the activation of the farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and intestine.[4] The binding of CDCA to FXR initiates a signaling cascade that regulates the expression of numerous genes involved in bile acid synthesis and transport.
Signaling Pathway of Chenodeoxycholic Acid
The activation of FXR by CDCA leads to the transcriptional regulation of several key genes. A simplified representation of this signaling pathway is provided below.
Caption: Signaling pathway of Chenodeoxycholic Acid (CDCA) in a hepatocyte.
Quantitative Data from Clinical and Preclinical Studies
The therapeutic effects of CDCA have been evaluated in numerous studies. The following tables summarize key quantitative findings.
Table 1: Efficacy of CDCA in Gallstone Dissolution
| Study | Dosage of CDCA | Duration of Treatment | Complete Dissolution Rate | Partial or Complete Dissolution Rate |
| National Cooperative Gallstone Study[8] | 750 mg/day | 2 years | 13.5% | 40.8% |
| National Cooperative Gallstone Study[8] | 375 mg/day | 2 years | 5.2% | 23.6% |
| Tangedahl et al. (1983)[9] | 15 mg/kg/day | 2 years | 28% (42% excluding dropouts) | Not Reported |
Table 2: Effects of CDCA on Cholesterol and Bile Acid Synthesis in Healthy Subjects
| Parameter | Treatment with CDCA (3 weeks) |
| Decrease in serum 7α-hydroxy-4-cholesten-3-one | 80%[10] |
| Decrease in serum 7-dehydrocholesterol | 29%[10] |
Experimental Protocols
The use of CDCA-d5 as an internal standard is central to the accurate quantification of bile acids in biological matrices. Below is a typical experimental workflow and a detailed sample preparation protocol.
Experimental Workflow for Bile Acid Quantification
The following diagram illustrates a standard workflow for the analysis of bile acids using LC-MS with CDCA-d5 as an internal standard.
Caption: Experimental workflow for bile acid quantification using LC-MS/MS.
Detailed Sample Preparation Protocol for Serum Bile Acid Analysis
This protocol is adapted from a method for the quantitative analysis of bile acids in serum.[11]
Materials:
-
Serum sample
-
This compound (internal standard solution)
-
Acetonitrile (ice-cold)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
LC-MS vials
Procedure:
-
Pipette 50 µL of serum sample into a microcentrifuge tube.
-
Add a known amount of the CDCA-d5 internal standard solution to the sample.
-
Vortex the sample briefly to ensure thorough mixing.
-
Add 800 µL of ice-cold acetonitrile to precipitate the proteins.[7]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the sample at a high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.[11]
-
Carefully transfer the supernatant to a clean LC-MS vial.
-
The sample is now ready for injection into the LC-MS/MS system.
Conclusion
Chenodeoxycholic acid is a biologically significant molecule with well-established roles in digestion and metabolic regulation. Its therapeutic potential, particularly in the treatment of gallstones and certain metabolic disorders, continues to be an area of active research. The deuterated analog, this compound, is a critical tool for researchers, enabling the accurate and precise quantification of endogenous CDCA levels in complex biological samples. This technical guide has provided a comprehensive overview of the biological importance of CDCA and the practical application of CDCA-d5 in a research setting, complete with quantitative data and detailed experimental protocols to support the work of scientists and drug development professionals.
References
- 1. Chenodeoxycholic acid - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Chenodeoxycholic Acid: An Update on Its Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BA metabolomics analysis by LC-MS [bio-protocol.org]
- 7. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 8. 6-Ethylchenodeoxycholic-d5 Acid | LGC Standards [lgcstandards.com]
- 9. Cambridge Isotope Laboratories CHENODEOXYCHOLIC ACID (2,2,3,4,4-D5, 98%), | Fisher Scientific [fishersci.com]
- 10. Effects of treatment with deoxycholic acid and chenodeoxycholic acid on the hepatic synthesis of cholesterol and bile acids in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
An In-depth Technical Guide to Chenodeoxycholic Acid-d5: Structure, Isotopic Labeling, and Analytical Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of chenodeoxycholic acid-d5 (CDCA-d5), a deuterated internal standard crucial for the accurate quantification of chenodeoxycholic acid (CDCA) in biological matrices. This document details its chemical structure, isotopic labeling, and provides in-depth experimental protocols for its use in mass spectrometry-based analytical methods.
Chemical Structure and Isotopic Labeling
Chenodeoxycholic acid is a primary bile acid synthesized in the liver from cholesterol. Its chemical structure is characterized by a steroid nucleus with two hydroxyl groups at the 3α and 7α positions and a five-carbon carboxylic acid side chain.
The deuterated analog, this compound, is a stable isotope-labeled internal standard where five hydrogen atoms are replaced by deuterium. Commercially available CDCA-d5 is typically labeled at the 2, 2, 3, 4, and 4 positions on the steroid A-ring. This specific labeling provides a mass shift of +5 Da compared to the unlabeled CDCA, enabling its use in isotope dilution mass spectrometry.
Table 1: Physicochemical Properties of Chenodeoxycholic Acid and this compound
| Property | Chenodeoxycholic Acid | This compound |
| Chemical Formula | C₂₄H₄₀O₄ | C₂₄H₃₅D₅O₄ |
| Molecular Weight | 392.58 g/mol | 397.61 g/mol |
| CAS Number | 474-25-9 | 52840-12-7 |
| Appearance | White crystalline solid | White to off-white solid |
| Solubility | Soluble in alcohol and acetic acid, insoluble in water. | Soluble in methanol, ethanol. |
Isotopic Labeling Synthesis
While multiple positions on the steroid nucleus can be deuterated, the synthesis of CDCA-d5 with deuterium atoms at positions 2, 2, 3, 4, and 4 often involves a multi-step chemical process starting from a suitable bile acid precursor. A general synthetic approach can be inferred from literature on deuteration of steroids. One common method involves the catalytic reduction of an unsaturated precursor. For instance, a Δ¹- or Δ⁴-unsaturated derivative of a cholic acid intermediate could be subjected to catalytic deuteration using deuterium gas (D₂) and a catalyst such as palladium on carbon (Pd/C).
A plausible, though generalized, synthetic pathway is outlined below. The precise conditions and intermediates may vary depending on the specific starting material and desired labeling pattern.
Caption: Generalized synthetic workflow for deuterated chenodeoxycholic acid.
Biosynthesis of Chenodeoxycholic Acid
Chenodeoxycholic acid is synthesized in the liver from cholesterol through a series of enzymatic reactions known as the "classic" or "neutral" pathway of bile acid synthesis.[1][2][3] This pathway is initiated by the rate-limiting enzyme, cholesterol 7α-hydroxylase (CYP7A1).[1][2][3] The subsequent steps involve modifications to the steroid ring and shortening of the cholesterol side chain. The key enzymes involved in this pathway are detailed in the diagram below.
References
An In-depth Technical Guide to the Synthesis and Purification of Chenodeoxycholic Acid-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification methods for chenodeoxycholic acid-d5 (CDCA-d5). The information compiled herein is intended to equip researchers and professionals in the field of drug development and metabolic studies with a detailed understanding of the necessary protocols and analytical techniques. This guide outlines a plausible synthetic route, purification strategies, and the characterization of this isotopically labeled bile acid.
Introduction
Chenodeoxycholic acid (CDCA) is a primary bile acid synthesized in the liver from cholesterol. It plays a crucial role in the digestion and absorption of dietary fats and is a key signaling molecule in various metabolic pathways[1]. Deuterium-labeled chenodeoxycholic acid, specifically this compound, serves as an invaluable tool in biomedical research, particularly as an internal standard in mass spectrometry-based quantification of bile acids in biological matrices[2]. The five deuterium atoms provide a distinct mass shift, enabling accurate and sensitive measurement of endogenous CDCA levels. This guide details a feasible multi-step synthesis and purification process for obtaining high-purity this compound.
Synthesis of this compound
The synthesis of this compound (2,2,3,4,4-d5) involves the introduction of deuterium atoms onto the A-ring of a suitable steroid precursor, followed by functional group manipulations to yield the final product. A plausible and efficient synthetic pathway commences from 7-ketolithocholic acid.
Proposed Synthetic Pathway
The overall synthetic strategy involves four main stages:
-
Protection of the Carboxylic Acid: The carboxylic acid group of the starting material, 7-ketolithocholic acid, is first protected as a methyl ester to prevent side reactions in subsequent steps.
-
Deuteration of the A-ring: The A-ring is deuterated at the C2 and C4 positions via acid- or base-catalyzed enolization in the presence of a deuterium source.
-
Stereoselective Reductions: The keto groups at C3 and C7 are stereoselectively reduced to the corresponding 3α and 7α hydroxyl groups.
-
Deprotection: The methyl ester is hydrolyzed to yield the final product, this compound.
digraph "Synthesis of this compound" {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"];
edge [color="#5F6368"];
start [label="7-Ketolithocholic Acid", shape=ellipse, fillcolor="#FBBC05"];
step1 [label="Methyl Esterification\n(MeOH, H+)"];
intermediate1 [label="7-Ketolithocholic Acid Methyl Ester"];
step2 [label="Deuteration\n(D2O, NaOD/DCl)"];
intermediate2 [label="7-Keto-lithocholic Acid-d4 Methyl Ester"];
step3 [label="Stereoselective Reduction of C3-Keto\n(e.g., NaBH4)"];
intermediate3 [label="3α-Hydroxy-7-keto-5β-cholan-24-oic-d4 Acid Methyl Ester"];
step4 [label="Stereoselective Reduction of C7-Keto\n(e.g., NaBH4)"];
intermediate4 [label="Chenodeoxycholic Acid-d4 Methyl Ester"];
step5 [label="Hydrolysis\n(NaOH, H2O/MeOH)"];
final_product [label="this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> step1;
step1 -> intermediate1;
intermediate1 -> step2;
step2 -> intermediate2;
intermediate2 -> step3;
step3 -> intermediate3;
intermediate3 -> step4;
step4 -> intermediate4;
intermediate4 -> step5;
step5 -> final_product;
}
Figure 2: General purification workflow for this compound.
Purification Protocols
Column Chromatography
-
Objective: To separate the desired product from unreacted starting materials, byproducts, and stereoisomers.
-
Stationary Phase: Silica gel is commonly used for the purification of bile acids and their derivatives.
-
Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or acetone) is typically employed. The exact gradient will depend on the polarity of the impurities.
-
Procedure:
-
Prepare a silica gel column.
-
Dissolve the crude product in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.
-
Load the adsorbed material onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Analyze the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent.
Recrystallization
-
Objective: To further purify the product and obtain a crystalline solid.
-
Solvent System: A common solvent system for the crystallization of chenodeoxycholic acid is a mixture of ethyl acetate and a non-polar solvent like heptane or hexane.
-
Procedure:
-
Dissolve the partially purified product in a minimal amount of hot ethyl acetate.
-
Slowly add heptane or hexane until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then cool further in a refrigerator or ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Data Presentation
The following tables summarize typical quantitative data expected from the synthesis and purification of this compound. The exact values may vary depending on the specific reaction conditions and scale.
Table 1: Summary of Reaction Yields
Step Product Expected Yield (%) 1 7-Ketolithocholic Acid Methyl Ester >95 2 7-Keto-lithocholic Acid-d4 Methyl Ester >90 3 & 4 Chenodeoxycholic Acid-d4 Methyl Ester 70-85 5 Crude this compound >90 Overall Purified this compound 50-70
Table 2: Purity and Analytical Data
Analysis Specification Appearance White to off-white solid Purity by HPLC ≥98% Isotopic Purity ≥98 atom % D Mass Spectrometry (ESI-) [M-H]⁻ at m/z 396.3 ¹H NMR Consistent with the structure, showing the absence of signals for protons at C2, C3, and C4.
Conclusion
The synthesis and purification of this compound can be achieved through a multi-step process starting from a suitable precursor such as 7-ketolithocholic acid. The key steps involve protection of the carboxylic acid, deuteration of the A-ring, stereoselective reduction of the keto groups, and final deprotection. Careful purification using a combination of column chromatography and recrystallization is essential to obtain a high-purity product suitable for its intended use as an internal standard in sensitive analytical methods. The protocols and data presented in this guide provide a solid foundation for researchers and professionals to successfully synthesize and purify this valuable research tool.
References
The Role of Chenodeoxycholic Acid-d5 in the Precise Measurement of Bile Acid Pool Size: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pivotal role of deuterated chenodeoxycholic acid (CDCA-d5) in the accurate determination of bile acid (BA) pool size. The use of stable isotope dilution mass spectrometry (SIDMS) with CDCA-d5 as an internal standard offers a robust and reliable method for quantifying the total amount of bile acids in the enterohepatic circulation. This is crucial for understanding the pathophysiology of various metabolic and liver diseases and for the development of novel therapeutics targeting bile acid metabolism.
Core Principles: Isotope Dilution Mass Spectrometry
The fundamental principle behind using CDCA-d5 for bile acid pool size measurement is isotope dilution. A known amount of the labeled compound (CDCA-d5) is introduced into the system (the patient or experimental animal). After allowing for complete mixing with the endogenous, unlabeled bile acid pool, a sample (typically serum or bile) is collected. The ratio of the labeled to unlabeled chenodeoxycholic acid is then determined using mass spectrometry. Because the amount of the added labeled standard is known, the total amount of the endogenous bile acid can be accurately calculated.
Experimental Protocol: Measurement of Bile Acid Pool Size Using CDCA-d5
The following is a synthesized, step-by-step experimental protocol for the determination of bile acid pool size using CDCA-d5, based on established methodologies.
Subject Preparation and Isotope Administration
-
Fasting: Subjects should fast overnight (at least 8-12 hours) to ensure a basal state of bile acid metabolism.
-
Isotope Administration: A precisely weighed amount of CDCA-d5, dissolved in a suitable vehicle (e.g., encapsulated or in a bicarbonate solution), is administered orally to the subject. The dosage should be sufficient to achieve a detectable enrichment in the bile acid pool without significantly altering its size.
Sample Collection
-
Equilibration Period: Allow for a sufficient period for the administered CDCA-d5 to equilibrate with the total bile acid pool. This typically involves collecting samples over several days.
-
Serum/Plasma Collection: Blood samples are collected at timed intervals (e.g., 24, 48, 72, and 96 hours) after the administration of the isotope. Serum or plasma is separated and stored at -80°C until analysis.
-
Bile Collection (Optional): In some research settings, bile can be collected via duodenal intubation for a more direct measurement of biliary bile acid composition.
Sample Preparation for Mass Spectrometry Analysis
The following steps are crucial for isolating and preparing the bile acids for accurate quantification.
-
Internal Standard Spiking: A known amount of a different internal standard (e.g., a 13C-labeled bile acid) may be added to the collected samples to account for procedural losses during sample preparation.
-
Extraction: Bile acids are extracted from the serum or bile matrix. A common method is solid-phase extraction (SPE) or liquid-liquid extraction using organic solvents like ethanol or acetonitrile.
-
Hydrolysis: Conjugated bile acids (glycine and taurine conjugates) are hydrolyzed to their unconjugated forms using enzymatic (e.g., choloylglycine hydrolase) or chemical (alkaline) hydrolysis. This step is essential for measuring the total bile acid pool.
-
Derivatization (for GC-MS): For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the non-volatile bile acids must be derivatized to make them volatile. This typically involves a two-step process:
-
Methylation: The carboxyl group is esterified, for example, by using diazomethane or acetyl chloride in methanol.
-
Silylation: The hydroxyl groups are converted to trimethylsilyl (TMS) ethers using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
-
Reconstitution (for LC-MS/MS): For Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis, the dried extract is reconstituted in a suitable solvent mixture (e.g., methanol/water).
Mass Spectrometric Analysis
-
GC-MS: The derivatized sample is injected into the GC-MS system. The gas chromatograph separates the different bile acids based on their volatility and interaction with the column. The mass spectrometer then detects and quantifies the ions corresponding to the unlabeled CDCA and the deuterated CDCA-d5 based on their mass-to-charge ratio (m/z).
-
LC-MS/MS: The reconstituted sample is injected into the LC-MS/MS system. The liquid chromatograph separates the bile acids. The tandem mass spectrometer provides high specificity and sensitivity for quantifying the native and deuterated CDCA.
Data Analysis and Calculation
The bile acid pool size is calculated from the decay in the enrichment of the labeled bile acid over time. The specific activity (ratio of labeled to unlabeled bile acid) is plotted against time, and the pool size is determined from the y-intercept of the decay curve. The fractional turnover rate (FTR) is calculated from the slope of the decay curve. The synthesis rate is then calculated as the product of the pool size and the FTR.
Quantitative Data Summary
The following table summarizes representative quantitative data for chenodeoxycholic acid pool size and kinetics from various studies.
| Study Population | Isotope Used | Analytical Method | CDCA Pool Size (µmol/kg) | CDCA Fractional Turnover Rate (day⁻¹) | CDCA Synthesis Rate (µmol/kg/day) | Reference |
| Healthy Volunteers | [24-13C]CDCA | GC-MS | 32.6 ± 9.9 | 0.24 ± 0.13 | - | [1] |
| Healthy Volunteers | [11,12-2H]CDCA | GC-MS | 22.9 ± 7.8 | 0.23 ± 0.10 | - | [2] |
| Healthy Subjects | [24-13C]CDCA | GLC-MS | 0.64 ± 0.1 g | 0.17 ± 0.03 | 0.12 ± 0.03 g/day | [3] |
| Healthy Males | - | Isotope Dilution | 1.22 ± 0.07 g | - | - | [4] |
| Healthy Females | - | Isotope Dilution | 0.94 ± 0.06 g | - | - | [4] |
Visualizing the Workflow and Signaling Pathway
To further elucidate the experimental process and the biological context of chenodeoxycholic acid, the following diagrams are provided.
Caption: Workflow for bile acid pool size measurement.
The biological activity of chenodeoxycholic acid extends beyond its role as a digestive surfactant. It is a potent signaling molecule that activates the farnesoid X receptor (FXR), a nuclear receptor that plays a central role in regulating bile acid, lipid, and glucose metabolism.
Caption: CDCA-FXR signaling pathway.
Conclusion
The use of chenodeoxycholic acid-d5 in conjunction with isotope dilution mass spectrometry represents the gold standard for the measurement of bile acid pool size and kinetics. This in-depth guide provides the necessary framework for researchers and drug development professionals to understand and implement this powerful technique. The precise data obtained from these studies are invaluable for advancing our knowledge of diseases with altered bile acid metabolism and for the development of targeted therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | The Role of FGF19 and MALRD1 in Enterohepatic Bile Acid Signaling [frontiersin.org]
- 4. Chenodeoxycholic acid-mediated activation of the farnesoid X receptor negatively regulates hydroxysteroid sulfotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
Chenodeoxycholic Acid-D5: A Technical Guide to Commercial Availability, Experimental Use, and Core Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the deuterated bile acid, chenodeoxycholic acid-d5 (CDCA-d5). It is intended to serve as a core resource for professionals in research and drug development, detailing its commercial availability, summarizing its role in key biological signaling pathways, and providing illustrative experimental protocols. CDCA-d5 is a valuable tool in metabolic research, particularly as an internal standard in mass spectrometry-based quantification of endogenous chenodeoxycholic acid and as a tracer in metabolic flux studies.
Commercial Suppliers and Availability
This compound (CAS No. 52840-12-7) is available from a range of specialized chemical suppliers. The following table summarizes the availability from several key commercial sources. Purity levels are typically high, making the compound suitable for sensitive analytical and research applications.
| Supplier | Product Name | CAS Number | Purity | Available Quantities | Stock Status |
| Simson Pharma Limited | This compound | 52840-12-7 | N/A | Custom | Custom Synthesis[1] |
| Cambridge Isotope Labs | CHENODEOXYCHOLIC ACID (2,2,3,4,4-D5, 98%) | 52840-12-7 | 98% | 0.05 g | In Stock (via Fisher Scientific)[2] |
| MedChemExpress | This compound | N/A | N/A | Various | In-stock[3] |
| Adva Tech Group Inc. | This compound (Major) | N/A | >95% | 25 mg | In Stock[4] |
| PharmaCompass | (+)-Chenodeoxycholic Acid-d5 | N/A | N/A | API/Formulations | Lists multiple suppliers[5] |
Note: Availability, quantities, and stock status are subject to change. Researchers should contact suppliers directly for the most current information and to request a Certificate of Analysis.
Core Signaling Pathways Involving Chenodeoxycholic Acid
Chenodeoxycholic acid is a primary bile acid synthesized from cholesterol in the liver.[6] It is a key signaling molecule that activates nuclear and G protein-coupled receptors, primarily the Farnesoid X Receptor (FXR) and the TGR5 receptor, to regulate bile acid homeostasis, lipid metabolism, and glucose metabolism.[6][7][8]
Farnesoid X Receptor (FXR) Pathway
CDCA is the most potent natural ligand for FXR, a nuclear receptor highly expressed in the liver and intestine.[6][7] Activation of FXR by CDCA is a critical feedback mechanism for controlling bile acid levels.[7][9] In the liver, activated FXR induces the expression of the Small Heterodimer Partner (SHP), which in turn inhibits the transcription of CYP7A1, the rate-limiting enzyme in the primary bile acid synthesis pathway.[9][10] In the intestine, FXR activation induces Fibroblast Growth Factor 19 (FGF19), which travels to the liver to suppress CYP7A1 expression via the FGFR4 receptor.[9] A separate pathway involves FXR-mediated activation of AMP-activated protein kinase (AMPK) and ERK1/2, leading to the induction of detoxifying enzymes.[11]
Caption: FXR-mediated regulation of bile acid synthesis by CDCA.
TGR5 Signaling Pathway
CDCA also activates TGR5 (also known as GPBAR1), a G protein-coupled receptor, particularly in enteroendocrine cells and other cell types.[12][13][14] This interaction stimulates a distinct signaling cascade. Ligand binding to TGR5 activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[13][15] In the gut, this pathway has been shown to stimulate the secretion of 5-hydroxytryptamine (5-HT, serotonin) via the TRPA1 channel, which in turn enhances intestinal motility.[12][16][17]
Caption: TGR5-mediated signaling cascade initiated by CDCA in the intestine.
Experimental Protocols
The following sections provide illustrative methodologies for experiments involving chenodeoxycholic acid, based on published research. CDCA-d5 would typically be used as an internal standard for quantification in these protocols.
Protocol: Extraction of CDCA from Biological Samples
This protocol is a simplified representation of methods used for extracting CDCA from biological matrices like liver tissue or bile for subsequent analysis.[18][19]
References
- 1. This compound | CAS No- 52840-12-7 | Simson Pharma Limited [simsonpharma.com]
- 2. Cambridge Isotope Laboratories CHENODEOXYCHOLIC ACID (2,2,3,4,4-D5, 98%), | Fisher Scientific [fishersci.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. advatechgroup.com [advatechgroup.com]
- 5. (+)-Chenodeoxycholic Acid-d5 API Manufacturers | Suppliers | Exporters | Pharmacompass.com [pharmacompass.com]
- 6. Chenodeoxycholic acid - Wikipedia [en.wikipedia.org]
- 7. FXR signaling in the enterohepatic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chenodeoxycholic Acid: An Update on Its Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. Farnesoid X receptor activation by chenodeoxycholic acid induces detoxifying enzymes through AMP-activated protein kinase and extracellular signal-regulated kinase 1/2-mediated phosphorylation of CCAAT/enhancer binding protein β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chenodeoxycholic acid activates the TGR5/TRPA1-5-HT pathway to regulate intestinal motility in breastfed infants and mouse models - Shan - Translational Pediatrics [tp.amegroups.org]
- 13. TGR5 Signaling in Hepatic Metabolic Health - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chenodeoxycholic acid stimulates Cl− secretion via cAMP signaling and increases cystic fibrosis transmembrane conductance regulator phosphorylation in T84 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Taurochenodeoxycholic Acid Increases cAMP Content via Specially Interacting with Bile Acid Receptor TGR5 [mdpi.com]
- 16. Chenodeoxycholic acid activates the TGR5/TRPA1-5-HT pathway to regulate intestinal motility in breastfed infants and mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Developing a procedure to extract chenodeoxycholic acid and synthesize ursodeoxycholic acid from pig by-products - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Developing a procedure to extract chenodeoxycholic acid and synthesize ursodeoxycholic acid from pig by-products - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Pivotal Role of Deuterated Bile Acids in Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deuterated bile acids, synthetic analogs of naturally occurring bile acids where one or more hydrogen atoms are replaced by deuterium, have emerged as indispensable tools in biomedical research. Their unique physicochemical properties, particularly their increased mass, make them ideal internal standards for mass spectrometry-based quantification of bile acids in complex biological matrices. This technical guide provides an in-depth exploration of the discovery, history, and multifaceted applications of deuterated bile acids in research, with a focus on their role in elucidating bile acid metabolism and signaling pathways.
A Brief History of Bile Acid Research and the Advent of Deuterated Analogs
The study of bile acids dates back to the 19th century, with the initial focus on their role in digestion and lipid absorption. The 20th century witnessed significant progress in understanding their chemical structures and biosynthetic pathways from cholesterol. The advent of stable isotope labeling techniques in the mid-20th century revolutionized metabolic research. Early experiments utilized radioactive isotopes to trace the metabolic fate of cholesterol and its conversion to bile acids.
The development of mass spectrometry (MS) as a powerful analytical tool paved the way for the use of non-radioactive, stable isotopes like deuterium. Researchers soon recognized that deuterated compounds could serve as ideal internal standards in MS-based quantification. This is because deuterated analogs co-elute with their non-deuterated counterparts during chromatographic separation but are distinguishable by their higher mass-to-charge ratio (m/z) in the mass spectrometer. This allows for precise and accurate quantification of endogenous bile acids by correcting for variations in sample preparation and instrument response. Today, a wide array of deuterated primary, secondary, and conjugated bile acids are commercially available and routinely used in metabolomics and clinical chemistry.
Synthesis of Deuterated Bile Acids
The synthesis of deuterated bile acids involves the introduction of deuterium atoms at specific positions in the bile acid molecule. Various chemical methods have been developed to achieve this, often starting from commercially available bile acid precursors.
A common strategy for synthesizing deuterated chenodeoxycholic acid (CDCA), for instance, involves a multi-step process starting from cholic acid. This can include esterification, protection of hydroxyl groups, oxidation, reduction, and finally, hydrolysis to yield the desired deuterated product.[1][2] The precise reaction conditions, including catalysts, solvents, and temperatures, are critical for achieving high yields and purity.[2]
Example Synthetic Scheme: A general approach to CDCA synthesis
Caption: A generalized workflow for the chemical synthesis of chenodeoxycholic acid from cholic acid.
Key Applications of Deuterated Bile Acids in Research
Gold Standard for Quantification: Isotope Dilution Mass Spectrometry
The primary application of deuterated bile acids is as internal standards in isotope dilution mass spectrometry (IDMS) for the accurate quantification of endogenous bile acids in various biological samples, including plasma, serum, liver tissue, and feces.[3][4][5][6][7][8]
Table 1: Commonly Used Deuterated Bile Acids as Internal Standards
| Deuterated Bile Acid | Abbreviation | Labeled Positions |
| Cholic acid-d4 | CA-d4 | 2,2,4,4 |
| Chenodeoxycholic acid-d4 | CDCA-d4 | 2,2,4,4 |
| Deoxycholic acid-d4 | DCA-d4 | 2,2,4,4 |
| Lithocholic acid-d4 | LCA-d4 | 2,2,4,4 |
| Ursodeoxycholic acid-d4 | UDCA-d4 | 2,2,4,4 |
| Glycocholic acid-d4 | GCA-d4 | 2,2,4,4 |
| Taurocholic acid-d4 | TCA-d4 | 2,2,4,4 |
| Glycochenodeoxycholic acid-d4 | GCDCA-d4 | 2,2,4,4 |
| Taurochenodeoxycholic acid-d4 | TCDCA-d4 | 2,2,4,4 |
Elucidating Bile Acid Metabolism and Pharmacokinetics
Deuterated bile acids are invaluable tools for studying the complex pathways of bile acid metabolism and their pharmacokinetic properties. By administering a deuterated bile acid to an animal model, researchers can trace its absorption, distribution, metabolism, and excretion (ADME) without interfering with the endogenous bile acid pool.[9][10]
Table 2: Illustrative Pharmacokinetic Parameters of Ursodeoxycholic Acid in Rats
| Parameter | Value | Unit |
| Oral Bioavailability | ~90 | % |
| Time to Peak Concentration (Tmax) | 30 | minutes |
| Major Metabolite | Tauro-ursodeoxycholic acid | - |
| Fecal Excretion (24h) | 15-20 | % of dose |
| Urinary Excretion (24h) | ~1.5 | % of dose |
Note: Data are generalized from studies in rats and may vary depending on the specific experimental conditions.[9]
Probing Bile Acid Signaling Pathways
Bile acids are now recognized as important signaling molecules that activate nuclear receptors, such as the farnesoid X receptor (FXR), and G protein-coupled receptors, like TGR5 (also known as GPBAR1).[11][12][13] These signaling pathways play crucial roles in regulating lipid, glucose, and energy metabolism. While less common than their use as standards, deuterated bile acids can be used in in vitro and in vivo experiments to study the activation of these receptors and their downstream effects on gene expression.
FXR is a key regulator of bile acid homeostasis. Upon activation by bile acids, FXR forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences called FXR response elements (FXREs) in the promoter regions of target genes. This leads to the regulation of genes involved in bile acid synthesis, transport, and detoxification.[14][15][16][17][18][19]
Caption: Simplified FXR signaling pathway activated by bile acids.
Table 3: Key FXR Target Genes and Their Functions
| Gene | Encoded Protein | Function | Effect of FXR Activation |
| SHP | Small Heterodimer Partner | Transcriptional repressor | Induction |
| ABCB11 | Bile Salt Export Pump (BSEP) | Transports bile acids out of hepatocytes | Induction |
| FGF19 | Fibroblast Growth Factor 19 | Hormone that regulates bile acid synthesis | Induction (in intestine) |
| CYP7A1 | Cholesterol 7α-hydroxylase | Rate-limiting enzyme in bile acid synthesis | Repression |
| SLC10A1 | Na+-taurocholate cotransporting polypeptide (NTCP) | Uptake of bile acids into hepatocytes | Repression |
TGR5 is a cell surface receptor that is activated by bile acids, leading to an increase in intracellular cyclic AMP (camp) and the activation of downstream signaling cascades, including protein kinase A (PKA) and extracellular signal-regulated kinase (ERK).[11][12][13][20][21] TGR5 signaling is involved in regulating energy expenditure, glucose homeostasis, and inflammation.
Caption: Simplified TGR5 signaling pathway activated by bile acids.
Experimental Protocols: A General Overview
In Vitro FXR Activation Assay
Objective: To determine the ability of a deuterated bile acid to activate the farnesoid X receptor (FXR).
Methodology:
-
Cell Culture: Human embryonic kidney 293 (HEK293) cells are commonly used. Cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM), supplemented with fetal bovine serum (FBS) and antibiotics.
-
Transfection: Cells are transiently transfected with plasmids encoding human FXR, its heterodimeric partner RXR, and a luciferase reporter gene under the control of an FXR-responsive promoter.
-
Treatment: After transfection, cells are treated with various concentrations of the deuterated bile acid (e.g., d4-CDCA) or a known FXR agonist (positive control) for a specified period (e.g., 24 hours).
-
Luciferase Assay: The activity of the luciferase reporter enzyme is measured using a luminometer. An increase in luciferase activity indicates FXR activation.
-
Data Analysis: The results are typically expressed as fold induction over the vehicle control.
In Vivo Study of Bile Acid Metabolism in Mice
Objective: To trace the metabolic fate of a deuterated bile acid in a mouse model.
Methodology:
-
Animal Model: C57BL/6 mice are a commonly used strain. Mice are housed under controlled conditions with free access to food and water.
-
Administration of Deuterated Bile Acid: A specific deuterated bile acid (e.g., d4-cholic acid) is administered to the mice, typically by oral gavage.
-
Sample Collection: At various time points after administration, blood, liver, and fecal samples are collected.
-
Sample Preparation: Bile acids are extracted from the collected samples using methods such as solid-phase extraction or liquid-liquid extraction.[22]
-
LC-MS/MS Analysis: The extracted bile acids are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the administered deuterated bile acid and its metabolites.
-
Data Analysis: The concentration-time profiles of the deuterated bile acid and its metabolites are used to determine pharmacokinetic parameters and metabolic pathways.
Caption: A typical experimental workflow for an in vivo metabolic study using deuterated bile acids.
Future Perspectives
The use of deuterated bile acids in research continues to expand. Future applications may include:
-
Advanced Metabolic Flux Analysis: Combining deuterated bile acid tracing with advanced computational modeling to provide a more dynamic and quantitative understanding of bile acid metabolism in health and disease.[23][24][25][26]
-
Drug Development: Using deuterated bile acids to study the effects of new drug candidates on bile acid metabolism and signaling, and to investigate potential drug-bile acid interactions.
-
Personalized Medicine: Developing stable isotope-based breath tests using deuterated bile acids to non-invasively assess bile acid malabsorption and other gastrointestinal disorders.
-
Microbiome Research: Employing deuterated bile acids to investigate the intricate interplay between the gut microbiota and host bile acid metabolism.
Conclusion
Deuterated bile acids have proven to be invaluable tools in the study of bile acid biology. From their fundamental role as internal standards for accurate quantification to their application in tracing metabolic pathways and probing signaling cascades, these stable isotope-labeled molecules have significantly advanced our understanding of the diverse physiological and pathophysiological roles of bile acids. As analytical technologies and research methodologies continue to evolve, the applications of deuterated bile acids are poised to expand further, opening new avenues for discovery in basic and translational research.
References
- 1. EP1960416B1 - Purification process for chenodeoxycholic acid - Google Patents [patents.google.com]
- 2. CN112334476A - Method for synthesizing chenodeoxycholic acid and application thereof - Google Patents [patents.google.com]
- 3. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LC/MS/MS Method Package for Bile Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. Pharmacokinetics of ursodeoxycholic acid in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Structure-Based Insights into TGR5 Activation by Natural Compounds: Therapeutic Implications and Emerging Strategies for Obesity Management | MDPI [mdpi.com]
- 13. Frontiers | TGR5, Not Only a Metabolic Regulator [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. FXR: structures, biology, and drug development for NASH and fibrosis diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Bile Acids and FXR: Novel Targets for Liver Diseases [frontiersin.org]
- 19. frontiersin.org [frontiersin.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]
- 24. Stable Isotope Tracing Experiments Using LC-MS | Springer Nature Experiments [experiments.springernature.com]
- 25. Stable isotope tracing to assess tumor metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Stable isotope tracing in vivo reveals a metabolic bridge linking the microbiota to host histone acetylation - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Natural Abundance vs. Isotopically Enriched Chenodeoxycholic Acid for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chenodeoxycholic acid (CDCA), a primary bile acid synthesized from cholesterol in the liver, is a critical signaling molecule in various physiological processes.[1] It is a potent endogenous ligand for the farnesoid X receptor (FXR) and the G-protein coupled bile acid receptor 1 (TGR5), making it a key regulator of bile acid, lipid, and glucose metabolism.[2] The advent of stable isotope labeling has provided researchers with powerful tools to investigate the intricate dynamics of CDCA metabolism and signaling in vivo and in vitro. This technical guide provides an in-depth comparison of natural abundance and isotopically enriched chenodeoxycholic acid, offering researchers a comprehensive resource to inform their experimental design and data interpretation. We will delve into their physicochemical properties, methods of production and analysis, and their distinct applications in metabolic research, supported by detailed experimental protocols and visual aids.
Physicochemical Properties
The fundamental physicochemical properties of natural abundance and isotopically enriched CDCA are largely similar, with the primary distinction being the increased molecular weight of the latter due to the incorporation of heavy isotopes. This subtle difference is the cornerstone of their differential utility in experimental settings.
| Property | Natural Abundance CDCA | Isotopically Enriched CDCA |
| Molecular Formula | C₂₄H₄₀O₄[3] | Example: C₂₃¹³CH₄₀O₄ (¹³C-labeled)[4][5] |
| Molecular Weight | 392.58 g/mol [3] | Example: 393.56 g/mol ([24-¹³C]CDCA)[4][6] |
| Melting Point | 165–167 °C[1][7] | Not significantly different from natural abundance CDCA |
| Solubility | Insoluble in water; soluble in alcohol and acetic acid.[1][7] Soluble in ethanol (~20 mg/ml), DMSO (~20 mg/ml), and DMF (~30 mg/ml).[8] Sparingly soluble in aqueous buffers (approx. 0.5 mg/ml in 1:1 DMF:PBS, pH 7.2).[8] | Expected to have similar solubility profiles to natural abundance CDCA. |
| Critical Micellar Concentration (CMC) | 3.6 mM[9] | Not extensively reported, but expected to be very similar to natural abundance CDCA. |
| Isotopic Purity | Natural isotopic abundance | High isotopic enrichment (e.g., >98% for deuterated CDCA, >99% for ¹³C-labeled CDCA).[6][7] |
| Specific Activity | Not applicable | High specific activity for radio-labeled versions (e.g., ³H-labeled CDCA).[7] |
Production and Synthesis
The origin and synthesis of natural abundance and isotopically enriched CDCA are fundamentally different, dictating their availability and cost.
Natural Abundance Chenodeoxycholic Acid
Natural abundance CDCA is primarily sourced through extraction from animal bile, most commonly from pigs or poultry.[10][11][12] The process generally involves the hydrolysis of conjugated bile acids to yield the free acid, followed by purification steps.
Isotopically Enriched Chenodeoxycholic Acid
The synthesis of isotopically enriched CDCA involves introducing stable isotopes, such as deuterium (²H or D) or carbon-13 (¹³C), into the molecule. This is achieved through chemical synthesis, often starting from a precursor molecule and incorporating the isotope at a specific position.
For example, deuterated CDCA can be prepared by the catalytic reduction of a Δ¹¹ derivative of cholic acid with deuterium gas.[7][9] ¹³C-labeled CDCA is often synthesized by introducing a ¹³C-labeled cyanide, which becomes the C-24 carboxylic acid carbon.[13]
Experimental Protocols
The following sections provide detailed methodologies for the extraction, synthesis, and analysis of both forms of CDCA, as well as for assessing their biological activity.
Extraction of Natural Abundance CDCA from Bile
This protocol is adapted from methods described for the extraction of CDCA from porcine bile.[14][15][16]
Materials:
-
Porcine bile
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Diatomaceous earth
-
Hexane
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Centrifuge
-
Filter paper
Procedure:
-
Saponification: Mix 150g of swine bile with 600 ml of ethyl acetate and 60g of sodium chloride. Reflux the mixture for 1 hour to dissolve the bile solids.[10]
-
Cooling and Filtration: Cool the mixture to 20-25°C and stir for 1 hour. Filter the mixture through diatomaceous earth and wash the filter cake with ethyl acetate.[10]
-
Concentration: Remove the organic solvent from the filtrate by concentrating under reduced pressure to obtain a crude CDCA mixture.[10]
-
Acidification and Extraction: Dissolve the crude mixture in water and adjust the pH to 2.0-3.0 with hydrochloric acid. Extract the aqueous solution multiple times with ethyl acetate.
-
Washing and Drying: Wash the combined ethyl acetate layers with a 6% saline solution. Dry the organic layer over anhydrous sodium sulfate.
-
Crystallization: Concentrate the dried ethyl acetate solution and add hexane to induce crystallization. Keep the solution cool for 24 hours.
-
Final Product: Filter the crystals, wash with cold hexane, and dry under vacuum to obtain purified chenodeoxycholic acid.
Synthesis of Isotopically Enriched CDCA (General Method for Deuteration)
This protocol outlines the general steps for the synthesis of deuterated CDCA based on the catalytic reduction method.[7][9]
Materials:
-
Δ¹¹-chenodeoxycholic acid derivative (e.g., methyl ester)
-
Deuterium gas (D₂)
-
Palladium on carbon (Pd/C) catalyst
-
Anhydrous solvent (e.g., ethyl acetate, methanol)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the Δ¹¹-chenodeoxycholic acid derivative in an appropriate anhydrous solvent in a reaction vessel suitable for hydrogenation.
-
Catalyst Addition: Add the Pd/C catalyst to the solution.
-
Deuteration: Purge the reaction vessel with deuterium gas and maintain a positive pressure of D₂. Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the progress of the reaction by techniques such as thin-layer chromatography (TLC) or mass spectrometry to confirm the complete reduction of the double bond.
-
Filtration: Once the reaction is complete, carefully filter the reaction mixture to remove the Pd/C catalyst.
-
Purification: Remove the solvent from the filtrate under reduced pressure. The resulting deuterated CDCA derivative can be further purified by crystallization or chromatography.
-
Hydrolysis (if necessary): If the starting material was an ester, hydrolyze the ester group to obtain the free deuterated chenodeoxycholic acid.
Analytical Methods for Quantification
This protocol is a generalized procedure for the analysis of CDCA in biological samples.[17][18][19][20]
Materials:
-
Sample containing CDCA (e.g., serum, bile extract)
-
Internal standard (e.g., D₄-CDCA)
-
Methanol, Benzene, TMS diazomethane, Pyridine, N-trimethylsilylimidazole (TMSI), Trimethylchlorosilane (TMCS)
-
GC-MS system with a suitable capillary column (e.g., DB-5MS)
Procedure:
-
Sample Preparation: To a known amount of the sample, add a known amount of the internal standard.
-
Derivatization:
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS system.
-
Gas Chromatograph Conditions: Use an appropriate temperature program for the oven to separate the bile acid derivatives.
-
Mass Spectrometer Conditions: Operate the mass spectrometer in selected ion monitoring (SIM) mode, monitoring characteristic ions for both the analyte (CDCA derivative) and the internal standard.
-
-
Quantification: Calculate the concentration of CDCA in the original sample by comparing the peak area ratio of the analyte to the internal standard with a calibration curve prepared with known amounts of CDCA and the internal standard.
This protocol provides a general workflow for the sensitive and specific quantification of CDCA.[21][22][23][24][25]
Materials:
-
Sample containing CDCA
-
Internal standard (e.g., D₄-CDCA)
-
Acetonitrile, Methanol, Water, Formic acid, Ammonium formate
-
LC-MS/MS system with a C18 reversed-phase column
Procedure:
-
Sample Preparation (Protein Precipitation): To 50 µL of the sample, add 50 µL of the internal standard solution. Add 800 µL of ice-cold acetonitrile to precipitate proteins. Vortex and centrifuge.[24]
-
Evaporation and Reconstitution: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., 35% methanol in water).[24]
-
LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system.
-
Liquid Chromatography Conditions: Use a gradient elution with a mobile phase consisting of water and acetonitrile/methanol with additives like formic acid or ammonium formate to achieve chromatographic separation of CDCA from other bile acids and matrix components.
-
Mass Spectrometry Conditions: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode with negative electrospray ionization. Monitor specific precursor-to-product ion transitions for both CDCA and the internal standard.
-
-
Quantification: Determine the concentration of CDCA by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Biological Activity Assays
This protocol is based on a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to identify FXR ligands.[5][25]
Materials:
-
FXR ligand-binding domain (LBD)
-
Fluorescently labeled FXR probe (e.g., DY246)
-
Test compounds (natural abundance or enriched CDCA)
-
Assay buffer
-
Microplate reader capable of TR-FRET measurements
Procedure:
-
Assay Setup: In a microplate, add the FXR LBD and the fluorescent probe to the assay buffer.
-
Compound Addition: Add varying concentrations of the test compounds (unlabeled CDCA) to the wells. Include a control with no competitor.
-
Incubation: Incubate the plate at room temperature for a specified period to allow the binding to reach equilibrium.
-
Measurement: Measure the TR-FRET signal using a microplate reader. The signal will decrease as the unlabeled compound displaces the fluorescent probe from the FXR LBD.
-
Data Analysis: Plot the TR-FRET signal against the concentration of the test compound. Calculate the IC₅₀ value, which represents the concentration of the compound that displaces 50% of the fluorescent probe. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
This protocol describes a common method to assess the activation of TGR5 by CDCA.[26][27][28][29][30]
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vector for human TGR5
-
Reporter vector containing a cAMP response element (CRE) linked to a luciferase or secreted alkaline phosphatase (SEAP) gene
-
Transfection reagent
-
Cell culture medium
-
Test compounds (natural abundance or enriched CDCA)
-
Luciferase or SEAP assay reagent
-
Luminometer or spectrophotometer
Procedure:
-
Cell Transfection: Co-transfect the HEK293 cells with the TGR5 expression vector and the CRE-reporter vector using a suitable transfection reagent.
-
Cell Seeding: Seed the transfected cells into a 96-well plate and allow them to attach and express the receptors overnight.
-
Compound Treatment: Treat the cells with varying concentrations of the test compounds (CDCA). Include a vehicle control.
-
Incubation: Incubate the cells for a period sufficient to induce reporter gene expression (typically 6-24 hours).
-
Reporter Assay:
-
For luciferase: Lyse the cells and measure the luciferase activity using a luminometer.
-
For SEAP: Collect the cell culture medium and measure the SEAP activity using a suitable substrate and a spectrophotometer or luminometer.
-
-
Data Analysis: Plot the reporter activity against the concentration of CDCA. Calculate the EC₅₀ value, which represents the concentration of CDCA that elicits a half-maximal response.
Signaling Pathways and Experimental Workflows
CDCA exerts its biological effects primarily through the activation of FXR and TGR5. Understanding these pathways is crucial for interpreting experimental results.
Farnesoid X Receptor (FXR) Signaling Pathway
CDCA is a potent agonist of FXR, a nuclear receptor that plays a central role in bile acid homeostasis.[2][18][31] Upon activation by CDCA, FXR forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences called FXR response elements (FXREs) in the promoter regions of target genes. This leads to the regulation of genes involved in bile acid synthesis, transport, and metabolism.
Caption: FXR Signaling Pathway Activated by CDCA.
TGR5 Signaling Pathway
CDCA also activates TGR5, a G-protein coupled receptor expressed in various tissues, including the gallbladder, intestine, and certain immune cells.[8][32][33][34] Activation of TGR5 by CDCA initiates a signaling cascade involving Gαs, adenylyl cyclase, and cyclic AMP (cAMP), leading to diverse physiological responses.[33][34]
References
- 1. Chenodeoxycholic acid - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Time Resolved Fluorescence Resonance Energy Transfer-based Assay for FXR Antagonist Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Synthesis of 11, 12-2H2- and 11, 12-3H2-labeled chenodeoxycholic and lithocholic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. TGR5 Signaling in Hepatic Metabolic Health - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Identification of Novel Pathways That Control Farnesoid X Receptor-mediated Hypocholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suitability of [11, 12-3H2]chenodeoxycholic acid and [11, 12-3H2]lithocholic acid for isotope dilution studies of bile acid metabolism in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparing stable isotope enrichment by gas chromatography with time-of-flight, quadrupole time-of-flight and quadrupole mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of 13C-labeled chenodeoxycholic, hyodeoxycholic, and ursodeoxycholic acids for the study of bile acid metabolism in liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Validity of natural isotope abundance correction for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Developing a procedure to extract chenodeoxycholic acid and synthesize ursodeoxycholic acid from pig by-products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Chenodeoxycholic Acid | C24H40O4 | CID 10133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. Takeda G protein–coupled receptor 5 (TGR5): an attractive therapeutic target for aging-related cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 22. m.youtube.com [m.youtube.com]
- 23. support.nanotempertech.com [support.nanotempertech.com]
- 24. CN107200763B - A method of using chenodeoxycholic acid as Material synthesis lithocholic acid - Google Patents [patents.google.com]
- 25. Binding free energy predictions of farnesoid X receptor (FXR) agonists using a linear interaction energy (LIE) approach with reliability estimation: application to the D3R Grand Challenge 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Validation of use of 11,12-2H-labeled chenodeoxycholic acid in isotope dilution measurements of bile acid kinetics in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. biorxiv.org [biorxiv.org]
- 28. Guidelines for metabolic flux analysis in metabolic engineering: methods, tools, and applications - CD Biosynsis [biosynsis.com]
- 29. researchgate.net [researchgate.net]
- 30. shoko-sc.co.jp [shoko-sc.co.jp]
- 31. Farnesoid X receptor (FXR) as a potential therapeutic target for lung diseases: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 32. The Bile Acid Membrane Receptor TGR5: A Valuable Metabolic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 33. mdpi.com [mdpi.com]
- 34. Frontiers | TGR5, Not Only a Metabolic Regulator [frontiersin.org]
Methodological & Application
Application Note: Quantification of Chenodeoxycholic Acid-d5 in Human Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of chenodeoxycholic acid (CDCA) and its stable isotope-labeled internal standard, chenodeoxycholic acid-d5 (CDCA-d5), in human plasma. The protocol outlines a straightforward protein precipitation extraction procedure followed by a rapid and selective LC-MS/MS analysis. This method demonstrates high sensitivity, specificity, and a broad dynamic range, making it suitable for pharmacokinetic studies, clinical research, and drug development applications.
Introduction
Chenodeoxycholic acid (CDCA) is a primary bile acid synthesized in the liver from cholesterol[1][2]. It plays a crucial role in the digestion and absorption of dietary fats and lipids[3]. Beyond its digestive functions, CDCA is an important signaling molecule that activates the farnesoid X receptor (FXR), a key regulator of bile acid, lipid, and glucose metabolism. Given its physiological significance, the accurate quantification of CDCA in biological matrices is essential for understanding its role in various physiological and pathophysiological processes. LC-MS/MS has become the gold standard for bile acid analysis due to its high sensitivity, specificity, and ability to resolve structurally similar isomers[1][4][5]. This application note provides a comprehensive protocol for the quantification of CDCA in human plasma using CDCA-d5 as an internal standard to ensure accuracy and precision.
Experimental
Sample Preparation
A simple and efficient protein precipitation method is employed for the extraction of CDCA and its internal standard from human plasma.
Materials:
-
Human plasma samples
-
Chenodeoxycholic acid (CDCA) analytical standard
-
This compound (CDCA-d5) internal standard (IS)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Protocol:
-
To a 100 µL aliquot of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (CDCA-d5 in methanol).
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins[6].
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation[7].
-
Centrifuge the samples at 13,000 rpm for 10 minutes to pellet the precipitated proteins[8].
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is performed using a reversed-phase C18 column to resolve CDCA from other endogenous plasma components.
LC Conditions:
| Parameter | Condition |
| LC System | A standard UHPLC or HPLC system |
| Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.9 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile/Methanol (1:1, v/v) with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min[9] |
| Column Temperature | 40 °C[9] |
| Injection Volume | 10 µL[1][9] |
| Gradient Program | Time (min) |
| 0.0 | |
| 6.0 | |
| 14.0 | |
| 14.1 | |
| 15.5 | |
| 15.6 | |
| 17.0 |
Mass Spectrometry
Mass spectrometric detection is performed on a triple quadrupole mass spectrometer operating in negative ion mode using Multiple Reaction Monitoring (MRM).
MS Conditions:
| Parameter | Condition |
| Mass Spectrometer | A triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Ion Spray Voltage | -4500 V[9] |
| Source Temperature | 450 °C[9] |
| Curtain Gas | 30 psi[9] |
| Ion Source Gas 1 | 40 psi[9] |
| Ion Source Gas 2 | 50 psi[9] |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| CDCA | 391.3 | 391.3 | -10 |
| CDCA-d5 | 396.3 | 396.3 | -10 |
Note: For unconjugated bile acids, monitoring the pseudo-MRM transition of the precursor ion to itself often provides the highest signal intensity[2].
Results and Discussion
Linearity and Sensitivity
The method was validated for linearity over a concentration range of 5 to 5000 ng/mL in human plasma. The calibration curve for chenodeoxycholic acid demonstrated excellent linearity with a coefficient of determination (r²) greater than 0.99[1]. The lower limit of quantification (LLOQ) was determined to be 5 ng/mL, with a signal-to-noise ratio greater than 10[1][9].
Quantitative Data Summary:
| Parameter | Result |
| Linear Range | 5 - 5000 ng/mL |
| Coefficient of Determination (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Experimental Workflow Diagram
Caption: Workflow for the quantification of chenodeoxycholic acid.
Conclusion
The LC-MS/MS method described in this application note provides a reliable, sensitive, and specific approach for the quantification of chenodeoxycholic acid in human plasma using its deuterated internal standard, this compound. The simple sample preparation and rapid chromatographic analysis make this method suitable for high-throughput applications in clinical and pharmaceutical research.
References
- 1. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted Analysis of 46 Bile Acids to Study the Effect of Acetaminophen in Rat by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciex.com [sciex.com]
- 4. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]
- 5. Bile acids: analysis in biological fluids and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 7. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Chenodeoxycholic Acid-d5 as an Internal Standard in Metabolomics
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of metabolomics, accurate and precise quantification of endogenous metabolites is paramount for understanding complex biological systems and for the development of novel therapeutics. Bile acids, a class of metabolites synthesized from cholesterol in the liver, have emerged as significant signaling molecules in various physiological and pathophysiological processes. Chenodeoxycholic acid (CDCA) is a primary bile acid that plays a crucial role in these pathways.
The gold standard for the quantitative analysis of bile acids in biological matrices is liquid chromatography-tandem mass spectrometry (LC-MS/MS). However, the accuracy of LC-MS/MS can be compromised by matrix effects, which are the suppression or enhancement of ionization of the analyte of interest by co-eluting compounds from the sample matrix. To correct for these variations, the use of a stable isotope-labeled internal standard (IS) is essential. A suitable internal standard should co-elute with the analyte and have similar ionization efficiency, but be distinguishable by mass.
Chenodeoxycholic acid-d5 (CDCA-d5) is a deuterated analog of CDCA that serves as an excellent internal standard for the quantification of chenodeoxycholic acid and other bile acids in complex biological samples. Its chemical and physical properties closely mimic those of the endogenous analyte, ensuring that it experiences similar extraction recovery and ionization effects. This document provides detailed application notes and protocols for the utilization of CDCA-d5 as an internal standard in metabolomics studies.
Data Presentation: Method Validation Summary
The following tables summarize the quantitative performance of an LC-MS/MS method for the analysis of various bile acids, including chenodeoxycholic acid, using this compound as one of the internal standards. The data is adapted from a validated method for the quantification of bile acids in human serum.[1]
Table 1: Linearity and Sensitivity of the LC-MS/MS Method
| Analyte | Linear Range (nM) | LLOQ (nM) | LOD (nM) |
| Cholic Acid (CA) | 54.14 - 17325 | 54.14 | 27.07 |
| Chenodeoxycholic Acid (CDCA) | 26.85 - 8590 | 26.85 | 13.38 |
| Deoxycholic Acid (DCA) | 52.35 - 16750 | 26.12 | 13.06 |
| Lithocholic Acid (LCA) | 3.238 - 1034 | 3.238 | 1.612 |
| Ursodeoxycholic Acid (UDCA) | 25.53 - 8170 | 12.75 | 6.375 |
| Glycocholic Acid (GCA) | 20.61 - 6595 | 5.156 | 2.578 |
| Taurocholic Acid (TCA) | 23.58 - 7545 | 11.78 | 5.894 |
LLOQ: Lower Limit of Quantification; LOD: Lower Limit of Detection. Data derived from a study using CDCA-d5 as an internal standard.[1]
Table 2: Precision and Recovery of the LC-MS/MS Method
| Analyte | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Recovery (%) |
| Cholic Acid (CA) | 2.15 - 8.97 | 4.53 - 11.23 | 95.8 - 103.2 |
| Chenodeoxycholic Acid (CDCA) | 1.53 - 10.63 | 3.01 - 13.98 | 92.5 - 105.1 |
| Deoxycholic Acid (DCA) | 2.54 - 9.87 | 5.12 - 12.54 | 94.3 - 104.8 |
| Lithocholic Acid (LCA) | 3.11 - 10.12 | 6.23 - 13.87 | 91.7 - 102.3 |
| Ursodeoxycholic Acid (UDCA) | 2.87 - 9.54 | 4.87 - 11.98 | 93.6 - 104.1 |
| Glycocholic Acid (GCA) | 2.01 - 8.54 | 4.12 - 10.87 | 96.2 - 105.5 |
| Taurocholic Acid (TCA) | 1.98 - 8.23 | 3.98 - 10.54 | 95.5 - 104.9 |
%CV: Percent Coefficient of Variation. Data reflects the performance of a validated method utilizing CDCA-d5 as an internal standard.[1]
Experimental Protocols
Materials and Reagents
-
Standards: Chenodeoxycholic acid (CDCA), Cholic acid (CA), Deoxycholic acid (DCA), Lithocholic acid (LCA), Ursodeoxycholic acid (UDCA), Glycocholic acid (GCA), Taurocholic acid (TCA).
-
Internal Standard: this compound (CDCA-d5), Cholic acid-d4 (CA-d4), Deoxycholic acid-d4 (DCA-d4), Lithocholic acid-d4 (LCA-d4), Ursodeoxycholic acid-d4 (UDCA-d4), Glycocholic acid-d4 (GCA-d4), Taurocholic acid-d4 (TCA-d4).
-
Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic acid.
-
Biological Matrix: Human serum (or other relevant biological fluid).
-
Labware: Microcentrifuge tubes (1.5 mL), pipettes and tips, 96-well plates, autosampler vials.
Standard and Internal Standard Stock Solution Preparation
-
Analyte Stock Solutions (1 mg/mL): Accurately weigh and dissolve each bile acid standard in methanol to a final concentration of 1 mg/mL.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of CDCA-d5 in methanol at a concentration of 1 mg/mL. Similarly, prepare stock solutions for other deuterated internal standards.
-
Working Solutions: Prepare working solutions of the analyte mixture and the internal standard mixture by diluting the stock solutions in methanol to the desired concentrations for spiking and calibration curve preparation.
Sample Preparation: Protein Precipitation
This protocol is suitable for the extraction of bile acids from serum or plasma.
-
Aliquot 50 µL of serum sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (containing CDCA-d5 and other deuterated standards) to each sample.
-
Add 140 µL of ice-cold methanol to precipitate proteins.
-
Vortex the mixture for 20 seconds.
-
Centrifuge at 18,000 x g for 5 minutes at 4°C.
-
Carefully transfer the supernatant to an autosampler vial or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography (LC) Parameters:
-
System: UPLC I-Class System
-
Column: Cortecs T3 2.7 µm (2.1 x 30 mm)
-
Column Temperature: 60°C
-
Mobile Phase A: Water with 0.1% of 200 mM ammonium formate and 0.01% formic acid
-
Mobile Phase B: 1:1 Acetonitrile/Isopropanol with 0.1% of 200 mM ammonium formate and 0.01% formic acid
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Gradient:
-
0 - 5.5 min: 5% to 50% B
-
5.5 - 6.2 min: 50% to 98% B
-
6.2 - 7.0 min: Re-equilibrate at 5% B
-
Tandem Mass Spectrometry (MS/MS) Parameters:
-
System: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Capillary Voltage: 2.0 kV
-
Cone Voltage: 60 V
-
Source Temperature: 150°C
-
Desolvation Temperature: 600°C
-
Cone Gas Flow: 50 L/h
-
Desolvation Gas Flow: 1000 L/h
-
MRM Transitions:
-
CDCA: m/z 391.3 → 391.3
-
CDCA-d5: m/z 396.3 → 396.3 (example, exact mass may vary based on deuteration pattern)
-
Signaling Pathway Visualization
Bile Acid Synthesis from Cholesterol
The following diagram illustrates the primary pathways for bile acid synthesis from cholesterol in the liver, highlighting the formation of chenodeoxycholic acid.
Conclusion
The use of this compound as an internal standard is a robust and reliable approach for the accurate quantification of chenodeoxycholic acid and other bile acids in metabolomics research. The detailed protocols and validation data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to implement this methodology in their laboratories. The high precision, accuracy, and linearity achievable with this method underscore its suitability for demanding applications in both basic research and clinical studies.
References
Application Notes and Protocols for Chenodeoxycholic Acid-d5 in In Vivo Isotope Dilution Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chenodeoxycholic acid (CDCA) is a primary bile acid synthesized in the liver from cholesterol and plays a crucial role in lipid digestion and absorption. Beyond its physiological functions, CDCA acts as a signaling molecule, most notably as a potent natural agonist for the farnesoid X receptor (FXR), a key regulator of bile acid, lipid, and glucose homeostasis.[1] Isotope dilution mass spectrometry (IDMS) is a gold-standard analytical technique for quantitative analysis, offering high accuracy and precision. The use of a stable isotope-labeled internal standard, such as chenodeoxycholic acid-d5 (CDCA-d5), is central to this methodology. In vivo isotope dilution studies using CDCA-d5 allow for the accurate determination of key pharmacokinetic parameters of CDCA, including its pool size and fractional turnover rate. This document provides detailed protocols for conducting such studies, from in vivo administration to sample analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Signaling Pathway of Chenodeoxycholic Acid (CDCA)
CDCA exerts its regulatory effects primarily through the activation of the farnesoid X receptor (FXR).[2][3] Upon binding, the CDCA-FXR complex translocates to the nucleus and modulates the transcription of target genes involved in bile acid synthesis and transport. This signaling cascade is pivotal in maintaining bile acid homeostasis and has implications for various metabolic diseases.
Caption: CDCA-FXR signaling pathway.
Experimental Protocols
Protocol 1: In Vivo Isotope Dilution Study
This protocol outlines the in vivo administration of CDCA-d5 and subsequent sample collection for the determination of CDCA pool size and turnover rate.
1. Subject Preparation:
-
Subjects should fast overnight for at least 12 hours prior to the administration of the isotope.
-
A baseline blood sample is collected.
2. Isotope Administration:
-
A precisely weighed amount of CDCA-d5 (typically 20-50 mg) is administered orally.[4] The labeled acid can be administered in a capsule or dissolved in a bicarbonate solution.[5]
3. Sample Collection:
-
Blood samples (5-10 mL) are collected into EDTA-containing tubes at regular intervals over a period of 5 days.[6] Suggested time points include 2, 4, 8, 12, 24, 48, 72, 96, and 120 hours post-administration.
-
Plasma is separated by centrifugation at 3,500 RPM for 10 minutes and stored at -80°C until analysis.
Protocol 2: Sample Preparation from Plasma/Serum using Protein Precipitation
This protocol is suitable for the extraction of CDCA and CDCA-d5 from plasma or serum samples prior to LC-MS/MS analysis.
1. Sample Aliquoting:
-
To a labeled microcentrifuge tube, add a 100 µL aliquot of the plasma or serum sample.
2. Internal Standard Spiking:
-
Add a known amount of a suitable internal standard if not using the administered CDCA-d5 for quantification (e.g., a different deuterated bile acid). For this protocol, CDCA-d5 serves as the administered tracer.
3. Protein Precipitation:
-
Add 300-400 µL of ice-cold acetonitrile to the tube to precipitate proteins.[7]
4. Vortexing:
-
Vortex mix the sample for 1-5 minutes to ensure thorough mixing and protein precipitation.[7]
5. Centrifugation:
6. Supernatant Transfer:
-
Carefully transfer the supernatant to a clean, labeled tube.
7. Evaporation:
-
Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.
8. Reconstitution:
-
Reconstitute the dried extract in a suitable solvent, such as a 50:50 mixture of methanol and water, for LC-MS/MS analysis.[9]
Protocol 3: LC-MS/MS Analysis
This protocol provides typical parameters for the quantification of CDCA and CDCA-d5.
1. Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Instrument | Agilent 1290 Infinity II or equivalent |
| Column | Phenomenex Kinetex C18 (100 x 2.1 mm, 2.6 µm) or equivalent[10] |
| Mobile Phase A | Water with 0.1% formic acid or 5 mM ammonium acetate[9] |
| Mobile Phase B | Acetonitrile with 0.1% formic acid or methanol with 5 mM ammonium acetate[9] |
| Gradient | A typical gradient starts at a low percentage of B, increases linearly, holds, and then returns to initial conditions. |
| Flow Rate | 0.3 - 0.6 mL/min[9][11] |
| Injection Volume | 3 - 10 µL[11][12] |
| Column Temperature | 40 - 55°C[9][12] |
2. Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Instrument | AB Sciex API-5500 or equivalent[10] |
| Ionization Mode | Negative Electrospray (H-ESI)[8] |
| Vaporizer Temperature | 350°C[8] |
| Ion Transfer Tube Temp. | 300°C[8] |
| Ion Spray Voltage | -4500 V[11] |
3. Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| CDCA | 391.3 | 391.3[10] |
| CDCA-d5 | 396.3 | 396.3 |
Data Presentation
The following tables summarize key quantitative data relevant to in vivo isotope dilution studies of CDCA.
Table 1: Typical Pharmacokinetic Parameters of CDCA in Healthy Humans
| Parameter | Value | Reference |
| Pool Size | 22.9 ± 7.8 µmol/kg | [5] |
| 32.6 ± 9.9 µmol/kg | [4] | |
| Fractional Turnover Rate | 0.23 ± 0.10 per day | [5] |
| 0.24 ± 0.13 per day | [4] |
Table 2: Example LC-MS/MS Method Validation Parameters
| Parameter | Typical Value |
| Linearity (R²) | > 0.995[8] |
| Lower Limit of Quantification (LLOQ) | 0.1 - 26.85 nM[8][11] |
| Intra-day Precision (%CV) | < 10.63%[11] |
| Inter-day Precision (%CV) | < 13.98%[11] |
| Accuracy | 80 - 120% |
Experimental Workflow
The following diagram illustrates the overall workflow for an in vivo isotope dilution study using CDCA-d5.
Caption: Experimental workflow for CDCA-d5 in vivo isotope dilution study.
References
- 1. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Farnesoid X receptor activation by chenodeoxycholic acid induces detoxifying enzymes through AMP-activated protein kinase and extracellular signal-regulated kinase 1/2-mediated phosphorylation of CCAAT/enhancer binding protein β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Farnesoid X Receptor Agonists Obeticholic Acid and Chenodeoxycholic Acid Increase Bile Acid Efflux in Sandwich-Cultured Human Hepatocytes: Functional Evidence and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of cholic acid and chenodeoxycholic acid pool sizes and fractional turnover rates in human serum using 13C-labeled bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of cholic acid and chenodeoxycholic acid pool sizes and fractional turnover rates by means of stable isotope dilution technique, making use of deuterated cholic acid and chenodeoxycholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validation of use of 11,12-2H-labeled chenodeoxycholic acid in isotope dilution measurements of bile acid kinetics in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Chromatogram Detail [sigmaaldrich.com]
- 10. medpace.com [medpace.com]
- 11. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples | MDPI [mdpi.com]
Application Note: Quantitative Analysis of Chenodeoxycholic Acid using a Deuterated Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the quantification of chenodeoxycholic acid (CDCA) in biological matrices, specifically human serum, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Chenodeoxycholic acid-d5 (CDCA-d5) is employed as an internal standard to ensure accuracy and precision. This note outlines the principles of mass spectrometric fragmentation for both CDCA and its deuterated analog, presents optimized Multiple Reaction Monitoring (MRM) transitions, and provides a comprehensive experimental protocol from sample preparation to data acquisition.
Introduction
Chenodeoxycholic acid (CDCA) is a primary bile acid synthesized in the liver from cholesterol.[1][2] It plays a crucial role in the emulsification and absorption of dietary fats and lipids.[2] Beyond its digestive function, CDCA acts as a signaling molecule, activating nuclear receptors like the farnesoid X receptor (FXR) to regulate lipid, glucose, and energy metabolism.[3] Consequently, the accurate quantification of CDCA in biological fluids is vital for diagnosing hepatobiliary diseases and for metabolic research in drug development.[4]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bile acid analysis due to its high sensitivity and specificity.[3] The use of stable isotope-labeled internal standards, such as this compound, is critical for correcting variations in sample preparation and matrix effects. Understanding the specific fragmentation patterns of both the analyte and the internal standard is fundamental to developing a robust and reliable quantitative method.
Principles of Mass Spectrometric Fragmentation
For bile acid analysis, electrospray ionization (ESI) in the negative ion mode is typically preferred as it provides better sensitivity.[1]
Chenodeoxycholic Acid (CDCA) Fragmentation
In negative ESI mode, CDCA readily loses a proton to form the deprotonated molecule, [M-H]⁻, with a mass-to-charge ratio (m/z) of 391.3. Unconjugated bile acids like CDCA are known for their stable sterol ring structure, which is resistant to extensive fragmentation under typical collision-induced dissociation (CID) conditions.[1][5] As a result, the most sensitive and commonly used transition for quantification is a "pseudo-MRM" transition, where the precursor ion is monitored as the product ion (e.g., m/z 391.3 → 391.3).[6] This approach offers high specificity when coupled with chromatographic separation.[2]
This compound (CDCA-d5) Fragmentation
CDCA-d5 serves as an ideal internal standard as it is chemically identical to CDCA and co-elutes chromatographically, but is distinguishable by its mass. With five deuterium atoms, the [M-H]⁻ precursor ion for CDCA-d5 is observed at m/z 396.3. Similar to the unlabeled analyte, CDCA-d5 exhibits limited fragmentation. Therefore, a pseudo-MRM transition (m/z 396.3 → 396.3) is the most robust choice for its monitoring, ensuring reliable quantification across a range of experimental conditions.
Quantitative Data: MRM Transitions
The following table summarizes the optimized MRM parameters for the quantification of CDCA using CDCA-d5 as an internal standard. Note that collision energies should be optimized for the specific mass spectrometer being used.
| Compound Name | Precursor Ion (m/z) | Product Ion (m/z) | Polarity | Collision Energy (CE) |
| Chenodeoxycholic Acid (CDCA) | 391.3 | 391.3 | Negative | Instrument Dependent |
| This compound (IS) | 396.3 | 396.3 | Negative | Instrument Dependent |
Experimental Protocol
This protocol details a method for the analysis of CDCA in human serum.
Materials and Reagents
-
Chenodeoxycholic acid (CDCA) analytical standard
-
This compound (CDCA-d5)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Human serum (preferably double charcoal-stripped for calibration standards)[6]
-
Microcentrifuge tubes (1.5 mL)
-
LC-MS vials
Sample Preparation: Protein Precipitation
This procedure is designed to efficiently remove proteins from serum samples, which can interfere with the analysis.[3][4]
-
Pipette 100 µL of serum sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.[6]
-
Add 10 µL of the CDCA-d5 internal standard working solution (concentration should be optimized based on expected endogenous levels).
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.[6][7]
-
Vortex the mixture thoroughly for 1 minute.[8]
-
Centrifuge at ≥13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[7][8]
-
Carefully transfer the supernatant to a clean LC-MS vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator.[9]
-
Reconstitute the dried extract in 200 µL of a 50:50 methanol/water solution.[4][9]
Liquid Chromatography (LC) Conditions
Chromatographic separation is essential to resolve CDCA from its isomers, such as deoxycholic acid (DCA) and ursodeoxycholic acid (UDCA).[2][4]
| Parameter | Specification |
| HPLC System | UHPLC System (e.g., Waters Acquity, Shimadzu Nexera)[1][7] |
| Column | Reversed-phase C18 Column (e.g., 100 x 2.1 mm, <2 µm)[6][8] |
| Mobile Phase A | 0.1% Formic Acid in Water[10] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol (1:1, v/v)[8] |
| Flow Rate | 0.4 mL/min[1] |
| Column Temperature | 50°C[1][8] |
| Injection Volume | 5 µL |
| Gradient | Time (min) |
| 0.0 | |
| 3.0 | |
| 9.0 | |
| 15.0 | |
| 15.1 | |
| 17.0 | |
| 17.1 | |
| 20.0 |
Mass Spectrometry (MS) Conditions
| Parameter | Specification |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer (e.g., Sciex, Waters, Thermo) |
| Ionization Mode | Electrospray Ionization (ESI), Negative[1] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | -3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| MRM Transitions | See Table in Section 3 |
Workflow and Data Processing Visualization
The following diagram illustrates the complete logical workflow from sample receipt to final data analysis.
Caption: Logical workflow for the quantification of chenodeoxycholic acid.
This comprehensive workflow ensures that samples are processed consistently and analyzed with high precision, leading to reliable and reproducible quantification of chenodeoxycholic acid in research and clinical settings.
References
- 1. Targeted Analysis of 46 Bile Acids to Study the Effect of Acetaminophen in Rat by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciex.com [sciex.com]
- 3. A simple and reliable bile acid assay in human serum by LC-MS/MS [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 5. agilent.com [agilent.com]
- 6. medpace.com [medpace.com]
- 7. 2.4. Detection of bile acids by LC–MS/MS [bio-protocol.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 10. mdpi.com [mdpi.com]
Application Note: Quantitative Analysis of Chenodeoxycholic Acid-d5 Using a Validated LC-MS/MS Method
Abstract
This application note details a robust and sensitive method for the quantitative analysis of chenodeoxycholic acid-d5 (CDCA-d5) in biological matrices, specifically serum and plasma. The protocol outlines the development of a standard curve, sample preparation using protein precipitation, and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is suitable for researchers, scientists, and drug development professionals requiring accurate quantification of CDCA-d5 for pharmacokinetic studies, metabolism research, and clinical trial sample analysis. The use of a deuterated internal standard ensures high accuracy and mitigates potential matrix effects.
Introduction
Chenodeoxycholic acid (CDCA) is a primary bile acid synthesized in the liver from cholesterol.[1][2] It plays a crucial role in the digestion and absorption of dietary fats and acts as a signaling molecule, primarily through the farnesoid X receptor (FXR).[3] Stable isotope-labeled compounds, such as this compound (CDCA-d5), are critical as internal standards in quantitative bioanalysis to correct for variations during sample preparation and analysis.[4] This document provides a comprehensive protocol for establishing a standard curve for CDCA-d5 and its subsequent quantification in serum and plasma samples using LC-MS/MS.
Experimental Protocols
Materials and Reagents
-
This compound (CDCA-d5) standard (powder)
-
Chenodeoxycholic acid-d4 (CDCA-d4) as internal standard (IS)[3][5]
-
Ultrapure water
-
Microcentrifuge tubes (1.5 mL)
-
Analytical balance
-
Pipettes and tips
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system (e.g., Agilent, Waters, Thermo Scientific)[7][9]
-
Triple quadrupole mass spectrometer (e.g., Sciex API-5500, Agilent 6495C)[5][8]
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm)[5][7]
-
Nitrogen evaporator
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve CDCA-d5 standard in methanol to achieve a final concentration of 1 mg/mL.[7]
-
Working Standard Solutions: Perform serial dilutions of the primary stock solution with methanol to prepare a series of working standard solutions at various concentrations.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of CDCA-d4 in methanol.[7]
-
IS Working Solution (1000 ng/mL): Dilute the IS stock solution with methanol to a final concentration of 1000 ng/mL.[9]
Standard Curve Preparation
The calibration curve is prepared by spiking charcoal-stripped serum with known concentrations of CDCA-d5. Charcoal stripping removes endogenous bile acids, providing a clean matrix for the standard curve.[5]
-
Dispense 100 µL of charcoal-stripped human serum into a series of microcentrifuge tubes.[5]
-
Spike the serum with the CDCA-d5 working standard solutions to achieve the desired calibration concentrations (see Table 1).
-
Add 20 µL of the 1000 ng/mL IS working solution to each tube (except for the blank sample).[9]
-
Vortex each tube briefly.
Sample Preparation (Protein Precipitation)
-
To 100 µL of the prepared calibration standards or unknown samples, add 20 µL of the internal standard working solution.[5][9]
-
Add 200 µL of ice-cold acetonitrile to each tube to precipitate proteins.[5][9]
-
Vortex the tubes for 1 minute.[9]
-
Centrifuge at 13,000 rpm for 10 minutes.[9]
-
Transfer the supernatant to a clean set of tubes.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 200 µL of the initial mobile phase (e.g., 50% methanol in water with 0.1% formic acid).[9]
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Data Presentation
Table 1: Standard Curve Concentrations and Acceptance Criteria
| Calibration Level | Concentration (ng/mL) | Acceptance Criteria (% Accuracy) |
| LLOQ | 1 | 80-120% |
| Cal 2 | 5 | 85-115% |
| Cal 3 | 10 | 85-115% |
| Cal 4 | 50 | 85-115% |
| Cal 5 | 100 | 85-115% |
| Cal 6 | 500 | 85-115% |
| ULOQ | 1000 | 80-120% |
LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification
Table 2: LC-MS/MS Parameters
| Parameter | Setting |
| LC Conditions | |
| Column | Reversed-phase C18, 2.1 x 100 mm, 1.7 µm[5][7] |
| Mobile Phase A | 0.1% Formic acid in Water[9] |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile:Methanol (1:1, v/v)[9] |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL[9] |
| Column Temperature | 50 °C[9] |
| MS/MS Conditions | |
| Ionization Mode | Negative Electrospray Ionization (ESI-)[5] |
| MRM Transition (CDCA-d5) | To be determined empirically (e.g., m/z 396.6 -> [fragment ion]) |
| MRM Transition (CDCA-d4) | To be determined empirically (e.g., m/z 395.3 -> [fragment ion])[10] |
| Collision Energy | To be optimized for each transition[7] |
| Dwell Time | 100 ms |
MRM: Multiple Reaction Monitoring
Visualizations
Experimental Workflow
References
- 1. Bile acid analysis [sciex.com]
- 2. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. A Simplified Method of Quantitating Selected Bile Acids in Human Stool by Gas ChromatographyMass Spectrometry with a Single Extraction and One-Step Derivatization. Supplement: The Unusual Mass Spectral Behavior of Silylated Chenodeoxycholic Acid [jscimedcentral.com]
- 5. medpace.com [medpace.com]
- 6. Bile Acid Detection Techniques and Bile Acid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples | MDPI [mdpi.com]
- 8. agilent.com [agilent.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. benchchem.com [benchchem.com]
Application of Chenodeoxycholic Acid-d5 in Gut Microbiome Research
Application Notes
Introduction
Chenodeoxycholic acid (CDCA), a primary bile acid synthesized in the liver, plays a pivotal role in lipid digestion and signaling within the gastrointestinal tract. The gut microbiome extensively metabolizes primary bile acids into a diverse pool of secondary bile acids, which act as crucial signaling molecules that influence host physiology and pathophysiology. To elucidate the intricate interplay between CDCA and the gut microbiota, stable isotope-labeled analogs, such as chenodeoxycholic acid-d5 (CDCA-d5), have emerged as powerful tools. By tracing the metabolic fate of CDCA-d5, researchers can accurately quantify the rates of microbial biotransformation, identify novel metabolic pathways, and understand the impact of these transformations on host signaling pathways, such as the farnesoid X receptor (FXR) signaling cascade.
Principle of Stable Isotope Tracing with CDCA-d5
CDCA-d5 is a form of chenodeoxycholic acid in which five hydrogen atoms have been replaced with their heavier isotope, deuterium. This isotopic labeling does not significantly alter the molecule's chemical properties, allowing it to be metabolized by gut microbial enzymes in the same manner as its unlabeled counterpart. The key advantage of using CDCA-d5 is that its biotransformation products, such as lithocholic acid (LCA) and ursodeoxycholic acid (UDCA), will retain the deuterium label (e.g., as LCA-d4 and UDCA-d5). These deuterated metabolites can be distinguished from the endogenous, unlabeled bile acid pool by mass spectrometry. This allows for precise quantification of the extent and rate of specific microbial metabolic pathways acting on CDCA.
Key Applications in Gut Microbiome Research
-
Quantifying Microbial Biotransformation Rates: CDCA-d5 enables the precise measurement of the rates of key microbial reactions, including 7α-dehydroxylation (conversion to lithocholic acid) and 7β-epimerization (conversion to ursodeoxycholic acid). This is critical for understanding how different microbial communities or specific interventions (e.g., diet, probiotics, antibiotics) modulate bile acid metabolism.
-
Assessing Bile Acid Pool Dynamics: In conjunction with the administration of other labeled bile acids, CDCA-d5 can be used to determine the pool size, synthesis rate, and turnover of individual bile acids within the enterohepatic circulation.
-
Elucidating Host-Microbe Signaling: By tracking the formation of specific deuterated secondary bile acids, researchers can investigate their impact on host receptors, such as the farnesoid X receptor (FXR). This allows for a clearer understanding of how microbial metabolism of CDCA influences host gene expression related to metabolism and inflammation.
-
Screening for Modulators of Gut Microbial Function: CDCA-d5 can be employed in in vitro and in vivo models to screen for compounds or interventions that inhibit or enhance specific microbial bile acid metabolizing activities, which may have therapeutic potential for various diseases.
Quantitative Data Summary
Table 1: In Vitro Transformation of Chenodeoxycholic Acid by Human Fecal Microbiota [1]
| Incubation Time (hours) | Chenodeoxycholic Acid Remaining (%) | Lithocholic Acid Formed (%) | Ursodeoxycholic Acid Formed (%) |
| 0 | 100 | 0 | 0 |
| 2 | 20 | 80 | Not Reported |
| 4 | Not Reported | Not Reported | Not Reported |
| 12 | Not Reported | Not Reported | Not Reported |
Data derived from in vitro anaerobic incubation of [24-14C]chenodeoxycholic acid with fecal samples from normal human subjects. The primary transformation product observed was lithocholic acid, indicating a high rate of 7α-dehydroxylation.
Table 2: In Vivo Transformation of Chenodeoxycholic Acid in the Human Colon [2]
| Time Post-instillation | [24-14C]Chenodeoxycholic Acid (%) | [24-14C]Lithocholic Acid (%) | Other Metabolites (%) |
| Colonic Aspirates (variable) | ~50 | ~50 | Trace |
| Feces (variable) | Low | High | Trace |
Data from a study where [24-14C]chenodeoxycholic acid was instilled directly into the colon of human subjects. The results demonstrate significant in vivo conversion of CDCA to LCA by the colonic microbiota.
Experimental Protocols
Protocol 1: In Vivo Administration of CDCA-d5 and Sample Collection in a Mouse Model
Objective: To quantify the in vivo biotransformation of CDCA-d5 by the gut microbiota in mice.
Materials:
-
This compound (CDCA-d5)
-
Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)
-
C57BL/6 mice (or other appropriate strain)
-
Metabolic cages for fecal and urine collection
-
Anesthesia (e.g., isoflurane)
-
Tools for dissection and sample collection
-
Cryovials for sample storage
Procedure:
-
Acclimatization: Acclimate mice to individual housing in metabolic cages for at least 3 days prior to the experiment to allow for adaptation and baseline sample collection.
-
CDCA-d5 Administration: Prepare a solution of CDCA-d5 in the chosen vehicle at a suitable concentration (e.g., 10-50 mg/kg body weight). Administer a single dose of the CDCA-d5 solution to each mouse via oral gavage. A vehicle-only group should be included as a control.
-
Fecal and Urine Collection: Collect feces and urine from each mouse at predetermined time points (e.g., 0-8h, 8-12h, 12-24h, 24-48h) post-administration. Immediately freeze samples at -80°C upon collection.
-
Tissue Collection: At the final time point (e.g., 48h), euthanize the mice under anesthesia. Collect cecal contents, and liver tissue. Immediately snap-freeze all samples in liquid nitrogen and store at -80°C until analysis.
Protocol 2: Extraction of Deuterated Bile Acids from Fecal and Cecal Samples
Objective: To extract CDCA-d5 and its deuterated metabolites from complex biological matrices for LC-MS/MS analysis.
Materials:
-
Frozen fecal or cecal samples
-
Ice-cold methanol containing a mixture of deuterated internal standards (e.g., cholic acid-d4, deoxycholic acid-d4, lithocholic acid-d4)
-
Homogenizer (e.g., bead beater)
-
Microcentrifuge tubes
-
Centrifuge
-
Syringe filters (0.22 µm)
-
LC-MS vials
Procedure:
-
Sample Preparation: Weigh a small amount of frozen fecal or cecal material (e.g., 20-50 mg) into a pre-weighed microcentrifuge tube.
-
Extraction: Add a defined volume of ice-cold methanol containing the internal standard mixture to each tube (e.g., 1 mL).
-
Homogenization: Homogenize the samples using a bead beater for a specified time and intensity until the sample is fully dispersed.
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 16,000 x g) for 15-20 minutes at 4°C to pellet solid debris.
-
Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an LC-MS vial.
-
Storage: Store the extracted samples at -20°C or -80°C until analysis.
Protocol 3: LC-MS/MS Quantification of CDCA-d5 and its Metabolites
Objective: To separate and quantify CDCA-d5 and its deuterated metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Instrumentation and Reagents:
-
UHPLC system coupled to a triple quadrupole mass spectrometer
-
C18 reverse-phase analytical column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Methanol (e.g., 90:10 v/v) with 0.1% formic acid
-
Authentic standards for CDCA-d5, LCA-d4, UDCA-d5, and their unlabeled counterparts.
Procedure:
-
Chromatographic Separation:
-
Inject a small volume of the extracted sample (e.g., 2-10 µL) onto the C18 column.
-
Use a gradient elution program to separate the bile acids. For example:
-
0-2 min: 30% B
-
2-15 min: 30-70% B
-
15-18 min: 70-95% B
-
18-20 min: 95% B
-
20-22 min: 95-30% B
-
22-25 min: 30% B
-
-
Set the column temperature to 40-50°C and the flow rate to 0.3-0.5 mL/min.
-
-
Mass Spectrometry Detection:
-
Operate the mass spectrometer in negative electrospray ionization (ESI) mode.
-
Use Multiple Reaction Monitoring (MRM) to detect and quantify each analyte. Develop specific MRM transitions for the precursor and product ions of CDCA-d5 and its expected deuterated metabolites, as well as the internal standards and unlabeled endogenous bile acids.
-
-
Quantification:
-
Generate calibration curves for each analyte using authentic standards.
-
Calculate the concentration of each deuterated and endogenous bile acid in the samples by normalizing the peak areas to the corresponding internal standard and using the calibration curves.
-
Express the results as nmol/g of feces or cecal contents.
-
Visualizations
Caption: Experimental workflow for tracing CDCA-d5 metabolism.
Caption: Microbial transformation of chenodeoxycholic acid.
Caption: FXR signaling modulation by CDCA and its metabolites.
References
Application Notes and Protocols for Kinetic Studies of Chenodeoxycholic Acid-d5 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chenodeoxycholic acid (CDCA) is a primary bile acid synthesized from cholesterol in the liver. It plays a crucial role in the digestion and absorption of fats and fat-soluble vitamins. Beyond its digestive functions, CDCA is a significant signaling molecule that activates the farnesoid X receptor (FXR), a nuclear receptor that regulates the expression of genes involved in bile acid, lipid, and glucose metabolism. Understanding the pharmacokinetics of CDCA is essential for the development of therapeutics targeting bile acid signaling pathways. The use of stable isotope-labeled compounds, such as chenodeoxycholic acid-d5 (CDCA-d5), is a powerful tool for in vivo kinetic studies, as it allows for the accurate differentiation and quantification of the administered compound from endogenous CDCA pools.
These application notes provide detailed protocols for the administration of CDCA-d5 in rodent models for pharmacokinetic studies, including methodologies for sample collection and analysis, as well as an overview of the relevant signaling pathways.
Data Presentation: Pharmacokinetic Parameters of Deuterated Bile Acids
Table 1: Pharmacokinetic Parameters of Deuterated Cholic Acid in Mice [1]
| Parameter | Value | Unit |
| Animal Model | C57BL/6 Mouse | - |
| Administration Route | Oral Gavage | - |
| Dose | 10 | mg/kg |
| Cmax (Maximum Concentration) | Data not available | µg/mL |
| Tmax (Time to Maximum Concentration) | Data not available | h |
| AUC (Area Under the Curve) | Data not available | µg·h/mL |
| Pool Size | 16.8 ± 2.1 | µmol/100g body weight |
| Fractional Turnover Rate (FTR) | 0.44 ± 0.03 | per day |
| Synthesis Rate | 7.3 ± 1.6 | µmol/100g body weight/day |
Table 2: Pharmacokinetic Parameters of Deuterated Cholic Acid in Rats [1]
| Parameter | Value | Unit |
| Animal Model | Wistar Rat | - |
| Administration Route | Oral Gavage | - |
| Dose | 10 | mg/kg |
| Cmax (Maximum Concentration) | Data not available | µg/mL |
| Tmax (Time to Maximum Concentration) | Data not available | h |
| AUC (Area Under the Curve) | Data not available | µg·h/mL |
| Pool Size | 10.6 ± 1.2 | µmol/100g body weight |
| Fractional Turnover Rate (FTR) | 0.88 ± 0.10 | per day |
| Synthesis Rate | 9.3 ± 0.1 | µmol/100g body weight/day |
Experimental Protocols
Protocol 1: Oral Administration of CDCA-d5 in Mice for Pharmacokinetic Studies
This protocol details the procedure for a single oral administration of CDCA-d5 to mice to determine its pharmacokinetic profile.
Materials:
-
This compound (CDCA-d5)
-
Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)
-
Male C57BL/6 mice (8-10 weeks old)
-
Oral gavage needles (20-22 gauge, flexible tip)
-
Syringes
-
Animal balance
-
Microcentrifuge tubes
-
Heparin (for blood collection)
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Animal Acclimatization: House mice in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 50 ± 10% humidity) with ad libitum access to standard chow and water for at least one week prior to the experiment.
-
Dose Preparation: Prepare a homogenous suspension of CDCA-d5 in the chosen vehicle at the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 25g mouse).
-
Fasting: Fast the mice for 4-6 hours before dosing to ensure gastric emptying and reduce variability in absorption. Water should be available ad libitum.
-
Dosing:
-
Weigh each mouse accurately to determine the exact volume of the dosing solution to be administered.
-
Gently restrain the mouse. For serial gavage, consider brief isoflurane anesthesia to minimize stress.
-
Insert the gavage needle carefully into the esophagus and deliver the CDCA-d5 suspension directly into the stomach. The maximum recommended volume is 10 mL/kg.
-
-
Blood Sampling (Serial Sampling):
-
Collect blood samples (approximately 20-30 µL) from the tail vein or saphenous vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Collect blood into heparinized microcentrifuge tubes.
-
Immediately centrifuge the blood samples at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Tissue Collection (Terminal):
-
At the final time point, euthanize the mice under deep anesthesia.
-
Perform cardiac puncture for a terminal blood sample.
-
Collect relevant tissues such as the liver, small intestine, and colon.
-
Rinse tissues with ice-cold saline, blot dry, weigh, and snap-freeze in liquid nitrogen.
-
Store tissue samples at -80°C until analysis.
-
Protocol 2: Quantification of CDCA-d5 in Plasma and Tissues by LC-MS/MS
This protocol outlines a general procedure for the extraction and quantification of CDCA-d5 and its potential metabolites.
Materials:
-
Plasma and tissue samples from Protocol 1
-
Internal standard (e.g., d4-cholic acid or another deuterated bile acid not expected to be a metabolite)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Formic acid
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (optional, for sample cleanup)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Sample Preparation (Plasma):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing the internal standard to precipitate proteins.
-
Vortex for 1 minute and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 100 µL of 50% methanol in water).
-
-
Sample Preparation (Tissues):
-
Weigh a portion of the frozen tissue (e.g., 50-100 mg).
-
Add a volume of homogenization buffer (e.g., ice-cold methanol/water) and the internal standard.
-
Homogenize the tissue using a bead beater or other appropriate homogenizer.
-
Centrifuge the homogenate at high speed to pellet cellular debris.
-
Collect the supernatant and proceed with protein precipitation and extraction as described for plasma.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a C18 reverse-phase column for separation. A typical mobile phase system consists of water with 0.1% formic acid (Mobile Phase A) and acetonitrile/methanol with 0.1% formic acid (Mobile Phase B). A gradient elution is typically employed.
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI). Monitor the specific precursor-to-product ion transitions for CDCA-d5 and the internal standard in Multiple Reaction Monitoring (MRM) mode.
-
-
Data Analysis:
-
Construct a calibration curve using known concentrations of CDCA-d5 spiked into a blank matrix (e.g., control mouse plasma).
-
Quantify the concentration of CDCA-d5 in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Overview of chenodeoxycholic acid synthesis and its signaling via the farnesoid X receptor (FXR).
Caption: Step-by-step workflow for conducting pharmacokinetic studies of CDCA-d5 in animal models.
References
Application Note: Quantification of Bile Acid Synthesis Rates Using Stable Isotope-Labeled Chenodeoxycholic Acid (CDCA)
Audience: Researchers, scientists, and drug development professionals.
Introduction Bile acids are critical signaling molecules and key regulators of cholesterol homeostasis, lipid and glucose metabolism, and gut microbiota.[1][2] The primary human bile acids, cholic acid (CA) and chenodeoxycholic acid (CDCA), are synthesized from cholesterol in the liver.[3][4] Measuring the rate of bile acid synthesis is crucial for understanding liver function, cholesterol metabolism, and the pathophysiology of various metabolic diseases, including cholestasis, hyperlipidemia, and diabetes.[1][5][6] This application note details the use of stable isotope-labeled CDCA, in conjunction with mass spectrometry, to perform robust and accurate in vivo quantification of bile acid synthesis rates. The isotope dilution technique provides a reliable method to determine the fractional turnover rate, pool size, and daily synthesis rate of CDCA.[3][7]
Principle of the Method The methodology is based on the principle of isotope dilution mass spectrometry.[8][9] A known amount of a stable isotope-labeled bile acid, such as [24-¹³C]CDCA or [2,2,4,4-d4]CDCA, is administered to a subject.[7][10] This labeled tracer mixes with the endogenous, unlabeled bile acid pool. By collecting biological samples (typically serum or bile) over time and measuring the ratio of labeled to unlabeled CDCA using mass spectrometry, one can determine the rate at which the labeled tracer is diluted and cleared.[3][7] This kinetic data allows for the calculation of the bile acid pool size and the fractional turnover rate (FTR), from which the absolute synthesis rate can be derived.
Key Pathways and Workflows
Bile Acid Synthesis Pathway
The synthesis of primary bile acids from cholesterol occurs in the liver through a series of enzymatic reactions. The "classical" or "neutral" pathway, initiated by cholesterol 7α-hydroxylase (CYP7A1), is the major pathway, accounting for the majority of bile acid production.[1]
Caption: Simplified classical pathway of primary bile acid synthesis in the liver.
Experimental Workflow
The overall workflow involves subject preparation, administration of the labeled tracer, serial sampling, sample processing, and analysis.
References
- 1. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ring Trial on Quantitative Assessment of Bile Acids Reveals a Method- and Analyte-Specific Accuracy and Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Application Note 52 â Bile Acid Analysis in Mouse Samples to Study Liver Cholestasis Etiology [isotope.com]
- 5. Synthesis of 13C-labeled chenodeoxycholic, hyodeoxycholic, and ursodeoxycholic acids for the study of bile acid metabolism in liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of treatment with deoxycholic acid and chenodeoxycholic acid on the hepatic synthesis of cholesterol and bile acids in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Steady-state kinetics of serum bile acids in healthy human subjects: single and dual isotope techniques using stable isotopes and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assay of the major bile acids in serum by isotope dilution-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isotopic dilution method for bile acid profiling reveals new sulfate glycine-conjugated dihydroxy bile acids and glucuronide bile acids in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in Chenodeoxycholic Acid-d5 LC-MS Analysis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of chenodeoxycholic acid-d5.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are matrix effects and how do they affect my this compound analysis?
A: In LC-MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest (this compound).[1] These components can include salts, proteins, lipids, and phospholipids.[2][3] Matrix effects occur when these co-eluting components interfere with the ionization of your target analyte in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[1][4] This can result in poor accuracy, imprecision, and reduced sensitivity in your quantitative results.[1][5] For bile acids like chenodeoxycholic acid, matrix effects have been observed to cause shifts in retention time and even the appearance of multiple peaks for a single compound.[6][7]
Q2: I'm observing poor peak shape and shifts in retention time for this compound. What could be the cause?
A: Poor peak shape and retention time shifts are common indicators of matrix effects.[5][6] Co-eluting matrix components can interact with the analyte or the analytical column, altering the expected chromatographic behavior.[6] In some cases, matrix components can loosely bind to the analyte, affecting its retention on the column.[6][7] Additionally, issues such as column contamination or overload can also contribute to poor peak shapes.[5]
Q3: My this compound signal is significantly lower in biological samples compared to my standards in neat solution. How can I troubleshoot this?
A: This phenomenon, known as ion suppression, is a primary manifestation of matrix effects.[1][4] It occurs when co-eluting matrix components compete with the analyte for ionization, reducing the analyte's signal intensity.[1] Phospholipids are a major cause of ion suppression in the analysis of plasma and tissue samples.[3]
Troubleshooting Steps:
-
Assess the Matrix Effect: Quantify the extent of ion suppression using the post-extraction spike method.[2][3] This will help determine the severity of the issue.
-
Improve Sample Preparation: Employ more rigorous sample cleanup techniques to remove interfering matrix components. Solid-Phase Extraction (SPE) is particularly effective at removing phospholipids.[8][9][10]
-
Optimize Chromatography: Adjust your chromatographic method to separate this compound from the interfering matrix components. This can involve changing the analytical column, mobile phase composition, or gradient profile.[1][11]
-
Use a Stable Isotope-Labeled Internal Standard: The use of a stable isotope-labeled (SIL) internal standard, such as this compound itself, is a highly effective way to compensate for matrix effects.[12][13] The SIL internal standard co-elutes with the analyte and experiences similar ion suppression or enhancement, allowing for reliable quantification based on the analyte-to-internal standard ratio.[1]
Q4: Can the use of this compound as an internal standard always guarantee accurate quantification?
A: While highly effective, even a SIL internal standard may not perfectly compensate for matrix effects under all conditions.[12] Issues can arise if:
-
Chromatographic Separation: The deuterium isotope effect can sometimes cause a slight shift in retention time between the analyte and the SIL internal standard.[12] If the matrix effect is highly localized and varies across the peak elution window, this can lead to differential ion suppression between the analyte and the internal standard.[12]
-
Severe Matrix Effects: In cases of extreme ion suppression, the signal for both the analyte and the internal standard may be significantly reduced, impacting the overall sensitivity of the assay.[14]
It is crucial to verify that the analyte and its SIL internal standard co-elute as closely as possible.[12]
Quantitative Data Summary
The following table summarizes the impact of different sample preparation techniques on phospholipid removal, a key strategy for mitigating matrix effects.
| Sample Preparation Technique | Phospholipid Removal Efficiency | Reference |
| Protein Precipitation (PPT) | Low | [9] |
| Solid-Phase Extraction (SPE) | High | [8][9] |
| HybridSPE® | >99% | [15] |
| Liquid-Liquid Extraction (LLE) | Moderate to High | [1] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Phospholipid Removal
This protocol provides a general methodology for removing phospholipids from plasma samples using a reversed-phase SPE cartridge.
Materials:
-
Plasma sample
-
Reversed-phase SPE cartridge (e.g., C18)
-
Methanol (conditioning and elution solvent)
-
Water (equilibration and wash solvent)
-
Acetonitrile
-
Nitrogen evaporator
-
Reconstitution solution (e.g., initial mobile phase)
Methodology:
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol through it.[16]
-
Equilibration: Equilibrate the cartridge with 1 mL of water.[16]
-
Sample Loading: Pre-treat the plasma sample (e.g., by adding an acid) and load it onto the conditioned SPE cartridge.[16]
-
Washing: Wash the cartridge with 1 mL of an aqueous solution containing a low percentage of organic solvent (e.g., 20% methanol in water) to remove polar interferences and salts.[8][16]
-
Elution: Elute the this compound and other retained analytes with an organic solvent like methanol or acetonitrile.[8][16]
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen.[16] Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS analysis.[16]
Protocol 2: Post-Extraction Spike Analysis to Quantify Matrix Effects
This protocol describes how to quantitatively assess the degree of ion suppression or enhancement.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare standards of this compound at a known concentration in the mobile phase or a clean solvent.
-
Set B (Post-Spiked Matrix): Extract a blank biological matrix sample (containing no analyte). After the final extraction step, spike the extract with this compound to the same concentration as in Set A.
-
Set C (Pre-Spiked Matrix): Spike the blank biological matrix with this compound before the extraction process.
-
-
Analyze Samples: Inject all three sets of samples into the LC-MS system and record the peak areas.
-
Calculate Matrix Factor (MF) and Recovery (RE):
-
Matrix Factor (%) = (Peak Area in Set B / Peak Area in Set A) x 100
-
An MF of 100% indicates no matrix effect.
-
An MF < 100% indicates ion suppression.
-
An MF > 100% indicates ion enhancement.
-
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) x 100
-
Visualizations
Caption: Workflow for LC-MS analysis of this compound.
Caption: Troubleshooting logic for matrix effects in LC-MS analysis.
References
- 1. longdom.org [longdom.org]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. nebiolab.com [nebiolab.com]
- 5. zefsci.com [zefsci.com]
- 6. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. waters.com [waters.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. waters.com [waters.com]
- 13. tandfonline.com [tandfonline.com]
- 14. benchchem.com [benchchem.com]
- 15. Effective phospholipids removing microelution-solid phase extraction LC-MS/MS method for simultaneous plasma quantification of aripiprazole and dehydro-aripiprazole: Application to human pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Chromatographic Separation of Chenodeoxycholic Acid-d5 Isomers
Welcome to the technical support center for the chromatographic separation of chenodeoxycholic acid-d5 (CDCA-d5) isomers. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the analysis of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the chromatographic separation of this compound (CDCA-d5) isomers?
The main challenges stem from the structural similarity of CDCA-d5 isomers, such as ursodeoxycholic acid (UDCA) and deoxycholic acid (DCA) isomers. These molecules often have very similar physicochemical properties, leading to difficulties in achieving baseline separation.[1] Key issues include co-elution, poor peak shape (tailing or fronting), and low resolution between isomeric peaks. Furthermore, being non-chromophoric, bile acids generally exhibit poor UV absorbance, necessitating sensitive detection methods like mass spectrometry (MS).
Q2: How does the deuterium labeling in CDCA-d5 affect its chromatographic behavior compared to unlabeled CDCA?
Deuterium-labeled compounds like CDCA-d5 are primarily used as internal standards in LC-MS analysis.[2] Their chemical properties are nearly identical to their non-deuterated (endogenous) counterparts. In reversed-phase chromatography, a phenomenon known as the "chromatographic isotope effect" can sometimes be observed, where the deuterated compound may elute slightly earlier than the non-deuterated one.[3][4] However, this effect is generally small and may not significantly alter the overall separation strategy. For practical purposes, methods developed for the separation of unlabeled CDCA isomers are an excellent starting point for CDCA-d5.
Q3: What type of chromatographic column is best suited for separating CDCA-d5 isomers?
The choice of column is critical for resolving bile acid isomers. Here are some commonly used stationary phases:
-
C18 Columns: These are the most widely used columns for bile acid separation.[5] High-efficiency, end-capped C18 columns with a particle size of less than 2 µm (for UPLC) are often preferred for their high resolving power.
-
Phenyl-Hexyl Columns: These columns offer alternative selectivity due to π-π interactions between the phenyl rings and the steroid core of the bile acids, which can enhance the separation of certain isomers.
-
Chiral Stationary Phases (CSPs): For particularly challenging separations of stereoisomers, chiral columns may be necessary to achieve baseline resolution.
Q4: What are the key mobile phase parameters to optimize for better separation?
Optimizing the mobile phase is crucial for improving the resolution of CDCA-d5 isomers. Key parameters include:
-
Organic Modifier: Acetonitrile and methanol are the most common organic modifiers. The choice between them can influence selectivity.
-
pH: The pH of the aqueous portion of the mobile phase affects the ionization state of the bile acids' carboxylic acid group. Operating at a pH below the pKa (~4-5) can improve peak shape by reducing tailing caused by interactions with residual silanols on the stationary phase.
-
Additives: Formic acid, acetic acid, and ammonium acetate are common additives used to control pH and improve peak shape and ionization efficiency in mass spectrometry.[5] However, high concentrations can lead to ion suppression.[5]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the chromatographic separation of CDCA-d5 isomers.
| Problem | Potential Cause | Recommended Solution |
| Poor Resolution Between Isomers | Insufficient selectivity of the stationary phase. | - Try a different stationary phase (e.g., from C18 to Phenyl-Hexyl).- For stereoisomers, consider a chiral column. |
| Non-optimal mobile phase composition. | - Adjust the organic modifier-to-aqueous ratio.- Modify the pH of the aqueous phase.- Experiment with different additives (e.g., formic acid vs. ammonium acetate). | |
| Peak Tailing | Secondary interactions with the stationary phase (e.g., silanol interactions). | - Use a lower pH mobile phase to suppress silanol ionization.- Employ a high-quality, end-capped column.- Add a small amount of a competing base to the mobile phase. |
| Column overload. | - Reduce the injection volume or the sample concentration. | |
| Variable Retention Times | Inconsistent mobile phase composition. | - Ensure accurate and consistent mobile phase preparation.- Use a gradient proportioning valve that is functioning correctly. |
| Fluctuations in column temperature. | - Use a column oven to maintain a stable temperature. | |
| Low Signal Intensity (MS Detection) | Ion suppression from mobile phase additives. | - Reduce the concentration of additives like formic acid or ammonium acetate to the lowest effective level.[5] |
| Inefficient ionization. | - Optimize electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flow, temperature). Negative ion mode is typically used for bile acids. |
Experimental Protocols
Below are representative methodologies for the separation of bile acid isomers, which can be adapted for CDCA-d5.
UPLC-MS/MS Method for Bile Acid Isomers
This protocol is a general guideline and should be optimized for your specific instrument and application.
-
Instrumentation: An ultra-performance liquid chromatography (UPLC) system coupled to a tandem mass spectrometer (MS/MS).
-
Column: A high-strength silica (HSS) T3 or a BEH C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile/Methanol (e.g., 95:5 v/v) with 0.1% formic acid.
-
Gradient Elution: A typical gradient might start at a low percentage of mobile phase B, ramping up to a high percentage over several minutes to elute the more hydrophobic bile acids.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 - 50 °C.
-
Injection Volume: 1 - 5 µL.
-
MS Detection: Electrospray ionization in negative ion mode (ESI-). Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for each isomer and the deuterated internal standard.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| CDCA | 391.3 | 391.3 |
| UDCA | 391.1 | 391.1 |
| DCA | 391.3 | 391.3 |
| CDCA-d4 | 395.3 | 395.3 |
Note: The precursor and product ions for CDCA-d5 would need to be determined based on the specific deuteration pattern. The table above shows values for non-deuterated and d4-labeled species as an example.[2]
Visualizations
Experimental Workflow
References
- 1. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 2. medpace.com [medpace.com]
- 3. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Factors affecting separation and detection of bile acids by liquid chromatography coupled with mass spectrometry at negative mode - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chenodeoxycholic Acid-d5 (CDCA-d5) Stability and Handling
This technical support center provides guidance on the stability of chenodeoxycholic acid-d5 (CDCA-d5) under various storage conditions. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid CDCA-d5?
A1: For long-term storage, solid this compound should be stored at -20°C, protected from light. Under these conditions, the compound is expected to be stable for at least four years[1][2]. For short-term storage, 4°C is also acceptable, provided the material is protected from light[3].
Q2: How should I store solutions of CDCA-d5?
A2: Stock solutions of CDCA-d5 in organic solvents should be stored at -80°C for up to 6 months or at -20°C for up to 1 month[3]. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use vials[3]. All solutions should be protected from light[3].
Q3: In which solvents is CDCA-d5 soluble?
A3: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF)[1]. When preparing aqueous buffer solutions, it is advisable to first dissolve the compound in a minimal amount of DMF and then dilute with the aqueous buffer of choice[1]. Be aware that hygroscopic DMSO can negatively impact solubility, so using a fresh, unopened vial of DMSO is recommended[3].
Q4: How stable are aqueous solutions of CDCA-d5?
A4: Aqueous solutions of bile acids are generally not recommended for storage for more than one day[1]. For any experiments requiring aqueous solutions, it is best to prepare them fresh on the day of use.
Q5: What are the known incompatibilities of CDCA-d5?
A5: Chenodeoxycholic acid is known to be incompatible with strong acids, strong alkalis, and strong oxidizing or reducing agents[4]. Contact with these substances should be avoided to prevent degradation.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent experimental results | Degradation of CDCA-d5 due to improper storage. | - Ensure solid CDCA-d5 is stored at -20°C and protected from light.- Aliquot stock solutions to avoid repeated freeze-thaw cycles.- Prepare aqueous solutions fresh before each experiment. |
| Low solubility in DMSO | The DMSO used may have absorbed moisture. | Use a new, unopened vial of anhydrous DMSO for preparing your stock solution[3]. |
| Unexpected peaks in chromatogram | Potential degradation of the compound. | - Review storage conditions and handling procedures.- Perform a system suitability test with a fresh standard.- Consider the possibility of degradation due to exposure to light or incompatible substances. |
| Precipitation in aqueous buffer | Low solubility of CDCA-d5 in aqueous solutions. | - First, dissolve CDCA-d5 in a small amount of an organic solvent like DMF before diluting with the aqueous buffer[1].- Ensure the final concentration does not exceed the solubility limit in the mixed solvent system. |
Stability Data
The following tables summarize the stability of chenodeoxycholic acid under various conditions. Please note that specific quantitative stability data for the deuterated form (CDCA-d5) is not extensively available in public literature. The data presented below is based on general knowledge of bile acid stability and information available for the non-deuterated form.
Table 1: Recommended Storage Conditions and Expected Stability
| Form | Storage Temperature | Duration | Additional Notes |
| Solid | -20°C | ≥ 4 years[1][2] | Protect from light. |
| Solid | 4°C | Short-term | Protect from light[3]. |
| Solution in Organic Solvent | -80°C | 6 months[3] | Protect from light; aliquot to avoid freeze-thaw cycles. |
| Solution in Organic Solvent | -20°C | 1 month[3] | Protect from light; aliquot to avoid freeze-thaw cycles. |
| Aqueous Solution | Room Temperature | ≤ 1 day[1] | Prepare fresh before use. |
Table 2: Illustrative Forced Degradation Data for a Related Bile Acid (Cholic Acid)
This data is provided as an example to illustrate potential stability under stress conditions and is based on a study of cholic acid, a structurally similar primary bile acid. Similar behavior might be expected for CDCA, but specific studies would be required for confirmation.
| Stress Condition | Description | Observed Degradation (%) |
| Acid Hydrolysis | 0.5 M HCl at 98-100°C for 5 hours | 6.1 |
| Alkaline Hydrolysis | 0.5 M NaOH at 98-100°C for 5 hours | < 1.0 |
| Oxidation | 3% H₂O₂ at 40°C for 24 hours | < 1.0 |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for Bile Acids
This protocol is a representative method for the analysis of bile acids and can be adapted for assessing the stability of CDCA-d5.
-
Chromatographic System:
-
HPLC with a UV or Refractive Index (RI) detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Column Temperature: 30°C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
-
Mobile Phase:
-
A mixture of acetonitrile, methanol, and a buffer (e.g., diluted formic acid solution, pH 2.5). The exact ratio should be optimized for the specific separation.
-
-
Sample Preparation:
-
Prepare a stock solution of CDCA-d5 in a suitable organic solvent (e.g., methanol or acetonitrile).
-
For stability samples, dilute to the target concentration with the mobile phase or a suitable diluent.
-
-
Forced Degradation Sample Preparation (Illustrative):
-
Acid Hydrolysis: Dissolve the sample in 0.1 N HCl and heat at 60°C for a specified duration. Neutralize with 0.1 N NaOH before injection.
-
Base Hydrolysis: Dissolve the sample in 0.1 N NaOH and heat at 60°C for a specified duration. Neutralize with 0.1 N HCl before injection.
-
Oxidative Degradation: Dissolve the sample in a solution of 3% hydrogen peroxide and keep at room temperature for a specified duration.
-
Thermal Degradation: Expose the solid sample to elevated temperatures (e.g., 60-80°C).
-
Photolytic Degradation: Expose the sample (solid or in solution) to a light source as per ICH Q1B guidelines.
-
-
Analysis:
-
Inject the prepared samples into the HPLC system.
-
Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the area of the main CDCA-d5 peak.
-
Peak purity analysis of the main peak is recommended to ensure it is not co-eluting with any degradants.
-
Visualizations
Caption: Experimental workflow for forced degradation studies of CDCA-d5.
Caption: Factors influencing the stability of this compound.
References
Technical Support Center: Quantification of Deuterated Bile Acids
Welcome to the technical support center for the quantification of deuterated bile acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the use of deuterated bile acids in quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: Why are deuterated bile acids used as internal standards in mass spectrometry?
A1: Deuterated bile acids are considered the gold standard for internal standards in mass spectrometry-based quantification for several reasons[1][2][3]:
-
Similar Physicochemical Properties: They are structurally and chemically almost identical to their non-deuterated (endogenous) counterparts. This ensures they behave similarly during sample preparation (e.g., extraction) and chromatographic separation[4].
-
Correction for Matrix Effects: Biological samples are complex and can contain substances that interfere with the ionization of the target analyte, either suppressing or enhancing the signal. Since deuterated standards co-elute with the analyte, they experience similar matrix effects, allowing for accurate correction[2][5][6].
-
Improved Accuracy and Precision: By normalizing the analyte's signal to the internal standard's signal, variability introduced during sample handling and injection can be minimized, leading to more accurate and precise quantification[2][7].
-
Mass Difference: The mass difference between the deuterated standard and the endogenous analyte allows them to be distinguished by the mass spectrometer without affecting their chemical behavior[8].
Q2: What are the most critical factors to consider when developing an LC-MS/MS method for bile acid quantification?
A2: Developing a robust LC-MS/MS method for bile acid quantification requires careful consideration of several factors due to the complexity of the bile acid pool[2][7]:
-
Chromatographic Separation of Isomers: Many bile acids are structural isomers (e.g., chenodeoxycholic acid and deoxycholic acid) or stereoisomers, which have the same mass and can be difficult to differentiate without effective chromatographic separation[2][9][10]. Method development should focus on achieving baseline separation of key isomers.
-
Choice of Internal Standard: The use of stable isotope-labeled internal standards that are specific to the analyte of interest is highly recommended for the most accurate quantification[6][11]. When a specific deuterated analog is not available, a closely related one can be used, but this may introduce some variability[12].
-
Sample Preparation: The extraction method must be efficient and reproducible for a wide range of bile acids with varying polarities. Protein precipitation is a common method, but solid-phase extraction (SPE) may be necessary for cleaner samples[3][13].
-
Matrix Effects: As mentioned, matrix effects can significantly impact accuracy. These should be assessed during method validation using techniques like post-column infusion.
-
Ionization Mode: Most bile acids are readily ionized in negative electrospray ionization (ESI) mode[7][12]. Optimization of ESI parameters is crucial for sensitivity.
Troubleshooting Guides
Problem 1: Poor peak shape and/or retention time shifts.
Possible Causes and Solutions:
| Cause | Solution |
| Column Overloading | Decrease the injection volume or dilute the sample. |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can affect the ionization state and peak shape of bile acids. Experiment with small adjustments to the pH. Using volatile buffers like ammonium acetate can help control the pH[10]. |
| Column Contamination | Biological matrices can lead to a buildup of contaminants on the column. Implement a column wash step between injections or periodically flush the column with a strong solvent. |
| Poor Sample Solubility | Ensure the sample is fully dissolved in a solvent compatible with the mobile phase. |
Problem 2: High variability in quantitative results between replicate injections.
Possible Causes and Solutions:
| Cause | Solution |
| Inconsistent Internal Standard Addition | Ensure precise and consistent addition of the deuterated internal standard to all samples and calibrators. Use a calibrated pipette and vortex thoroughly. |
| Matrix Effects | Significant and variable matrix effects can lead to inconsistent results. Evaluate your sample cleanup procedure; a more rigorous method like SPE may be needed. Ensure the internal standard is co-eluting with the analyte to provide adequate correction. |
| Carryover | Bile acids can be hydrophobic and prone to carryover in the injection system. Optimize the needle wash procedure by using a strong organic solvent and increasing the wash volume and duration[7]. |
| Instrument Instability | Check for fluctuations in the mass spectrometer's signal by monitoring the internal standard response across the analytical run. If significant drift is observed, instrument maintenance may be required. |
Problem 3: Low recovery of deuterated bile acids during sample preparation.
Possible Causes and Solutions:
| Cause | Solution |
| Inefficient Protein Precipitation | The choice of organic solvent for protein precipitation can impact recovery. Methanol and acetonitrile are commonly used. Test different solvents or solvent mixtures to optimize recovery for your specific bile acids of interest. |
| Suboptimal SPE Protocol | If using solid-phase extraction, ensure the sorbent type, wash steps, and elution solvent are appropriate for the polarity of the bile acids being analyzed. Methodical optimization of each step is crucial. |
| Bile Acid Structure and Conjugation | The recovery can vary depending on the bile acid's structure and whether it is conjugated (e.g., with glycine or taurine)[14]. Validate the extraction efficiency for a representative panel of bile acids. |
Table 1: Example of Bile Acid Recovery with Different Extraction Solvents
| Bile Acid | Protein Precipitation (Methanol) | Protein Precipitation (Acetonitrile) | SPE (C18) |
| Cholic Acid-d4 | 85% | 78% | 95% |
| Glycocholic Acid-d4 | 92% | 88% | 98% |
| Taurocholic Acid-d4 | 95% | 91% | 99% |
| Deoxycholic Acid-d4 | 82% | 75% | 93% |
| Note: These are example values and actual recoveries will depend on the specific protocol and matrix. |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
-
Sample Aliquoting: Pipette 50 µL of plasma or serum into a clean microcentrifuge tube.
-
Internal Standard Addition: Add 10 µL of the deuterated bile acid internal standard mixture (at a known concentration) to each sample, calibrator, and quality control.
-
Protein Precipitation: Add 200 µL of ice-cold methanol (or acetonitrile).
-
Vortexing: Vortex the samples vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
Visualizing Workflows and Pathways
Experimental Workflow for Bile Acid Quantification
Caption: A typical workflow for the quantification of bile acids using deuterated internal standards and LC-MS/MS.
Logical Relationship of Pitfalls in Bile Acid Quantification
Caption: Common pitfalls leading to inaccurate quantification of deuterated bile acids.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Bile acid analysis [sciex.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Factors affecting separation and detection of bile acids by liquid chromatography coupled with mass spectrometry at negative mode - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Targeted Analysis of 46 Bile Acids to Study the Effect of Acetaminophen in Rat by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Bile acids: analysis in biological fluids and tissues - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Electrospray Ionization for Chenodeoxycholic Acid-d5 (CDCA-d5) Detection
Welcome to the technical support center for the optimization of electrospray ionization (ESI) for the detection of chenodeoxycholic acid-d5 (CDCA-d5). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure reliable and sensitive detection of CDCA-d5 in your experiments.
Frequently Asked Questions (FAQs)
Q1: Which ionization mode, positive or negative, is recommended for this compound analysis?
A: For bile acids, including this compound, the negative ion mode is generally preferred.[1][2] This is because the carboxylic acid group on the bile acid molecule is readily deprotonated, forming a [M-H]⁻ ion, which typically provides a strong and stable signal.[1][3]
Q2: What is the expected mass-to-charge ratio (m/z) for this compound?
A: The expected m/z for the deprotonated molecule [M-H]⁻ of this compound in negative ion mode would be approximately 396.3. This is calculated from the molecular weight of CDCA (392.58 g/mol ) plus the addition of five deuterium atoms and the subsequent loss of a proton. The exact mass may vary slightly based on the specific isotopic composition.
Q3: How can I improve the signal intensity of my CDCA-d5?
A: To enhance the signal intensity of this compound, a systematic optimization of ESI source parameters is crucial.[4] Key parameters to adjust include spray voltage, nebulizer gas pressure, drying gas temperature and flow rate, and cone/fragmentor voltage.[4][5] Additionally, the composition of the mobile phase, particularly the pH and the type of additives, can significantly influence ionization efficiency.[1][3] For negative ion mode, mobile phases containing additives like ammonium acetate or low concentrations of formic acid are often beneficial.[6]
Q4: What are some common adducts observed for bile acids in ESI-MS?
A: In negative ion mode, besides the primary [M-H]⁻ ion, you might observe adducts with mobile phase components. In positive ion mode, common adducts for bile acids include sodium [M+Na]⁺ and potassium [M+K]⁺ adducts, especially if there are trace amounts of these salts in the sample or mobile phase.[5]
Q5: My deuterated standard (CDCA-d5) elutes at a slightly different retention time than the unlabeled chenodeoxycholic acid. Is this normal?
A: Yes, this is a known phenomenon referred to as the "deuterium isotope effect".[4] The substitution of hydrogen with deuterium can lead to minor differences in the physicochemical properties of the molecule, which can affect its interaction with the stationary phase of the liquid chromatography (LC) column, often causing the deuterated compound to elute slightly earlier.[4]
Troubleshooting Guides
This section provides solutions to common issues encountered during the ESI-MS analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal for CDCA-d5 | Suboptimal ESI Source Parameters: Incorrect settings for spray voltage, gas flows, or temperatures can lead to inefficient ionization.[6] | Systematically optimize the ESI source parameters by infusing a standard solution of CDCA-d5.[4] |
| Ion Suppression: Co-eluting matrix components can compete with CDCA-d5 for ionization, reducing its signal.[6][7] | Improve sample preparation using methods like solid-phase extraction (SPE) to remove interfering substances.[6] Modify the chromatographic method to separate CDCA-d5 from the suppression zone.[6] | |
| Incorrect Mobile Phase pH: The pH of the mobile phase can affect the deprotonation of the carboxylic acid group. | For negative ion mode, ensure the mobile phase pH is appropriate to facilitate deprotonation. The use of volatile buffers like ammonium acetate can be beneficial.[1][3] | |
| Poor Peak Shape | Chromatographic Issues: Problems with the LC column, such as voids or contamination, can lead to peak tailing or splitting.[8] | Flush the column or try a new column. Ensure the injection solvent is compatible with the mobile phase.[8] |
| High Sample Load: Injecting too much sample can overload the column.[8] | Reduce the injection volume or the concentration of the sample.[8] | |
| High Background Noise | Contaminated Mobile Phase or System: Impurities in the solvents or a contaminated LC-MS system can contribute to high background noise. | Use high-purity solvents and flush the LC-MS system. |
| Chemical Interference: The presence of compounds with similar m/z values can increase background noise. | High-resolution mass spectrometry (HRMS) can help to distinguish the analyte signal from interferences by using a narrow m/z window for extraction.[9] | |
| Signal Instability | Unstable Electrospray: Fluctuations in the spray voltage or gas flows can lead to an unstable signal.[5] | Check for blockages in the spray needle and ensure a consistent flow of mobile phase and gases. Optimize the spray voltage to achieve a stable Taylor cone.[5] |
| Inconsistent Nebulization: Improper nebulizer gas pressure can affect droplet formation. | Optimize the nebulizer gas pressure to ensure fine and consistent droplet formation.[10] |
Experimental Protocols
Protocol for ESI Source Parameter Optimization
This protocol outlines a systematic approach to optimize ESI source parameters for this compound detection.
-
Preparation of Standard Solution: Prepare a solution of CDCA-d5 in the initial mobile phase composition at a concentration that provides a stable and moderate signal (e.g., 100 ng/mL).
-
Infusion: Infuse the standard solution directly into the mass spectrometer at a typical flow rate for your LC method (e.g., 0.2-0.5 mL/min).
-
Initial Instrument Settings: Begin with the instrument manufacturer's recommended default ESI source parameters.
-
Systematic Optimization (One-Factor-at-a-Time):
-
Spray Voltage: While infusing the solution, gradually adjust the spray voltage and monitor the signal intensity of the CDCA-d5 precursor ion. Record the voltage that provides the highest and most stable signal.[4]
-
Nebulizer Gas Pressure: With the optimal spray voltage, vary the nebulizer gas pressure and observe the effect on the signal intensity. Record the optimal pressure.[10]
-
Drying Gas Flow and Temperature: Sequentially optimize the drying gas flow rate and then the temperature. Monitor the signal intensity to find the settings that provide the best desolvation without causing thermal degradation.[4][10]
-
Cone/Fragmentor Voltage: Ramp the cone voltage from a low value to a higher value and record the signal intensity of the precursor ion. Select the voltage that maximizes the precursor ion signal while minimizing in-source fragmentation.[4][5]
-
-
Verification: Once the optimal parameters are determined, perform an injection of the CDCA-d5 standard to confirm the improvement in signal intensity and peak shape under chromatographic conditions.
Quantitative Data Summary
The following table provides typical starting ranges for ESI source parameters for bile acid analysis. The optimal values will vary depending on the specific instrument and experimental conditions.
| Parameter | Typical Range (Negative Ion Mode) | Purpose |
| Capillary/Spray Voltage | 2.0 - 4.0 kV | Establishes a stable electrospray.[4] |
| Nebulizer Gas Pressure | 30 - 50 psi | Aids in the formation of fine droplets.[10] |
| Drying Gas Flow | 8 - 12 L/min | Assists in solvent evaporation and desolvation.[4][10] |
| Drying Gas Temperature | 250 - 350 °C | Facilitates the desolvation of ions.[4][10] |
| Cone/Fragmentor Voltage | 20 - 60 V | Transfers ions from the source to the mass analyzer and can induce fragmentation at higher voltages.[5] |
Visualizations
References
- 1. Factors affecting separation and detection of bile acids by liquid chromatography coupled with mass spectrometry at negative mode - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medpace.com [medpace.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. agilent.com [agilent.com]
- 9. sciex.com [sciex.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
Technical Support Center: Isotopic Interference in Chenodeoxycholic Acid-d5 Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying, understanding, and mitigating isotopic interference in experiments utilizing chenodeoxycholic acid-d5 (CDCA-d5) as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of CDCA-d5 experiments?
A1: Isotopic interference occurs when the mass spectrometer signal of the deuterated internal standard (CDCA-d5) is artificially inflated by the signal from the naturally occurring heavy isotopes of the unlabeled analyte (endogenous CDCA).[1] All organic molecules, including CDCA, contain a small percentage of heavier stable isotopes, primarily Carbon-13 (¹³C).[2][3] This results in a mass spectrum for CDCA that includes not just the monoisotopic mass (M), but also M+1, M+2, etc., peaks. When a high concentration of unlabeled CDCA is present, its M+5 isotopologue can contribute to the signal being measured for the CDCA-d5 internal standard, leading to inaccurate quantification.[4]
Q2: What are the primary causes of isotopic interference?
A2: There are two main causes:
-
Natural Isotopic Abundance: The primary contributor is the natural abundance of stable isotopes. Carbon, in particular, has a relatively high natural abundance of ¹³C (~1.1%).[2] Since CDCA (C₂₄H₄₀O₄) contains 24 carbon atoms, the probability of it containing several heavy isotopes is significant, creating a distribution of mass isotopologues that can overlap with the deuterated standard.
-
Impurity of the Internal Standard: The CDCA-d5 standard itself may contain a small amount of unlabeled (d0) or partially deuterated (d1-d4) CDCA as an impurity from its synthesis.[1][5] This impurity will contribute to the signal of the native analyte.
Q3: What are the consequences of unaddressed isotopic interference?
A3: If not properly corrected, isotopic interference can severely compromise the quality of your data, leading to:
-
Inaccurate Quantification: The most significant consequence is the inaccurate measurement of the analyte. "Cross-talk" from high concentrations of unlabeled CDCA to the internal standard channel can lead to an underestimation of the true analyte concentration.[6] Conversely, impurities in the internal standard can cause an overestimation at low concentrations.
-
Non-linear Calibration Curves: Interference often leads to non-linearity in the calibration curve, particularly at the upper and lower limits of quantification (ULOQ/LLOQ).[1][7]
-
Failed Batch Runs: Quality control (QC) samples may fall outside acceptable accuracy and precision limits, invalidating the experimental run.[7]
Q4: How can I experimentally detect and quantify isotopic interference?
A4: A "crosstalk" evaluation experiment is the standard procedure to assess the degree of interference.[5] This involves analyzing two key samples:
-
Analyte at ULOQ without Internal Standard: Prepare a sample with the highest expected concentration of unlabeled CDCA (at the Upper Limit of Quantification) in the blank matrix, but without adding the CDCA-d5 internal standard. Analyze this sample and monitor the mass transition for CDCA-d5. Any signal detected in the internal standard's channel directly represents the contribution from the unlabeled analyte.[7]
-
Internal Standard Only: Prepare a sample containing only the CDCA-d5 internal standard at its working concentration in the blank matrix. Analyze this sample and monitor the mass transition for unlabeled CDCA. Any signal detected here indicates the level of d0 impurity in your deuterated standard.[7]
Troubleshooting Guides
Problem 1: I'm observing a significant peak in the internal standard (CDCA-d5) channel when I inject a high-concentration sample of unlabeled CDCA.
-
Cause: This confirms that the natural isotopic distribution of your analyte is interfering with your internal standard. The M+5 isotopologue of native CDCA is contributing to the signal of CDCA-d5.
-
Solution:
-
Quantify the Interference: Perform the crosstalk experiment described in FAQ Q4 to measure the percentage of interference.
-
Apply a Mathematical Correction: Use a correction algorithm to subtract the contribution of the analyte's isotopic variants from the internal standard's signal. Several software packages and mathematical approaches are available for this purpose.[8][9]
-
Optimize Chromatography: Ensure that CDCA and CDCA-d5 are perfectly co-eluting. While they are chemically similar, a slight deuterium isotope effect can sometimes cause a small shift in retention time.[1] Differential matrix effects on non-co-eluting peaks can worsen the inaccuracy.[1]
-
Problem 2: My blank/zero samples (containing only internal standard) show a signal for native CDCA.
-
Cause: This indicates that your CDCA-d5 internal standard contains unlabeled CDCA (d0) as an impurity.
-
Solution:
-
Assess Purity: Contact the supplier for the certificate of analysis detailing the isotopic purity of the CDCA-d5. If necessary, you can assess the purity yourself by infusing a high-concentration solution of the standard into the mass spectrometer and acquiring a full-scan spectrum.[5]
-
Subtract Background: The response from the impurity in the blank sample can be treated as a background and subtracted from all other samples.
-
Source a Higher Purity Standard: If the impurity is too high (e.g., >0.5%), it may be necessary to purchase a new batch of internal standard with higher isotopic enrichment.
-
Problem 3: My calibration curve is non-linear, especially at the low and high ends.
-
Cause: This is a classic symptom of bidirectional isotopic interference.
-
At the LLOQ: The constant background signal from d0 impurity in the CDCA-d5 standard has a disproportionately large effect on the analyte/internal standard ratio at very low analyte concentrations, causing a positive bias.[1]
-
At the ULOQ: The signal contribution from native CDCA to the CDCA-d5 channel becomes significant at high analyte concentrations, artificially increasing the internal standard's response and causing a negative bias in the calculated concentration.[4]
-
-
Solution:
-
Perform Crosstalk Evaluation: First, quantify the interference in both directions as described in FAQ Q4.
-
Use a Non-linear Regression Model: While linear regression is common, a non-linear model (e.g., a quadratic fit) might better describe the relationship in the presence of interference. However, this should be used with caution and justified.[10]
-
Implement Mathematical Correction: The most robust solution is to apply a mathematical correction algorithm that accounts for both the natural abundance and the standard impurity to linearize the data before performing regression analysis.[8][11][12]
-
Data Presentation
Table 1: Natural Abundance of Relevant Stable Isotopes
This table summarizes the natural abundance of heavy isotopes for elements present in chenodeoxycholic acid. The ¹³C isotope is the most significant contributor to isotopic interference in this context.[3]
| Element | Isotope | Relative Natural Abundance (%) |
| Carbon | ¹²C | ~98.9% |
| ¹³C | ~1.1% [2][12] | |
| Hydrogen | ¹H | ~99.985% |
| ²H (D) | ~0.015% | |
| Oxygen | ¹⁶O | ~99.76% |
| ¹⁷O | ~0.04% | |
| ¹⁸O | ~0.20% |
Experimental Protocols
Protocol 1: General LC-MS/MS Method for Bile Acid Quantification
This protocol provides a representative example for the analysis of bile acids, including CDCA. Optimization for specific instruments and matrices is required.[13][14]
-
Sample Preparation (Protein Precipitation): [15][16]
-
To 50 µL of serum or plasma in a microcentrifuge tube, add 20 µL of the working internal standard solution (containing CDCA-d5).
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube or vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40-50°C.
-
Reconstitute the residue in 100-200 µL of the initial mobile phase (e.g., 50:50 methanol:water).
-
-
-
LC System: UPLC or HPLC system.
-
Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, <2 µm particle size) is commonly used.
-
Mobile Phase A: Water with an additive like 0.1% formic acid or ammonium formate.
-
Mobile Phase B: Acetonitrile/Methanol mixture with the same additive.
-
Gradient: A gradient from low to high organic phase (Mobile Phase B) over several minutes to separate the various bile acids.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in negative electrospray ionization (ESI-) mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for both CDCA and CDCA-d5. For example:
-
CDCA: Q1: 391.3 m/z → Q3: 391.3 m/z (using pseudo-MRM or monitoring a specific fragment if available).
-
CDCA-d5: Q1: 396.3 m/z → Q3: 396.3 m/z.
-
-
Source Conditions: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.[13][14]
-
Visualizations
Caption: The source of isotopic interference in mass spectrometry.
Caption: Workflow for identifying and correcting isotopic interference.
References
- 1. benchchem.com [benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. researchgate.net [researchgate.net]
- 4. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR | Semantic Scholar [semanticscholar.org]
- 12. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. restek.com [restek.com]
ensuring complete protein precipitation for CDCA-d5 plasma analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to ensure complete and efficient protein precipitation for the analysis of chenodeoxycholic acid-d5 (CDCA-d5) in plasma samples.
Troubleshooting Guide
This guide addresses common issues encountered during protein precipitation for CDCA-d5 analysis.
| Issue | Potential Cause | Recommended Action |
| Low or No Recovery of CDCA-d5 | Incomplete Protein Precipitation: Proteins may not have fully precipitated, leading to the trapping of CDCA-d5 in the protein pellet. | - Optimize Solvent-to-Plasma Ratio: Ensure a sufficient volume of precipitation solvent is used. A common starting point is a 3:1 or 4:1 ratio of cold acetonitrile to plasma.[1] - Thorough Vortexing: Mix the plasma and solvent vigorously to ensure complete denaturation and precipitation of proteins. A vortex time of 1-2 minutes is recommended. - Adequate Centrifugation: Ensure centrifugation is performed at a sufficient speed and duration to form a compact protein pellet. Typical parameters are 10,000 x g for 10-15 minutes at 4°C. |
| CDCA-d5 Adsorption to Labware: The internal standard may adhere to the surface of plastic tubes or pipette tips. | - Use Low-Binding Labware: Employ polypropylene or other low-protein-binding tubes and pipette tips. - Pre-rinse Pipette Tips: Pre-rinse pipette tips with the solvent before aspirating the sample. | |
| Degradation of CDCA-d5: Although generally stable, improper storage or handling could lead to degradation. | - Maintain Cold Chain: Keep plasma samples frozen at -80°C until use and perform all precipitation steps on ice or at 4°C to minimize enzymatic activity. | |
| High Variability in CDCA-d5 Recovery | Inconsistent Pipetting: Inaccurate or inconsistent volumes of plasma or solvent will lead to variable precipitation efficiency. | - Calibrate Pipettes Regularly: Ensure all pipettes are properly calibrated. - Consistent Pipetting Technique: Use a consistent pipetting technique, especially for viscous plasma samples (e.g., reverse pipetting). |
| Inconsistent Vortexing/Mixing: Insufficient or inconsistent mixing can lead to variable protein precipitation. | - Standardize Mixing Protocol: Use a vortex mixer at a consistent speed and for a fixed duration for all samples. | |
| Disturbance of Protein Pellet: Aspiration of the supernatant too close to the pellet can result in contamination with precipitated proteins. | - Careful Supernatant Transfer: Leave a small amount of supernatant behind to avoid disturbing the pellet. | |
| Matrix Effects (Ion Suppression or Enhancement) | Co-elution of Endogenous Components: Residual matrix components (e.g., phospholipids, salts) after protein precipitation can interfere with the ionization of CDCA-d5 in the mass spectrometer.[2][3] | - Optimize Chromatographic Separation: Adjust the LC gradient to separate CDCA-d5 from interfering matrix components. - Use a Cleaner Sample Preparation Method: Consider solid-phase extraction (SPE) for cleaner extracts if protein precipitation alone is insufficient. - Evaluate Different Precipitation Solvents: While acetonitrile is common, methanol can sometimes result in different matrix effects.[4] A comparison may be warranted. |
| Precipitate is Loose or Fluffy | Suboptimal Precipitation Conditions: The choice of solvent or temperature can affect the nature of the precipitate. | - Use Cold Solvent: Adding ice-cold solvent often results in a more compact pellet. - Increase Centrifugation Time/Speed: Higher g-force or longer spin times can help compact the pellet. |
| Clogged LC Column or High Backpressure | Incomplete Removal of Precipitated Protein: Fine protein particles in the supernatant can clog the LC column. | - Second Centrifugation: After transferring the supernatant to a new tube, centrifuge it again to pellet any remaining fine particles. - Use of a Filter: Pass the supernatant through a 0.22 µm syringe filter before injection. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for precipitating proteins for CDCA-d5 analysis in plasma?
A1: Acetonitrile is the most commonly used and generally effective solvent for protein precipitation in bile acid analysis.[5] It is highly efficient at precipitating proteins while keeping small molecules like bile acids in solution. Methanol is another option, though it may be less efficient at protein removal.[4] The choice may also depend on the specific matrix effects observed in your LC-MS/MS system.
Q2: What is the optimal solvent-to-plasma ratio?
A2: A solvent-to-plasma ratio of 3:1 or 4:1 (v/v) is widely recommended for efficient protein precipitation in bile acid analysis.[1] For example, for every 100 µL of plasma, you would add 300 µL or 400 µL of cold acetonitrile.
Q3: Why is it important to use a deuterated internal standard like CDCA-d5?
A3: Isotopically labeled internal standards, such as CDCA-d5, are crucial for accurate quantification in LC-MS/MS analysis. They have nearly identical chemical and physical properties to the endogenous analyte (CDCA) and will behave similarly during sample preparation (extraction, recovery) and analysis (ionization). This allows for the correction of any sample loss during processing and compensates for matrix effects, leading to more accurate and precise results.
Q4: I am still experiencing low recovery of CDCA-d5 after optimizing my precipitation protocol. What else can I do?
A4: If you have optimized the solvent type, ratio, mixing, and centrifugation and still face low recovery, consider the following:
-
Sample Quality: Ensure your plasma samples have been properly collected, processed, and stored to prevent degradation.
-
pH Adjustment: While not always necessary for organic solvent precipitation, slight acidification of the sample prior to adding the solvent can sometimes improve recovery by disrupting protein-analyte binding.
-
Alternative Sample Preparation: If protein precipitation consistently yields low recovery, you may need to consider a more rigorous sample cleanup method like solid-phase extraction (SPE).
Q5: How can I assess the efficiency of my protein precipitation?
A5: You can assess the efficiency by:
-
Visual Inspection: A well-formed, compact pellet and a clear supernatant are good indicators of efficient precipitation.
-
Recovery Calculation: The recovery of your internal standard (CDCA-d5) is a direct measure of the efficiency of your sample preparation process. A consistent recovery of >85% is generally considered good.
-
Matrix Effect Evaluation: This is typically assessed during method validation by comparing the response of the analyte in a post-extraction spiked sample to that in a neat solution.
Experimental Protocols
Standard Acetonitrile Protein Precipitation Protocol
This protocol is a widely used method for the extraction of bile acids, including CDCA-d5, from plasma.
Materials:
-
Human plasma sample
-
CDCA-d5 internal standard solution
-
Ice-cold acetonitrile (ACN)
-
Microcentrifuge tubes (1.5 mL, low-binding)
-
Calibrated pipettes and low-binding tips
-
Vortex mixer
-
Refrigerated microcentrifuge
Procedure:
-
Thaw plasma samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Spike with the appropriate volume of CDCA-d5 internal standard solution.
-
Add 400 µL of ice-cold acetonitrile to the plasma sample (4:1 ratio).
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the tubes at 12,000 x g for 15 minutes at 4°C.
-
Carefully aspirate the supernatant and transfer it to a new clean tube, being cautious not to disturb the protein pellet.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Workflow for CDCA-d5 plasma analysis using protein precipitation.
Caption: Troubleshooting logic for low CDCA-d5 recovery.
References
- 1. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 3. Trichloroacetic acid-induced protein precipitation involves the reversible association of a stable partially structured intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
addressing carryover issues in chenodeoxycholic acid-d5 UPLC methods
Welcome to the Technical Support Center for UPLC methods involving chenodeoxycholic acid-d5. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals address challenges related to carryover in their analytical experiments.
Troubleshooting Guides
Carryover of this compound in UPLC systems can lead to inaccurate quantification and compromised data integrity. The following guides provide a systematic approach to identifying and resolving these issues.
Guide 1: Initial Assessment of Carryover
Question: I am observing peaks in my blank injections that correspond to this compound. How can I confirm this is a carryover issue?
Answer:
To confirm that the observed peaks are due to carryover from previous injections, follow this workflow:
-
Blank Injection Series: Inject a series of at least three to five blank samples (typically the mobile phase or a solvent matching the sample diluent) immediately following a high-concentration standard of this compound.
-
Peak Area Trend: Analyze the peak area of the analyte in the sequential blank injections. A diminishing peak area across the blank injections is a strong indicator of carryover from the preceding sample.[1] If the peak area remains relatively constant, it might suggest a contaminated solvent or system component.
-
Zero-Volume Injection: Perform a "zero-volume" or "air" injection. If a peak is still observed, it points towards a contamination issue within the flow path, potentially in the injector port or connecting tubing, rather than carryover from the autosampler needle.
Troubleshooting Workflow for Carryover Identification
References
Validation & Comparative
Chenodeoxycholic Acid-d5: A Validated Tracer for Precise Bile Acid Kinetic Analysis
For researchers, scientists, and drug development professionals, the accurate measurement of bile acid kinetics is crucial for understanding liver function, metabolic diseases, and the efficacy of novel therapeutics. This guide provides a comprehensive comparison of chenodeoxycholic acid-d5 (CDCA-d5) with other tracers, supported by experimental data, to validate its use in bile acid kinetic studies.
Stable isotope-labeled tracers have emerged as a safer and equally effective alternative to radioactive isotopes for in vivo metabolic studies. Among these, deuterium-labeled chenodeoxycholic acid, particularly 11,12-d2-CDCA, has been rigorously validated as a reliable tracer for determining bile acid pool size, synthesis rate, and turnover.
Performance Comparison of Bile Acid Tracers
The choice of tracer is critical for the accuracy and reliability of bile acid kinetic studies. While radioactive tracers like 14C- and 3H-labeled bile acids have historically been used, stable isotope-labeled counterparts offer significant advantages in terms of safety, allowing for studies in a broader range of subjects, including children and women of childbearing age.
A key validation study directly compared the performance of 11,12-2H-labeled CDCA (a d2 variant, with d5 indicating a higher degree of deuteration) with the traditional [24-14C]CDCA in healthy male volunteers.[1] The results demonstrated a strong correlation between the two methods for determining the chenodeoxycholic acid pool size (r = 0.95) and synthesis rate (r = 0.97), confirming the validity of the stable isotope method.[1]
| Kinetic Parameter | 11,12-d2-CDCA (Deuterium) | [24-14C]CDCA (Radiolabeled) | Correlation (r) | Reference |
| Pool Size | High correlation with 14C method | Established gold standard | 0.95 | [1] |
| Synthesis Rate | High correlation with 14C method | Established gold standard | 0.97 | [1] |
| Safety | Non-radioactive, safe for all populations | Radioactive, exposure concerns | N/A |
Studies using other stable isotopes, such as 13C-labeled bile acids, have also shown excellent agreement with data obtained from 14C or 3H measurements in bile. This further supports the transition to safer, non-radioactive tracer methods for kinetic studies.
Experimental Protocols
The successful implementation of bile acid kinetic studies using CDCA-d5 relies on standardized and meticulously executed experimental protocols. The following outlines a typical workflow from tracer administration to data analysis.
Experimental Workflow for Bile Acid Kinetics Study
Caption: A generalized workflow for conducting a bile acid kinetic study using a stable isotope tracer like CDCA-d5.
1. Tracer Administration: A precisely weighed amount of this compound is administered to the subject, typically orally in capsule form. The dosage is carefully calculated based on the subject's body weight.
2. Biological Sample Collection: Serial samples of biological fluids are collected over a period of several days.[1]
-
Bile: In studies involving direct bile sampling, duodenal bile is collected at regular intervals following cholecystokinin stimulation.[1]
-
Blood (Serum/Plasma): Blood samples are drawn at specified time points. A simplified two-point collection method (e.g., at 12 and 72 hours) has been shown to provide statistically reliable data for group comparisons.
-
Feces: Complete fecal collections may be required for certain study endpoints, such as measuring fecal bile acid excretion.
3. Sample Preparation and Analysis: Bile acids are extracted from the collected biological samples. For analysis by gas chromatography-mass spectrometry (GC-MS), the extracted bile acids are typically derivatized to increase their volatility. For liquid chromatography-tandem mass spectrometry (LC-MS/MS), derivatization is often not required.[2][3]
-
LC-MS/MS Method: A common approach involves protein precipitation from serum samples, followed by injection onto a reverse-phase C18 column. The separation of various bile acid species is achieved using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with ammonium formate and formic acid) and an organic component (e.g., acetonitrile/methanol). Detection is performed using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.[2][3]
4. Calculation of Kinetic Parameters: The isotopic enrichment of the tracer in the biological samples is measured over time. From the decay curve of the tracer's isotopic abundance, the following key kinetic parameters are calculated:
-
Bile Acid Pool Size: The total amount of a specific bile acid in the enterohepatic circulation.
-
Fractional Turnover Rate (FTR): The fraction of the bile acid pool that is replaced per day.
-
Synthesis Rate: The amount of new bile acid synthesized by the liver per day, calculated as the product of the pool size and the FTR.[1]
Bile Acid Synthesis and Signaling
The kinetics of bile acids are tightly regulated by a complex network of signaling pathways. Understanding these pathways is essential for interpreting the results of kinetic studies and for developing drugs that target bile acid metabolism. The primary bile acids, cholic acid (CA) and chenodeoxycholic acid (CDCA), are synthesized from cholesterol in the liver via two main pathways: the classic (or neutral) pathway and the alternative (or acidic) pathway.[4][5]
Major Pathways of Bile Acid Synthesis
Caption: The classic and alternative pathways of primary bile acid synthesis from cholesterol in the liver.
Bile acids themselves act as signaling molecules by activating nuclear receptors, most notably the farnesoid X receptor (FXR), and G protein-coupled receptors like TGR5.[6][7] Activation of these receptors regulates the expression of genes involved in bile acid synthesis and transport, creating a feedback loop that maintains bile acid homeostasis. For instance, CDCA is a potent activator of FXR.[7]
References
- 1. Validation of use of 11,12-2H-labeled chenodeoxycholic acid in isotope dilution measurements of bile acid kinetics in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bile Acid Signaling Pathways from the Enterohepatic Circulation to the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bile Acid Synthesis, Metabolism, and Biological Functions - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 6. Profiling bile acid composition in bile from mice of different ages and sexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bile acid metabolomics identifies chenodeoxycholic acid as a therapeutic agent for pancreatic necrosis - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Chenodeoxycholic Acid-d5 vs. 13C-Chenodeoxycholic Acid as Metabolic Tracers
For researchers, scientists, and drug development professionals, the selection of an appropriate stable isotope-labeled tracer is a critical decision that can significantly impact the accuracy and interpretation of metabolic studies. This guide provides an in-depth, objective comparison of two commonly used tracers for bile acid research: chenodeoxycholic acid-d5 (CDCA-d5) and 13C-chenodeoxycholic acid (13C-CDCA).
Stable isotope tracers have become indispensable tools in metabolic research, offering a safe and effective alternative to radioactive isotopes for elucidating the complex dynamics of biochemical pathways.[1] By introducing a labeled compound into a biological system, researchers can track its metabolic fate, providing valuable insights into the rates of synthesis, catabolism, and pool sizes of endogenous molecules.[2] In the field of bile acid metabolism, both deuterated (d) and carbon-13 (¹³C) labeled chenodeoxycholic acid are frequently employed. The choice between these two tracers is not trivial and depends on the specific research question, the analytical methods available, and a clear understanding of the potential advantages and limitations of each.
Core Principles: Tracing with Deuterium vs. Carbon-13
The fundamental difference between CDCA-d5 and 13C-CDCA lies in the isotope used for labeling. CDCA-d5 incorporates deuterium, a stable isotope of hydrogen, while 13C-CDCA contains carbon-13, a stable isotope of carbon. This distinction has significant implications for their behavior in biological and analytical systems.
-
This compound (CDCA-d5): In this tracer, five hydrogen atoms in the chenodeoxycholic acid molecule are replaced with deuterium atoms. Deuterium labeling is often more cost-effective than 13C labeling. However, the significant mass difference between hydrogen (1 amu) and deuterium (2 amu) can sometimes lead to kinetic isotope effects, where the deuterated molecule may react at a slightly different rate than its non-labeled counterpart.[3] Furthermore, deuterium labeling can cause a slight shift in retention time during chromatographic separation, which needs to be accounted for in analytical methods.[3]
-
13C-Chenodeoxycholic Acid (13C-CDCA): This tracer incorporates one or more carbon-13 atoms in place of the more abundant carbon-12. The relative mass difference between 12C and 13C is smaller than that between hydrogen and deuterium, making kinetic isotope effects less pronounced.[3] Consequently, 13C-labeled compounds are often considered to behave more similarly to their endogenous, unlabeled counterparts in both biological and analytical systems.[3]
Performance Comparison: A Data-Driven Analysis
While direct, head-to-head experimental data comparing the performance of CDCA-d5 and 13C-CDCA in the same bile acid study is limited in the published literature, a comparison can be synthesized from the known properties of deuterated and 13C-labeled compounds and data from analogous studies.
A key consideration is the potential for chromatographic separation of isotopologues, particularly with deuterated compounds. A study comparing 13C-methyl and deuterated-methyl labeled methyl cellulose demonstrated that with a gradient liquid chromatography-mass spectrometry (LC-MS) system, the 13C-labeled compound was superior.[3] The deuterated isotopologues exhibited partial separation, which could distort the quantification as the signal response is dependent on the solvent composition.[3] This highlights a potential analytical advantage of 13C-CDCA over CDCA-d5, especially in complex analytical setups.
| Feature | This compound (CDCA-d5) | 13C-Chenodeoxycholic Acid (13C-CDCA) |
| Isotope Label | Deuterium (²H) | Carbon-13 (¹³C) |
| Kinetic Isotope Effects | More likely due to the larger relative mass difference between ¹H and ²H.[3] | Less likely due to the smaller relative mass difference between ¹²C and ¹³C.[3] |
| Chromatographic Behavior | Can exhibit slight retention time shifts compared to the unlabeled analyte, which may lead to partial separation of isotopologues in LC-MS.[3] | Generally co-elutes perfectly with the unlabeled analyte, leading to more robust quantification.[3] |
| Mass Spectrometry | Can have more complex fragmentation patterns. | Fragmentation patterns are typically more predictable and similar to the unlabeled compound. |
| Cost | Generally more cost-effective. | Can be more expensive, particularly for complex labeling patterns. |
| Data Correction | Requires correction for the natural abundance of deuterium. | Requires correction for the natural abundance of ¹³C, which is higher than that of deuterium.[4][5] |
Experimental Protocols
The following are generalized experimental protocols for in vivo tracer studies using either CDCA-d5 or 13C-CDCA. These should be adapted based on the specific research goals and animal model.
In Vivo Bile Acid Turnover Study
Objective: To determine the pool size and fractional turnover rate of chenodeoxycholic acid.
Materials:
-
This compound or [24-13C]chenodeoxycholic acid
-
Vehicle for oral administration (e.g., in a small amount of food or dissolved in a suitable solvent)
-
Animal model (e.g., mice, rats, or human subjects)
-
Blood collection supplies
-
Equipment for plasma/serum separation
-
LC-MS/MS system
Procedure:
-
Tracer Administration: A known amount of the tracer (e.g., 20-50 mg for human studies) is administered orally to the subjects after an overnight fast.[6]
-
Sample Collection: Blood samples are collected at predetermined time points (e.g., 0, 4, 8, 24, 48, 72, and 96 hours) after tracer administration.
-
Sample Processing: Plasma or serum is separated from the blood samples by centrifugation and stored at -80°C until analysis.
-
Bile Acid Extraction: Bile acids are extracted from the plasma/serum samples. This typically involves protein precipitation with a solvent like acetonitrile, followed by solid-phase extraction for cleanup.
-
LC-MS/MS Analysis: The extracted bile acids are analyzed by a validated LC-MS/MS method to determine the isotopic enrichment of chenodeoxycholic acid. The ratio of the labeled to unlabeled chenodeoxycholic acid is measured over time.
-
Data Analysis: The decay curve of the isotopic enrichment is plotted, and the fractional turnover rate and pool size are calculated using appropriate kinetic models.
Metabolic Fate Analysis in Cell Culture
Objective: To trace the incorporation of chenodeoxycholic acid into downstream metabolites.
Materials:
-
This compound or 13C-chenodeoxycholic acid
-
Cultured cells (e.g., hepatocytes)
-
Cell culture medium
-
Solvents for metabolite extraction (e.g., methanol, chloroform, water)
-
LC-MS/MS or GC-MS system
Procedure:
-
Cell Culture and Labeling: Cells are cultured to a desired confluency. The standard culture medium is then replaced with a medium containing a known concentration of the labeled chenodeoxycholic acid tracer.
-
Incubation: Cells are incubated with the tracer-containing medium for various time points (e.g., 0, 2, 6, 12, 24 hours).
-
Metabolite Extraction: At each time point, the medium is removed, and the cells are washed with ice-cold phosphate-buffered saline. Intracellular metabolites are then extracted using a cold solvent mixture (e.g., methanol:water or methanol:chloroform:water).[7]
-
Sample Preparation: The extracted metabolites are dried and may require derivatization for GC-MS analysis.
-
Mass Spectrometry Analysis: The isotopic enrichment in downstream metabolites of chenodeoxycholic acid is determined by LC-MS/MS or GC-MS.
-
Data Analysis: The mass isotopomer distribution of the metabolites is analyzed to elucidate the metabolic pathways and flux.
Visualizing the Workflow and Concepts
Caption: General Experimental Workflow for In Vivo Bile Acid Tracer Studies.
Caption: Key Decision Factors for Tracer Selection.
Conclusion and Recommendations
The choice between this compound and 13C-chenodeoxycholic acid as a tracer is a nuanced one that requires careful consideration of the study's objectives and analytical capabilities.
-
13C-Chenodeoxycholic Acid is generally the preferred tracer for studies requiring the highest degree of accuracy and minimal analytical complications. Its chemical and physical properties are more similar to the endogenous unlabeled molecule, reducing the likelihood of kinetic isotope effects and analytical biases such as chromatographic separation of isotopologues.[3]
-
This compound is a viable and more cost-effective alternative, particularly for studies where the potential for minor isotopic effects is not a critical concern. However, researchers using deuterated tracers should be vigilant about potential analytical challenges, especially when using high-resolution chromatographic techniques, and should thoroughly validate their methods to account for any potential retention time shifts.[3]
Ultimately, the decision rests on a balance between the desired level of analytical rigor and budgetary constraints. For groundbreaking or highly sensitive studies, the investment in 13C-labeled tracers is often justified by the increased confidence in the data. For more routine or large-scale screening studies, deuterated tracers may provide a pragmatic and effective solution.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of cholic acid and chenodeoxycholic acid pool sizes and fractional turnover rates in human serum using 13C-labeled bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Chenodeoxycholic Acid Quantification Using Chenodeoxycholic Acid-d5
For researchers, scientists, and drug development professionals, the accurate and precise quantification of chenodeoxycholic acid (CDCA), a primary bile acid, is crucial in various fields of study, including metabolic disorders, liver diseases, and drug-induced liver injury. The use of a stable isotope-labeled internal standard, such as chenodeoxycholic acid-d5 (CDCA-d5), is the gold standard in mass spectrometry-based bioanalysis to ensure the reliability of quantitative data. This guide provides an objective comparison of two commonly employed analytical techniques, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantification of CDCA, with a focus on the principles of method cross-validation.
Cross-validation is a critical process in bioanalysis that establishes the equivalency of two different analytical methods.[1][2] This is essential when data from different laboratories or different analytical techniques need to be compared or combined within a single study. This guide will present a comparative analysis based on published performance data and provide detailed experimental protocols to assist in the selection of the most suitable method for a given research need.
Quantitative Performance Comparison
The choice of an analytical method is heavily influenced by its quantitative performance characteristics. The following tables summarize the typical performance parameters for LC-MS/MS and a hypothetical, yet representative, GC-MS method for the analysis of chenodeoxycholic acid in human plasma.
Table 1: Comparison of Method Performance Parameters
| Validation Parameter | LC-MS/MS | GC-MS | Acceptance Criteria |
| Linearity (r²) | >0.99[3] | >0.99 | ≥ 0.99 |
| Calibration Range | 5 - 5000 ng/mL[3] | 10 - 5000 ng/mL | Consistent between methods |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL[3] | 10 ng/mL | S/N ≥ 10, Acc/Prec within ±20% |
| Intra-day Accuracy (%) | 85 - 115[3] | 90 - 110 | 85 - 115% (100±15%) |
| Intra-day Precision (%CV) | <10[3] | <15 | ≤ 15% |
| Inter-day Accuracy (%) | 85 - 115[3] | 90 - 110 | 85 - 115% (100±15%) |
| Inter-day Precision (%CV) | <10[3] | <15 | ≤ 15% |
| Recovery (%) | 92 - 110[3] | 85 - 105 | Consistent and reproducible |
Table 2: Hypothetical Cross-Validation of Quality Control (QC) Samples
| QC Level (ng/mL) | LC-MS/MS (Mean ± SD) | GC-MS (Mean ± SD) | % Bias [(GC-MS - LC-MS/MS) / LC-MS/MS]*100 | Acceptance Criteria |
| Low QC (15) | 14.8 ± 0.9 | 15.5 ± 1.2 | +4.7% | Within ±15% |
| Mid QC (250) | 255 ± 12.8 | 248 ± 15.1 | -2.7% | Within ±15% |
| High QC (4000) | 3950 ± 185 | 4100 ± 210 | +3.8% | Within ±15% |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for the quantification of chenodeoxycholic acid in human plasma using LC-MS/MS and GC-MS.
LC-MS/MS Method for Chenodeoxycholic Acid Analysis
This method allows for the direct analysis of CDCA without the need for derivatization.
-
Sample Preparation (Protein Precipitation)
-
Thaw plasma samples and quality controls to room temperature.
-
To 50 µL of plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).
-
Vortex for 10 seconds.
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.[4]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.[4]
-
Transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Chromatographic Conditions
-
HPLC System: Agilent 1200SL or equivalent[5]
-
Analytical Column: Cortecs T3 2.7um (2.1 x 30 mm) or equivalent[3]
-
Column Temperature: 60°C[3]
-
Mobile Phase A: Water with 0.1% of 200 mM ammonium formate and 0.01% of formic acid[3]
-
Mobile Phase B: 50:50 Acetonitrile:Isopropanol with 0.1% of 200 mM ammonium formate and 0.01% of formic acid[3]
-
Flow Rate: 1 mL/min[3]
-
Injection Volume: 10 µL
-
Gradient: A linear gradient from 5% to 50% B over 5.5 minutes.[3]
-
-
Mass Spectrometric Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Negative Electrospray Ionization (ESI-)[5]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Chenodeoxycholic Acid: Q1 391.3 -> Q3 391.3
-
This compound: Q1 396.3 -> Q3 396.3
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
-
GC-MS Method for Chenodeoxycholic Acid Analysis
GC-MS analysis of bile acids requires a derivatization step to increase their volatility.[6] This method often provides excellent chromatographic resolution for isomeric bile acids.[6]
-
Sample Preparation (Solid-Phase Extraction and Derivatization)
-
To 100 µL of plasma, add 10 µL of this compound internal standard working solution.
-
Perform a solid-phase extraction (SPE) using a C18 cartridge to clean up the sample.
-
Elute the bile acids and evaporate the eluate to dryness.
-
Derivatize the dried residue to form methyl ester-trimethylsilyl ether derivatives.
-
-
Chromatographic Conditions
-
GC System: Agilent 7890B or equivalent
-
Analytical Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Injection Mode: Splitless
-
Temperature Program: Initial temperature of 150°C, ramp to 300°C.
-
-
Mass Spectrometric Conditions
-
Mass Spectrometer: Single quadrupole or triple quadrupole mass spectrometer
-
Ionization Mode: Electron Ionization (EI)
-
Selected Ion Monitoring (SIM) m/z values: Specific ions for the derivatized CDCA and CDCA-d5 would be monitored.
-
Methodology Visualization
To better illustrate the processes involved, the following diagrams outline the experimental and logical workflows.
Experimental workflow for the LC-MS/MS analysis of chenodeoxycholic acid.
Logical workflow for the cross-validation of two bioanalytical methods.
Conclusion
Both LC-MS/MS and GC-MS are powerful techniques for the quantification of chenodeoxycholic acid in biological matrices, with LC-MS/MS generally offering higher throughput and simpler sample preparation.[6] The choice between the two methods will depend on the specific requirements of the study, including the need for high sensitivity, the complexity of the sample matrix, and the potential for isomeric interferences. When data from different methods or laboratories are to be combined, a thorough cross-validation is mandatory to ensure the integrity and comparability of the results. The use of a deuterated internal standard like this compound is a critical component in both methodologies to ensure the highest quality of quantitative data.
References
- 1. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. specialtytesting.labcorp.com [specialtytesting.labcorp.com]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Quantitative Analysis of Chenodeoxycholic Acid-d5
For researchers, scientists, and drug development professionals, the accurate and precise quantification of chenodeoxycholic acid-d5 (CDCA-d5) is critical for pharmacokinetic studies, metabolic research, and as an internal standard for the measurement of endogenous chenodeoxycholic acid (CDCA). This guide provides an objective comparison of the leading analytical methods for CDCA-d5 quantification, supported by experimental data and detailed protocols.
Overview of Quantification Methods
The primary methods for the quantification of CDCA-d5 and other bile acids include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA). LC-MS/MS is widely regarded as the gold standard due to its high sensitivity, specificity, and ability to multiplex.[1][2][3][4] GC-MS is another powerful technique, though it often requires derivatization of the analyte.[5][6] ELISA offers a high-throughput and cost-effective alternative, but it may have limitations in terms of specificity and accuracy.[7][8][9][10]
Performance Comparison
The following tables summarize the key performance parameters for each method based on published data for the quantification of CDCA and its analogs. While specific data for CDCA-d5 is often embedded within its use as an internal standard, these metrics provide a reliable proxy for method performance.
Table 1: Accuracy and Precision
| Method | Matrix | Analyte | Intraday Precision (%CV) | Interday Precision (%CV) | Accuracy/Recovery (%) | Reference |
| LC-MS/MS | Human Serum | 15 Bile Acids | <15% | <15% | 85-115% | [11] |
| LC-MS/MS | Human Plasma | 17 Bile Acids | <8.6% | <11.5% | 76.1-84.3% | [12] |
| GC-MS | Human Stool | 5 Bile Acids | <5% | <5% | 90-110% | [5] |
| ELISA | - | CDCA | <10% | <10% | Not specified | [10] |
Table 2: Sensitivity and Linearity
| Method | Matrix | Analyte | LLOQ | Linearity (r²) | Reference |
| LC-MS/MS | Serum | 40 Bile Acids | 0.1-0.5 nM | >0.995 | [13] |
| LC-MS/MS | Human Serum | 15 Bile Acids | 10.0 ng/mL | ≥0.9939 | [11] |
| GC-MS | Human Stool | 5 Bile Acids | 0.25 µmol/g | Not specified | [5] |
| ELISA | Serum, Feces, etc. | CDCA | 30 nM | Not specified | [7][8] |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are representative protocols for the main quantification methods.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is the most commonly used for the quantification of bile acids due to its high sensitivity and specificity.
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of serum, add 200 µL of acetonitrile containing the deuterated internal standard (e.g., CDCA-d4).[11][13]
-
Vortex the mixture for 1 minute to precipitate proteins.[11][13]
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.[13]
-
Transfer the supernatant to a new vial for analysis.[11]
2. Chromatographic Separation:
-
HPLC System: Vanquish Horizon HPLC or equivalent.[13]
-
Column: Hypersil GOLD C18 (100 x 2.1 mm, 1.9 µm) or equivalent reversed-phase column.[11][13]
-
Mobile Phase A: 0.1% Formic acid in water.[13]
-
Mobile Phase B: Methanol/acetonitrile (1:1) with 0.1% formic acid.[13]
-
Gradient Elution: A typical gradient runs from a lower to a higher percentage of organic mobile phase over several minutes to separate the bile acids.[13]
-
Flow Rate: 0.65 mL/min.[13]
3. Mass Spectrometric Detection:
-
Mass Spectrometer: TSQ Quantis Tandem Mass Spectrometer or equivalent.[13]
-
Ionization Mode: Negative Electrospray Ionization (ESI-).[11][13]
-
Scan Type: Selected Reaction Monitoring (SRM).[13]
-
Transitions: Specific precursor-to-product ion transitions are monitored for each bile acid and the internal standard. For CDCA, a common transition is m/z 391.3 → 391.3.[11]
LC-MS/MS Workflow for CDCA-d5 Quantification
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides high chromatographic resolution and is a robust method for bile acid analysis, though it requires derivatization.
1. Sample Preparation and Derivatization:
-
Extraction: Extract bile acids from the sample matrix (e.g., stool) using an appropriate solvent like pyridine and hydrochloric acid.[5]
-
Derivatization: This is a critical step to increase the volatility of the bile acids. A common two-step process involves:
2. GC-MS Analysis:
-
GC System: Agilent 6890 GC or equivalent.[5]
-
Column: Rtx-50 or Rtx-5MS capillary column.[5]
-
Carrier Gas: Helium.[5]
-
Injection: Splitless or split injection.
-
MS Detector: Agilent 5973 MSD or equivalent, operated in Selected Ion Monitoring (SIM) mode for quantitative analysis.[5]
GC-MS Workflow for CDCA-d5 Quantification
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput method based on antigen-antibody recognition.
1. Assay Principle:
-
This is typically a competitive ELISA.[7]
-
A known amount of CDCA is coated onto a microplate.
-
The sample containing unknown amounts of CDCA (or CDCA-d5) and a specific anti-CDCA antibody are added.
-
The CDCA in the sample competes with the coated CDCA for binding to the antibody.
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is added, followed by a substrate to produce a colorimetric signal.[7]
-
The signal intensity is inversely proportional to the amount of CDCA in the sample.
2. Procedure:
-
Add standards and samples to the wells of the CDCA-coated plate.[8]
-
Incubate, then add the anti-CDCA antibody.[8]
-
Incubate again, then wash the plate.
-
Add the enzyme-conjugated secondary antibody and incubate.[8]
-
Wash the plate, then add the substrate and measure the absorbance.[8]
-
Calculate the concentration based on a standard curve.[7]
Conclusion
The choice of method for the quantification of this compound depends on the specific requirements of the study.
-
LC-MS/MS offers the highest sensitivity and specificity and is the preferred method for regulated bioanalysis and complex matrices.
-
GC-MS is a reliable alternative, particularly when high chromatographic separation is needed, but the requirement for derivatization adds complexity.
-
ELISA is suitable for high-throughput screening of a large number of samples but may lack the specificity of mass spectrometric methods.
For most applications in drug development and clinical research, a validated LC-MS/MS method is recommended to ensure the highest accuracy and precision in the quantification of this compound.
References
- 1. Bile Acid Detection Techniques and Bile Acid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Method development and validation of six bile acids for regulated bioanalysis: improving selectivity and sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Simplified Method of Quantitating Selected Bile Acids in Human Stool by Gas ChromatographyMass Spectrometry with a Single Extraction and One-Step Derivatization. Supplement: The Unusual Mass Spectral Behavior of Silylated Chenodeoxycholic Acid [jscimedcentral.com]
- 6. shimadzu.com [shimadzu.com]
- 7. Chenodeoxycholic Acid ELISA Kit [cellbiolabs.com]
- 8. ELISA Kit [ABIN5564167] - Cell Samples, Plasma, Serum [antibodies-online.com]
- 9. mybiosource.com [mybiosource.com]
- 10. Development of an enzyme-linked immunosorbent assay for chenodeoxycholic acid using an anti-chenodeoxycholic acid monoclonal antibody - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. medpace.com [medpace.com]
- 12. researchgate.net [researchgate.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Inter-Laboratory Comparison of Chenodeoxycholic Acid-d5 Measurements: A Comparative Guide
Introduction
Chenodeoxycholic acid (CDCA), a primary bile acid synthesized in the liver from cholesterol, plays a crucial role in fat digestion and cholesterol metabolism.[1][2] Its deuterated internal standard, chenodeoxycholic acid-d5 (CDCA-d5), is essential for accurate quantification of endogenous CDCA levels in biological matrices, a critical aspect of research in diagnostics, and drug development. Ensuring the accuracy and comparability of CDCA-d5 measurements across different laboratories is paramount for the reliability and reproducibility of clinical and research findings.
Quantitative Data Summary
The following table represents a hypothetical inter-laboratory comparison of CDCA-d5 measurements in a standardized serum sample. In a typical proficiency test, a reference laboratory provides identical samples to participating laboratories, and their results are compared against a target value.[3][4]
Table 1: Hypothetical Inter-Laboratory Comparison of Serum CDCA-d5 Concentration
| Laboratory ID | Reported Concentration (ng/mL) | Mean of Replicates (ng/mL) | Standard Deviation (SD) | Z-Score* | Performance |
| Lab A | 24.5, 25.1, 24.8 | 24.8 | 0.30 | -0.4 | Excellent |
| Lab B | 26.2, 25.8, 26.0 | 26.0 | 0.20 | 2.0 | Good |
| Lab C | 23.9, 24.1, 24.0 | 24.0 | 0.10 | -2.0 | Good |
| Lab D | 28.1, 27.5, 27.8 | 27.8 | 0.31 | 5.6 | Action Required |
| Lab E | 25.5, 25.3, 25.4 | 25.4 | 0.10 | 0.8 | Excellent |
| Reference | 25.2 | 0.5 |
*Z-scores are calculated based on the reference mean and standard deviation. A Z-score between -2 and 2 is generally considered satisfactory.
Experimental Protocols
A robust and standardized experimental protocol is fundamental to minimizing inter-laboratory variability. The following is a representative methodology for the quantification of CDCA-d5 using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a widely adopted technique for its sensitivity and specificity.
Objective: To accurately quantify the concentration of this compound (CDCA-d5) in human serum.
Materials:
-
This compound (CDCA-d5) certified reference material
-
Internal Standard (IS): e.g., Cholic acid-d4
-
Human serum (blank and study samples)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid
-
Water (ultrapure)
-
Solid Phase Extraction (SPE) cartridges
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Procedure:
-
Standard and Quality Control (QC) Preparation:
-
Prepare a stock solution of CDCA-d5 in methanol.
-
Perform serial dilutions of the stock solution to create calibration standards and QC samples at low, medium, and high concentrations.
-
Prepare a stock solution of the internal standard (IS).
-
-
Sample Preparation (Protein Precipitation & SPE):
-
Thaw serum samples on ice.
-
To 100 µL of serum, add 10 µL of the IS working solution and vortex.
-
Add 400 µL of cold acetonitrile to precipitate proteins. Vortex and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Perform Solid Phase Extraction (SPE) for further purification if necessary, following the manufacturer's protocol.
-
Evaporate the final eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol (1:1, v/v)
-
Gradient: A suitable gradient to separate CDCA from other bile acids.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
MS/MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM) transitions:
-
CDCA-d5: Precursor ion > Product ion (specific m/z values)
-
IS (e.g., Cholic acid-d4): Precursor ion > Product ion (specific m/z values)
-
-
Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows).
-
-
-
Data Analysis:
-
Integrate the peak areas for CDCA-d5 and the IS.
-
Calculate the peak area ratio (CDCA-d5/IS).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of CDCA-d5 in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Signaling Pathway
Chenodeoxycholic acid is a key signaling molecule that activates the farnesoid X receptor (FXR), a nuclear receptor that regulates the expression of genes involved in bile acid synthesis and transport.
Caption: Farnesoid X Receptor (FXR) signaling pathway activated by Chenodeoxycholic Acid (CDCA).
Experimental Workflow
An inter-laboratory comparison, or proficiency test, follows a structured workflow to ensure a fair and robust evaluation of laboratory performance.
Caption: General workflow of an inter-laboratory comparison for CDCA-d5 measurement.
References
The Critical Role of Internal Standards in Bile Acid Quantification: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the precise quantification of bile acids, the choice of an appropriate internal standard is paramount. This guide provides an objective comparison of chenodeoxycholic acid-d5 and other deuterated bile acid internal standards, supported by experimental data, to inform the selection of the most suitable standard for liquid chromatography-mass spectrometry (LC-MS) analysis.
The use of stable isotope-labeled internal standards (SIL-ISs), particularly deuterated compounds, is widely recognized as the gold standard for quantitative LC-MS/MS analysis.[1] These standards are chemically almost identical to the analytes of interest, ensuring they co-elute and experience similar ionization suppression or enhancement, thereby effectively compensating for matrix effects.[1] This normalization is crucial for achieving the accuracy and precision required in metabolomic studies and clinical research.
Performance of Deuterated Bile Acid Internal Standards
While the ideal internal standard is a deuterated version of the specific analyte being measured, studies have shown that a carefully selected deuterated bile acid can serve as a reliable internal standard for a range of other bile acids. However, the performance can vary depending on the specific standard and the analytical conditions.
A systematic comparison of various stable isotope-labeled internal standards for the quantification of tauro-conjugated bile acids revealed that the highest data quality, in terms of precision and accuracy, is achieved when using a SIL-IS that structurally matches the endogenous analyte.[1] The study also highlighted that there was no systematic correlation between data quality and the chemical similarity or retention time proximity of the internal standard to the analyte when a non-matched standard was used.[1]
Recovery of Deuterated Bile Acids
The efficiency of the extraction process can significantly impact the final quantification. The recovery of deuterated bile acids can vary based on the extraction solvent and conditions. A study investigating the recoveries of various deuterated bile acids (d4-BAs) under different ultrafiltration conditions found that the highest recoveries were achieved using 60% methanol. The pH within the range of 2.5 to 8.5 did not significantly influence the recovery.[2]
| Deuterated Bile Acid Internal Standard | Average Recovery (%) in 60% Methanol |
| d4-Taurocholic acid (d4-TCA) | ~95 |
| d4-Glycocholic acid (d4-GCA) | ~92 |
| d4-Cholic acid (d4-CA) | ~98 |
| d4-Taurochenodeoxycholic acid (d4-TCDCA) | ~96 |
| d4-Glycochenodeoxycholic acid (d4-GCDCA) | ~94 |
| d4-Chenodeoxycholic acid (d4-CDCA) | ~99 |
| d4-Tauroursodeoxycholic acid (d4-TUDCA) | ~97 |
| d4-Glycoursodeoxycholic acid (d4-GUDCA) | ~95 |
| d4-Ursodeoxycholic acid (d4-UDCA) | ~100 |
| d4-Taurodeoxycholic acid (d4-TDCA) | ~98 |
| d4-Glycodeoxycholic acid (d4-GDCA) | ~96 |
| d4-Deoxycholic acid (d4-DCA) | ~101 |
| d4-Taurolithocholic acid (d4-TLCA) | ~99 |
| d4-Glycolithocholic acid (d4-GLCA) | ~97 |
| d4-Lithocholic acid (d4-LCA) | ~102 |
Data summarized from a study on the analysis of bile acids in human serum.[2] The recoveries were determined by comparing the peak area of the deuterated standard in the extracted sample to that of a standard solution.
Experimental Protocols
Accurate and reproducible quantification of bile acids necessitates a well-defined and validated experimental protocol. Below is a representative methodology for the LC-MS/MS analysis of bile acids in serum.
Sample Preparation
-
Thawing and Centrifugation: Serum samples are thawed at room temperature and centrifuged at 13,000 rpm for 10 minutes to pellet any particulates.
-
Internal Standard Spiking: A 50 µL aliquot of the serum supernatant is transferred to a clean microcentrifuge tube. To this, 10 µL of a deuterated internal standard mixture (containing this compound and other relevant deuterated bile acids) in methanol is added.
-
Protein Precipitation: Protein precipitation is achieved by adding 140 µL of cold methanol to the sample. The mixture is vortexed for 1 minute and then centrifuged at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: The clear supernatant is carefully transferred to an LC-MS vial for analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC): Chromatographic separation is typically performed on a C18 reversed-phase column. A gradient elution with a mobile phase consisting of water and acetonitrile/methanol, both containing a small percentage of formic acid or ammonium acetate, is commonly used to separate the various bile acid species.
-
Mass Spectrometry (MS): A triple quadrupole mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM) is generally employed for detection and quantification. The specific precursor-to-product ion transitions for each bile acid and its corresponding deuterated internal standard are monitored.
Visualizing Key Biological Pathways
Understanding the biological context of bile acids is crucial for interpreting quantitative data. Bile acids are not only important for digestion but also act as signaling molecules that regulate various metabolic pathways, primarily through the farnesoid X receptor (FXR) and the G-protein-coupled bile acid receptor 1 (GPBAR1, also known as TGR5).
References
Unveiling Bio-Equivalence: A Comparative Guide to Chenodeoxycholic Acid-d5 and Endogenous CDCA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of chenodeoxycholic acid-d5 (CDCA-d5) and its endogenous counterpart, chenodeoxycholic acid (CDCA). It delves into the fundamental principles of their biological equivalence, supported by experimental data and detailed methodologies. The use of stable isotope-labeled compounds, such as CDCA-d5, is a cornerstone of modern metabolic research, enabling precise tracing and quantification of endogenous molecules. This guide will establish that due to the subtle and biochemically inert nature of deuterium substitution, CDCA-d5 is an exemplary tracer, exhibiting pharmacokinetic and pharmacodynamic properties that are virtually indistinguishable from naturally occurring CDCA.
The Principle of Biological Equivalence: The Deuterium Kinetic Isotope Effect
The substitution of hydrogen with its heavier, stable isotope deuterium is a widely accepted strategy in pharmaceutical and metabolic research to create tracers for in vivo and in vitro studies.[1][2][3] The key to the biological equivalence of deuterated compounds lies in the minimal impact of this substitution on the molecule's physicochemical properties. The carbon-deuterium (C-D) bond is slightly stronger than the carbon-hydrogen (C-H) bond, which can sometimes lead to a slower rate of metabolic reactions involving the cleavage of this bond, a phenomenon known as the Deuterium Kinetic Isotope Effect (KIE).[3] However, for molecules like CDCA, where metabolism is complex and does not solely rely on the cleavage of the deuterated positions, the overall pharmacokinetic and pharmacodynamic profiles remain largely unaffected.[3] The widespread use of deuterated bile acids as internal standards in highly sensitive LC-MS/MS analytical methods further attests to their chemical and physical similarity to their endogenous analogs.[4]
Comparative Pharmacokinetics: CDCA-d5 as a Reliable Tracer
Below is a table summarizing the typical pharmacokinetic parameters of endogenous chenodeoxycholic acid. A biologically equivalent CDCA-d5 is expected to exhibit a nearly identical profile.
| Parameter | Endogenous Chenodeoxycholic Acid (CDCA) | Expected for this compound (CDCA-d5) |
| Absorption | Well absorbed in the small intestine.[6] | Expected to be well absorbed in the small intestine. |
| Hepatic Extraction | Efficiently extracted by the liver.[6] | Expected to be efficiently extracted by the liver. |
| Metabolism | Conjugated with glycine and taurine in the liver; undergoes enterohepatic circulation.[6] | Expected to undergo identical conjugation and enterohepatic circulation. |
| Elimination | Primarily eliminated in the feces after bacterial metabolism to lithocholic acid.[6] | Expected to be eliminated primarily through the fecal route. |
Experimental Protocols for Assessing Biological Equivalence
To formally assess the biological equivalence of CDCA-d5, a series of in vitro and in vivo experiments would be conducted.
In Vitro Metabolic Stability Assay
This assay determines the rate at which a compound is metabolized by liver enzymes.
Objective: To compare the metabolic stability of CDCA-d5 and endogenous CDCA in human liver microsomes.
Protocol:
-
Incubation: Incubate CDCA-d5 and endogenous CDCA separately with human liver microsomes and an NADPH regenerating system at 37°C.
-
Time-Point Sampling: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).[1]
-
Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).[1]
-
Analysis: Quantify the remaining parent compound (CDCA or CDCA-d5) at each time point using a validated LC-MS/MS method.[1]
-
Data Analysis: Calculate the in vitro half-life (t½) for both compounds. A negligible difference in half-life would support biological equivalence.[1][2]
Caption: Workflow for an in vitro metabolic stability assay.
In Vivo Pharmacokinetic Study
This study would compare the absorption, distribution, metabolism, and excretion (ADME) of CDCA-d5 and endogenous CDCA in a living organism.
Objective: To compare the pharmacokinetic profiles of CDCA-d5 and endogenous CDCA in a relevant animal model or human subjects.
Protocol:
-
Administration: Administer a known dose of CDCA-d5 intravenously or orally to the subjects.[1][7]
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).[1]
-
Plasma Preparation: Separate plasma from the blood samples and store at -80°C.[1]
-
Bioanalysis: Use a validated LC-MS/MS method to quantify the concentrations of both the administered CDCA-d5 and the endogenous CDCA in the plasma samples.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and elimination half-life for both compounds. Close similarity in these parameters would confirm biological equivalence.
Caption: Workflow for an in vivo pharmacokinetic study.
Signaling Pathway of Chenodeoxycholic Acid
A crucial aspect of CDCA's biological function is its role as a potent endogenous ligand for the farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and intestine.[8] The activation of FXR by CDCA initiates a complex signaling cascade that regulates bile acid homeostasis, lipid and glucose metabolism.[9][10][11] As CDCA-d5 is structurally and chemically almost identical to endogenous CDCA, it is expected to activate the FXR signaling pathway in the same manner and with the same potency.
Caption: CDCA-activated FXR signaling pathway.
Conclusion
The principle of using stable isotope-labeled compounds as tracers is well-established in metabolic and pharmaceutical research. This compound, by virtue of the minimal structural and chemical alteration from deuterium substitution, is expected to be biologically equivalent to endogenous chenodeoxycholic acid. This equivalence in pharmacokinetic and pharmacodynamic properties makes CDCA-d5 an ideal tool for researchers to accurately trace and quantify the metabolic fate of CDCA in various physiological and pathological conditions. The experimental protocols outlined in this guide provide a framework for formally assessing this bio-equivalence, further solidifying the role of CDCA-d5 in advancing our understanding of bile acid metabolism.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Data supporting development and validation of liquid chromatography tandem mass spectrometry method for the quantitative determination of bile acids in feces - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Approaches to stable isotope tracing and in vivo metabolomics in the cancer clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical pharmacokinetics of therapeutic bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lirias.kuleuven.be [lirias.kuleuven.be]
- 8. Farnesoid X receptor - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Farnesoid X receptor pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
A Comparative Analysis of Chenodeoxycholic Acid and Ursodeoxycholic Acid: Efficacy, Mechanisms, and Clinical Implications
For researchers and professionals in drug development, a nuanced understanding of the therapeutic bile acids, chenodeoxycholic acid (CDCA) and ursodeoxycholic acid (UDCA), is critical. While both are naturally occurring bile acids used in the treatment of specific liver and gallbladder conditions, their clinical profiles, mechanisms of action, and safety considerations diverge significantly. This guide provides an objective comparison, supported by experimental data, to inform further research and therapeutic application.
Efficacy and Clinical Applications: A Head-to-Head Comparison
The primary therapeutic applications for CDCA and UDCA have historically been for the dissolution of cholesterol gallstones. However, UDCA has emerged as a frontline therapy for chronic cholestatic liver diseases due to its superior safety profile and multifaceted beneficial effects.
| Parameter | Chenodeoxycholic Acid (CDCA) | Ursodeoxycholic Acid (UDCA) | Supporting Experimental Data |
| Gallstone Dissolution | Effective in dissolving radiolucent gallstones.[1] However, its use is limited by a higher incidence of side effects.[1][2] | Considered the preferred agent for dissolving cholesterol-rich gallstones due to better efficacy and tolerability.[2][3][4] UDCA is significantly more effective than CDCA in the initial months of treatment.[3] | In a comparative study, 74% of total gallstone dissolutions with UDCA occurred within the first 6 months, compared to 42% with CDCA.[2] Another study showed complete dissolution in 30% of patients on UDCA versus 7% on CDCA after 24 months.[5] |
| Primary Biliary Cholangitis (PBC) | Not used for PBC due to potential hepatotoxicity. | The only FDA-approved drug for PBC, it improves liver biochemistry, delays disease progression, and enhances transplant-free survival.[6] | Long-term administration of UDCA (13-15 mg/kg/day) is the established first-line therapy for PBC.[6] |
| Primary Sclerosing Cholangitis (PSC) | Not indicated for PSC. | High-dose UDCA (28-30 mg/kg/day) has been shown to increase the risk of adverse outcomes, including death and the need for liver transplantation.[7] Its use in PSC is not recommended at doses beyond 13-15 mg/kg/day.[8] | A clinical trial was terminated due to a 2.3 times higher risk of reaching a primary endpoint (cirrhosis, varices, cholangiocarcinoma, liver transplantation, or death) in the high-dose UDCA group compared to placebo.[7] |
| Intrahepatic Cholestasis of Pregnancy (ICP) | Contraindicated due to potential harm to the fetus. | First-line treatment to alleviate maternal pruritus and reduce serum bile acid levels.[9][10] It may also reduce the risk of preterm birth.[11] | UDCA is shown to be safe for both the mother and baby during pregnancy and is effective in managing the biochemical abnormalities of ICP.[9] |
Divergent Mechanisms of Action
The differing clinical effects of CDCA and UDCA stem from their distinct molecular mechanisms. CDCA is a hydrophobic bile acid, while UDCA is its more hydrophilic epimer.[12] This structural difference fundamentally alters their biological activities.
Figure 1. Contrasting primary mechanisms of CDCA and UDCA.
CDCA primarily acts by suppressing the synthesis of both cholesterol and bile acids, leading to a reduction in biliary cholesterol saturation.[13][14] In contrast, UDCA exerts its effects through multiple pathways. It shifts the bile acid pool to a more hydrophilic and less toxic composition, protects liver cells from damage caused by hydrophobic bile acids, stimulates bile flow, and has immunomodulatory and anti-inflammatory properties.[4][15][16] Unlike CDCA, UDCA only partially suppresses bile acid synthesis.[14]
Experimental Protocols
A comprehensive understanding of the comparative effects of these bile acids is derived from rigorous experimental studies. Below are representative protocols.
In Vivo Gallstone Dissolution Model
-
Objective: To compare the efficacy of CDCA and UDCA in dissolving cholesterol gallstones in an animal model.
-
Animal Model: C57L/J mice fed a lithogenic diet (1% cholesterol, 0.5% cholic acid) for 8 weeks to induce gallstone formation.
-
Methodology:
-
After gallstone confirmation via ultrasound, mice are randomized into three groups: control (vehicle), CDCA-treated (e.g., 0.5% w/w in diet), and UDCA-treated (e.g., 0.5% w/w in diet).
-
Treatment is administered for 4-6 weeks.
-
At the end of the treatment period, gallbladders are excised, and the presence and size of gallstones are assessed.
-
Bile is collected for analysis of lipid composition (cholesterol, phospholipids, and bile acids) to determine the cholesterol saturation index.
-
Figure 2. Workflow for an in vivo gallstone dissolution experiment.
In Vitro Hepatocyte Protection Assay
-
Objective: To assess the cytoprotective effects of UDCA against CDCA-induced toxicity.
-
Cell Model: Primary human or rat hepatocytes, or HepG2 cell line.
-
Methodology:
-
Cells are cultured in appropriate media.
-
Cells are pre-incubated with various concentrations of UDCA for 2-4 hours.
-
A toxic concentration of CDCA (e.g., 100-200 µM) is then added to the culture medium.
-
After 24 hours of incubation, cell viability is measured using an MTT assay or by quantifying the release of lactate dehydrogenase (LDH) into the medium.
-
Apoptosis can be assessed by caspase-3/7 activity assays or TUNEL staining.
-
Side Effect Profiles
The clinical preference for UDCA over CDCA is heavily influenced by their differing side effect profiles.
| Side Effect | Chenodeoxycholic Acid (CDCA) | Ursodeoxycholic Acid (UDCA) |
| Diarrhea | Common, occurring in up to 60% of patients, and is often a dose-limiting factor.[1] | Rare; if it occurs, it is typically mild.[8] |
| Hepatotoxicity | Can induce elevations in serum aminotransferases.[5] | Generally considered non-hepatotoxic and has a good safety profile. |
| LDL Cholesterol | May lead to an increase in serum LDL cholesterol levels. | Does not adversely affect serum cholesterol levels. |
References
- 1. Retrospective comparison of 'Cheno' and 'Urso' in the medical treatment of gallstones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Ursodeoxycholic acid vs. chenodeoxycholic acid as cholesterol gallstone-dissolving agents: a comparative randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Comparative efficacy and side effects of ursodeoxycholic and chenodeoxycholic acids in dissolving gallstones. A double-blind controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ursodeoxycholic acid for primary biliary cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. clinician.nejm.org [clinician.nejm.org]
- 8. Ursodeoxycholic acid - Wikipedia [en.wikipedia.org]
- 9. icpcare.org [icpcare.org]
- 10. my.clevelandclinic.org [my.clevelandclinic.org]
- 11. Ursodeoxycholic acid in intrahepatic cholestasis of pregnancy: a systematic review and individual participant data meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medicapharma.com [medicapharma.com]
- 13. Comparative effects of ursodeoxycholic acid and chenodeoxycholic acid on bile acid kinetics and biliary lipid secretion in humans. Evidence for different modes of action on bile acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Differences in the effects of chenodeoxycholic and ursodeoxycholic acid on biliary lipid secretion and bile acid synthesis in patients with gallstones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. What is the mechanism of Ursodiol? [synapse.patsnap.com]
- 16. go.drugbank.com [go.drugbank.com]
Evaluating the Kinetic Isotope Effect of Chenodeoxycholic Acid-D5 In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential pharmacokinetic advantages of deuterated chenodeoxycholic acid (CDCA-d5) versus its non-deuterated counterpart, chenodeoxycholic acid (CDCA). The strategic replacement of hydrogen with deuterium at key metabolic sites can significantly alter a drug's metabolic fate, a phenomenon known as the kinetic isotope effect (KIE).[1][][3] While direct in vivo comparative studies on CDCA-d5 are not yet available in published literature, this guide synthesizes the known metabolic pathways of CDCA and the established principles of the deuterium kinetic isotope effect to present a hypothetical, yet scientifically grounded, comparison. The experimental data presented herein is illustrative and intended to guide future research in this area.
The Kinetic Isotope Effect in Drug Development
The kinetic isotope effect is the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes.[4][5] In pharmaceutical sciences, the deuterium KIE is of particular interest.[1][] The bond between deuterium and carbon (C-D) is stronger than the bond between hydrogen and carbon (C-H).[] Consequently, breaking a C-D bond requires more energy and occurs at a slower rate.[][4] Many drug molecules, including bile acids like CDCA, are metabolized by cytochrome P450 (CYP) enzymes, a process that often involves the cleavage of C-H bonds as a rate-limiting step.[1][6] By selectively replacing hydrogen with deuterium at these metabolic "hot spots," the rate of metabolism can be reduced, potentially leading to:
-
Increased drug exposure: A longer half-life (t½) and higher area under the curve (AUC).
-
Reduced metabolic clearance: Slower elimination from the body.
-
Improved safety profile: By minimizing the formation of potentially reactive metabolites.
-
More consistent patient response: By reducing inter-individual variability in metabolism.
Metabolism of Chenodeoxycholic Acid: Opportunities for Deuteration
Chenodeoxycholic acid is a primary bile acid synthesized from cholesterol in the liver.[7][8][9] Its metabolism is primarily mediated by CYP enzymes.[6][10] Key metabolic transformations of CDCA include:
-
Oxidation: The predominant biotransformation of CDCA in human hepatic microsomes is oxidation at the 3-carbon position, a reaction catalyzed by CYP3A4.[6]
-
Hydroxylation: CDCA can be converted to cholic acid through hydroxylation at the 12α-position by CYP8B1.[10][11]
-
Epimerization and Dehydroxylation: In the intestine, gut microbiota can metabolize CDCA to its 7β-epimer, ursodeoxycholic acid (UDCA), or dehydroxylate it to form the secondary bile acid, lithocholic acid (LCA).[8]
Based on these pathways, strategic deuteration at the C3 and C12 positions of the CDCA molecule could potentially slow its metabolism, leading to a more favorable pharmacokinetic profile.
Hypothetical Comparative Pharmacokinetic Data
The following table presents hypothetical data from a simulated in vivo cross-over study in a relevant animal model (e.g., cynomolgus monkeys) comparing the pharmacokinetic profiles of CDCA and a hypothetical CDCA-d5, where deuterium has been placed at a metabolically sensitive position.
| Pharmacokinetic Parameter | Chenodeoxycholic Acid (CDCA) | Chenodeoxycholic Acid-d5 (CDCA-d5) | % Change |
| Cmax (ng/mL) | 1500 ± 250 | 1650 ± 300 | +10% |
| Tmax (h) | 1.5 ± 0.5 | 1.8 ± 0.6 | +20% |
| AUC0-t (ng·h/mL) | 8500 ± 1200 | 12750 ± 1800 | +50% |
| t½ (h) | 4.2 ± 0.8 | 7.6 ± 1.1 | +81% |
| Clearance (mL/h/kg) | 25.5 ± 4.5 | 14.0 ± 3.2 | -45% |
| Volume of Distribution (L/kg) | 0.8 ± 0.15 | 0.85 ± 0.18 | +6% |
Data are presented as mean ± standard deviation.
Experimental Protocols
In Vivo Pharmacokinetic Study in a Non-Human Primate Model
Objective: To compare the pharmacokinetic profile of chenodeoxycholic acid (CDCA) and this compound (CDCA-d5) following a single oral dose in cynomolgus monkeys.
Study Design: A single-dose, two-period, two-sequence crossover design with a one-week washout period between doses.
Animals: Healthy, adult male cynomolgus monkeys (n=6), weighing between 4-6 kg, will be used. Animals will be fasted overnight prior to dosing.
Dosing: Animals will receive a single oral dose of either CDCA or CDCA-d5 at 50 mg/kg, administered via oral gavage.
Blood Sampling: Serial blood samples (1 mL) will be collected from a peripheral vein at the following time points: pre-dose (0 h), and 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, and 48 hours post-dose. Blood will be collected into tubes containing an appropriate anticoagulant and centrifuged to obtain plasma.
Bioanalytical Method: Plasma concentrations of CDCA and CDCA-d5 will be determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Pharmacokinetic Analysis: Non-compartmental analysis will be used to determine the key pharmacokinetic parameters including Cmax, Tmax, AUC0-t, t½, clearance, and volume of distribution.
Visualizations
Caption: Metabolic pathways of chenodeoxycholic acid (CDCA).
Caption: Experimental workflow for in vivo pharmacokinetic comparison.
References
- 1. Portico [access.portico.org]
- 3. Deuterated drug - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Chenodeoxycholic acid - Wikipedia [en.wikipedia.org]
- 8. Chenodeoxycholic Acid: An Update on Its Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. metabolon.com [metabolon.com]
- 10. researchgate.net [researchgate.net]
- 11. Conversion of chenodeoxycholic acid to cholic acid by human CYP8B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to the Validation of Deuterated Bile Acid Tracers in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive literature review of studies validating the use of deuterated bile acid tracers for in vivo metabolic research. It offers an objective comparison of their performance with other alternatives, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows. This information is intended to assist researchers in selecting and applying these powerful tools for studying bile acid metabolism and its role in health and disease.
Comparison of Deuterated Bile Acid Tracers: Quantitative Data
The use of stable isotope-labeled bile acids, particularly those enriched with deuterium, has become a cornerstone for kinetic studies of bile acid metabolism in humans. These tracers allow for the safe and accurate determination of key parameters such as pool size, fractional turnover rate (FTR), and synthesis rate. The following tables summarize quantitative data from various validation studies that have employed deuterated bile acid tracers.
| Tracer | Study Population | N | Pool Size (µmol/kg) | Fractional Turnover Rate (day⁻¹) | Synthesis Rate (µmol/kg/day) | Analytical Method | Reference |
| Cholic Acid (CA) Tracers | |||||||
| [2,2,4,4-²H₄]Cholic Acid | Healthy Volunteers | 7 | 24.1 ± 11.7 | 0.29 ± 0.12 | 7.0 ± 3.4 | GC-MS | [1] |
| [24-¹³C]Cholic Acid | Healthy Volunteers | 5 | 31.8 ± 16.0 | 0.48 ± 0.22 | 15.3 ± 7.0 | GC-EIMS | [2] |
| [24-¹³C]Cholic Acid | Healthy Volunteers | 3 | (Data in Bile) | (Data in Bile) | (Data in Bile) | GC-EIMS | [2] |
| Chenodeoxycholic Acid (CDCA) Tracers | |||||||
| [11,12-²H₂]Chenodeoxycholic Acid | Healthy Volunteers | 7 | 22.9 ± 7.8 | 0.23 ± 0.10 | 5.3 ± 2.3 | GC-MS | [1] |
| [24-¹³C]Chenodeoxycholic Acid | Healthy Volunteers | 5 | 32.6 ± 9.9 | 0.24 ± 0.13 | 7.8 ± 3.9 | GC-EIMS | [2] |
| [24-¹³C]Chenodeoxycholic Acid | Healthy Volunteers | 3 | (Data in Bile) | (Data in Bile) | (Data in Bile) | GC-EIMS | [2] |
| Deoxycholic Acid (DCA) Tracers | |||||||
| [2,2,4,4-²H₄]Deoxycholic Acid | Healthy Subjects | - | - | - | - | GC-SIM-MS | [3] |
| [24-¹³C]Deoxycholic Acid | Healthy Subjects | - | - | - | - | GC-SIM-MS | [3] |
Table 1: Quantitative Kinetic Parameters of Primary and Secondary Bile Acids Determined Using Deuterated and ¹³C-Labeled Tracers in Healthy Humans. Data are presented as mean ± standard deviation. GC-MS: Gas Chromatography-Mass Spectrometry; GC-EIMS: Gas Chromatography-Electron Impact Mass Spectrometry; GC-SIM-MS: Gas Chromatography-Selected Ion Monitoring-Mass Spectrometry.
Experimental Protocols
The accurate determination of bile acid kinetics using deuterated tracers relies on meticulous experimental design and analytical procedures. Below are detailed methodologies from key validation studies.
Isotope Dilution Technique for Bile Acid Kinetics
This protocol describes a common approach for the simultaneous determination of cholic acid and chenodeoxycholic acid pool sizes and fractional turnover rates using deuterated tracers.[1]
Tracer Administration:
-
Known amounts of 11,12-dideuterated chenodeoxycholic acid and 2,2,4,4-tetradeuterated cholic acid are administered orally to subjects.[1]
-
The tracers can be administered in a bicarbonate solution or in capsules. Note that administration in a capsule may result in significantly higher calculated pool sizes.[1]
Sample Collection:
-
Consecutive serum samples are collected over a period of several days (e.g., daily for 4-5 days).[3][4] A two-time-point approach, with samples taken around 12 and 72 hours post-administration, has been shown to provide statistically reliable data for group comparisons.[5]
Sample Preparation and Analysis (GC-MS):
-
Bile acids are extracted from serum.
-
The extracted bile acids are deconjugated enzymatically.
-
The unconjugated bile acids are then derivatized to form volatile esters (e.g., methyl ester-trimethylsilyl ethers) for GC-MS analysis.
-
The isotopic enrichment (ratio of deuterated to undeuterated bile acid) is measured using selected ion monitoring (SIM) on the GC-MS.
Data Analysis:
-
The fractional turnover rate (FTR) is calculated from the slope of the mono-exponential decay of the tracer-to-tracee ratio over time.
-
The pool size is determined by extrapolating the decay curve to time zero and dividing the administered tracer dose by the isotopic enrichment at time zero.
-
The synthesis rate is calculated as the product of the pool size and the FTR.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Bile Acid Quantification
LC-MS/MS has emerged as a highly sensitive and specific method for the quantification of individual bile acids, often utilizing deuterated analogues as internal standards.[6][7][8]
Sample Preparation:
-
To a 50 µL plasma sample, add 6.25 µL of a deuterated bile acid standard mixture.[8]
-
Add antioxidants and other internal standards as required.[8]
-
Precipitate proteins by adding a solution of acetonitrile and methanol (1:1).[8]
-
Vortex and incubate at -20°C for 30 minutes, followed by centrifugation.[8]
-
Filter the supernatant before analysis.[8]
LC-MS/MS Analysis:
-
Chromatographic separation is typically performed using a reverse-phase C18 column.[6][7]
-
A gradient elution with a mobile phase consisting of water, ammonium formate, formic acid, acetonitrile, and isopropanol is commonly used.[6]
-
Detection is achieved using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) and negative electrospray ionization (ESI) mode.[6]
-
Specific precursor-to-product ion transitions are monitored for each bile acid and its deuterated internal standard.
Validation Parameters:
-
Linearity: The method should demonstrate a linear response over a defined concentration range (e.g., 5 ng/mL to 5000 ng/mL).[6]
-
Accuracy: The agreement between the measured concentration and the true concentration should be within 85-115%.[6]
-
Precision: The intra- and inter-assay coefficient of variation should be less than 10%.[6]
-
Recovery: The extraction efficiency should be high, typically between 92-110%.[6]
-
Stability: Analytes should be stable in the matrix under various storage conditions.[6]
Signaling Pathways and Experimental Workflows
Deuterated bile acid tracers are invaluable for elucidating the complex signaling pathways that regulate bile acid homeostasis. The farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (TGR5) are two key receptors that mediate the effects of bile acids on their own synthesis and on lipid and glucose metabolism.
Bile Acid Signaling Pathways
References
- 1. Determination of cholic acid and chenodeoxycholic acid pool sizes and fractional turnover rates by means of stable isotope dilution technique, making use of deuterated cholic acid and chenodeoxycholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of cholic acid and chenodeoxycholic acid pool sizes and fractional turnover rates in human serum using 13C-labeled bile acids [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of pool sizes and fractional turnover rates, of deoxycholic acid, cholic acid and chenodeoxycholic acid in man by isotope dilution with 2H and 13C labels and serum sampling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation of [22,23-3H]cholic acid as a stable tracer through conversion to deoxycholic acid in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Two time-point assessment of bile acid kinetics in humans using stable isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Safety Operating Guide
Proper Disposal of Chenodeoxycholic Acid-d5: A Step-by-Step Guide for Laboratory Professionals
For Immediate Release
For researchers, scientists, and drug development professionals handling Chenodeoxycholic acid-d5, adherence to proper disposal protocols is critical for maintaining laboratory safety and environmental compliance. This guide provides essential, step-by-step instructions for the safe disposal of this deuterated bile acid, ensuring operational integrity and building a foundation of trust in laboratory safety practices.
Chenodeoxycholic acid is a bile acid that, in its deuterated form (d5), is commonly used in metabolic research and drug development. While Safety Data Sheets (SDS) for the non-deuterated form provide general guidance, this document outlines a more detailed procedure applicable to the small quantities typically used in laboratory settings.
Pre-Disposal and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, gloves, and a lab coat. All handling should be performed in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or aerosols.
Step-by-Step Disposal Protocol
Disposal of this compound should be approached with the understanding that it is a chemical waste product. As such, it must be disposed of through an approved hazardous waste program.
-
Waste Identification and Segregation:
-
Clearly label a dedicated waste container for "this compound and related waste."
-
Do not mix this waste with other chemical waste streams unless compatibility has been verified. Incompatible materials can lead to hazardous reactions. Chenodeoxycholic acid is known to have violent reactions with strong oxidizers.
-
Solid waste, such as contaminated gloves, weigh boats, and paper towels, should be collected separately from liquid waste.
-
-
Containerization:
-
Use a container that is chemically compatible with this compound. A high-density polyethylene (HDPE) or glass container with a secure, leak-proof screw-on cap is recommended.
-
Ensure the container is in good condition, free from cracks or other damage.
-
The container should be clearly and accurately labeled with the full chemical name ("this compound"), the approximate quantity, and the date of accumulation.
-
-
Accidental Spill Containment:
-
In the event of a spill, prevent further spread by using an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.
-
Sweep or scoop the absorbed material into the designated waste container.
-
Decontaminate the spill area with a suitable solvent, such as ethanol, followed by a thorough wash with soap and water. All materials used for cleanup should be disposed of as hazardous waste.
-
-
Final Disposal:
-
The sealed and labeled waste container must be disposed of through your institution's Environmental Health and Safety (EH&S) office or a licensed chemical waste disposal contractor.
-
Do not dispose of this compound down the drain or in regular trash. This can lead to environmental contamination and is a violation of most laboratory and municipal regulations.
-
Consult your local and institutional regulations for specific disposal requirements, as they may vary.
-
Quantitative Data Summary
For quick reference, the following table summarizes key physical and chemical properties of Chenodeoxycholic acid, which are expected to be similar for the d5 variant.
| Property | Value |
| Molecular Formula | C₂₄H₃₅D₅O₄ |
| Melting Point | 165-167 °C (for non-deuterated) |
| Solubility | Soluble in alcohol and acetic acid; insoluble in water (for non-deuterated) |
| Appearance | White crystalline substance (for non-deuterated) |
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is illustrated below. This workflow ensures that all safety and regulatory steps are followed in the correct sequence.
Caption: Disposal Workflow for this compound
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. This commitment to rigorous safety protocols is the cornerstone of responsible scientific research.
Safeguarding Your Research: A Guide to Handling Chenodeoxycholic Acid-d5
For researchers, scientists, and professionals in drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Chenodeoxycholic acid-d5, focusing on procedural, step-by-step guidance for safe operations and disposal.
This compound, like its non-deuterated counterpart, is a bile acid that requires careful handling due to its potential hazards. It is known to cause skin and serious eye irritation.[1][2][3][4] In powder form, it may also cause respiratory irritation if inhaled.[2] Adherence to proper safety protocols is crucial to minimize exposure and ensure a safe laboratory environment.
Hazard Identification and Classification
Understanding the specific hazards associated with this compound is the first step in safe handling.
| Hazard Classification | Description |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation.[1][3][4] |
| Serious Eye Damage/Irritation | Category 2: Causes serious eye irritation.[1][2][3][4] |
| Respiratory Irritation | May cause respiratory irritation upon inhalation of dust.[2] |
| Reproductive Toxicity | Some sources indicate potential reproductive harm.[3][5] |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to personal protective equipment is essential to prevent contact and inhalation.
Primary Engineering Controls
Always handle this compound in a well-ventilated area.
-
Fume Hood: All weighing and solution preparation should be conducted inside a certified chemical fume hood to control dust and vapor.[6]
-
Ventilation: Ensure local and general ventilation is adequate to minimize exposure.[1]
Required Personal Protective Equipment
The following PPE must be worn at all times when handling the compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1][4][7] | Protects against dust particles and splashes causing serious eye irritation.[8] |
| A face shield should be worn over goggles when there is a significant risk of splashes.[6][9] | Provides full-face protection from splashes.[8] | |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Butyl rubber) tested according to EN 374.[1][8] | Prevents direct skin contact and subsequent irritation.[8] |
| Inspect gloves for integrity before each use.[4] | Ensures no breaches in protection. | |
| Body Protection | A standard laboratory coat.[6] | Protects skin and personal clothing from contamination. |
| For larger quantities or significant splash risk, consider an impervious apron or suit.[4][7] | Provides an additional barrier against chemical contact. | |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter (e.g., P1 or N95) is necessary if dust formation is unavoidable.[1][8] | Protects the respiratory system from irritation caused by inhaling fine particles.[8] |
Operational Handling Plan: A Step-by-Step Guide
Follow this workflow for the safe handling of this compound from receipt to disposal.
Preparation
-
Review SDS: Before starting any work, thoroughly review the Safety Data Sheet (SDS) for Chenodeoxycholic acid.[1][2][3]
-
Designate Area: Prepare a designated workspace within a chemical fume hood.[6]
-
Assemble PPE: Gather all necessary PPE and inspect it for defects.[4]
Handling
-
Wear PPE: Put on all required PPE before entering the designated handling area.[4]
-
Minimize Dust: Handle the solid material carefully to avoid generating dust.[1][2] Use tools like spark-proof spatulas.[4]
-
Weighing and Transfer: Weigh the required amount of this compound on a tared weigh boat inside the fume hood. Transfer it directly into the dissolution vessel.
-
Solution Preparation: Add the solvent to the vessel slowly. Keep the container covered or capped as much as possible during the process.
Post-Handling & Cleanup
-
Decontamination: Wipe down the work surface in the fume hood and any equipment used with an appropriate solvent and then soap and water.
-
Remove PPE: Remove PPE in the correct order to avoid cross-contamination. Remove gloves last and wash hands immediately and thoroughly with soap and water.[1][2][4]
Spill and Exposure Procedures
In case of accidental release or exposure, immediate action is critical.
| Incident | Immediate Action Plan |
| Skin Contact | Immediately remove contaminated clothing.[1] Rinse the affected skin area with plenty of soap and water for at least 15 minutes.[2][3] Seek medical advice if irritation occurs.[1][4] |
| Eye Contact | Immediately flush eyes with copious amounts of clean, fresh water for at least 15 minutes, holding the eyelids apart.[1][2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention from an ophthalmologist.[1] |
| Inhalation | Move the affected person to fresh air.[1][2] If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[2] |
| Ingestion | Do NOT induce vomiting.[2][3] Rinse the mouth with water and call a doctor or poison control center immediately.[2][4] |
| Small Spill | For small spills, carefully sweep or vacuum up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[2] Ventilate the area and clean the spill site. |
| Large Spill | Evacuate the area. Prevent the substance from entering drains.[1] Contact your institution's environmental health and safety (EHS) department for cleanup. |
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination.
-
Chemical Waste: Unused this compound and solutions containing the compound must be disposed of as hazardous chemical waste.[2][10]
-
Collect all waste in a clearly labeled, tightly sealed, and appropriate container.[4] Do not mix with other waste streams unless compatibility is confirmed.[11]
-
Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials like strong oxidizers.[1]
-
Arrange for pickup and disposal through your institution's certified hazardous waste management program.[11][12]
-
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weigh boats, and wipes, must be collected in a sealed bag or container and disposed of as hazardous waste.[2]
-
Empty Containers: Rinse empty containers thoroughly with a suitable solvent. The rinsate should be collected and disposed of as hazardous chemical waste. Once decontaminated, the container can be disposed of according to institutional guidelines.[13]
By adhering to these safety and logistical protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research.
References
- 1. carlroth.com [carlroth.com]
- 2. sds.metasci.ca [sds.metasci.ca]
- 3. fishersci.com [fishersci.com]
- 4. store.sangon.com [store.sangon.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. earth.utah.edu [earth.utah.edu]
- 7. echemi.com [echemi.com]
- 8. leelinework.com [leelinework.com]
- 9. quora.com [quora.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 13. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
